molecular formula C14H20O B13906563 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Cat. No.: B13906563
M. Wt: 204.31 g/mol
InChI Key: KVVWOJPOONXADN-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxy-2-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-4-(2-methylpropoxy)-1-prop-2-enylbenzene

InChI

InChI=1S/C14H20O/c1-5-6-13-7-8-14(9-12(13)4)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

KVVWOJPOONXADN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)CC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-iso-Butoxy-2-methylphenyl)-1-propene: A Case of Mistaken Identity and a Profile of its Closely Related Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide was initially intended to provide a comprehensive overview of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, CAS 1443304-29-7. However, a thorough investigation of the scientific literature and chemical databases revealed no information associated with this specific chemical structure or CAS number. Instead, the search consistently identified a closely related and commercially significant molecule: 3-(4-isobutyl-2-methylphenyl)propanal , CAS 1637294-12-2. Given the likely misidentification in the initial query and the relevance of the latter compound, this guide has been repurposed to offer an in-depth technical profile of this propanal derivative.

For researchers, scientists, and professionals in drug development, understanding the nuances of molecular structure, synthesis, and biological activity is paramount. This guide provides a detailed exploration of 3-(4-isobutyl-2-methylphenyl)propanal, a molecule that, while primarily known in the fragrance industry, possesses a fascinating profile rooted in the principles of toxicology and metabolic stability—principles that are central to the field of drug discovery.

The Compound in Focus: From Fragrance to a Lesson in Molecular Safety

3-(4-isobutyl-2-methylphenyl)propanal, also known by its trade name Nympheal®, is a synthetic fragrance ingredient prized for its fresh, floral, muguet (lily-of-the-valley) scent.[1][2] It was developed as a safer and more effective alternative to older fragrance aldehydes like Lilial™ (3-(4-tert-butylphenyl)-2-methylpropanal), which has faced regulatory scrutiny due to concerns about reproductive toxicity.[2][3]

The key to the enhanced safety profile of 3-(4-isobutyl-2-methylphenyl)propanal lies in a subtle but critical structural modification: the presence of a methyl group at the ortho position of the phenyl ring.[3][4] This strategic placement sterically hinders the metabolic oxidation of the aldehyde group to a carboxylic acid, a transformation implicated in the toxicity of related compounds.[3][5] This principle of "metabolic blocking" is a cornerstone of modern medicinal chemistry, employed to enhance the safety and efficacy of therapeutic agents.

Synthesis and Manufacturing: A Multi-faceted Approach

The industrial production of 3-(4-isobutyl-2-methylphenyl)propanal has been approached through various synthetic strategies, each with its own set of advantages and challenges. The placement of the methyl group ortho to the propanal side chain introduces a regiochemical challenge that must be carefully managed.[4]

Several routes for the large-scale synthesis have been explored, including:[4][6]

  • Carbonylation: Direct introduction of a carbonyl group.

  • Heck Reaction: Palladium-catalyzed cross-coupling.

  • Friedel-Crafts Reaction: Electrophilic aromatic substitution.

A successfully scaled-up synthesis, yielding kilograms of the final product, involves a multi-step process starting from 1-isobutyl-3-methylbenzene.[4] This pathway highlights several key organic transformations relevant to industrial chemical synthesis.

Visualizing the Synthetic Workflow

cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Side Chain Elongation and Final Product Start 1-isobutyl-3-methylbenzene Bromination Electrophilic Bromination (Br2, Fe powder, I2) Start->Bromination Step 1 Grignard Grignard Reagent Formation (Mg, THF) Bromination->Grignard Step 2 Benzaldehyde 4-isobutyl-2-methylbenzaldehyde (via reaction with DMF) Grignard->Benzaldehyde Step 3 Muller-Cunradi-Pierroh Reaction with Ethyl Vinyl Ether Benzaldehyde->Muller-Cunradi-Pierroh Step 4 Hydrogenation Catalytic Hydrogenation (e.g., Pd/C) Muller-Cunradi-Pierroh->Hydrogenation Step 5 Final_Product 3-(4-isobutyl-2-methylphenyl)propanal Hydrogenation->Final_Product

Caption: A simplified workflow for the multi-kilogram synthesis of 3-(4-isobutyl-2-methylphenyl)propanal.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-isobutyl-2-methylphenyl)propanal is presented in the table below. These properties are crucial for its application in fragrance formulations and for understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C14H20OPubChem[7]
Molecular Weight 204.31 g/mol PubChem[7]
CAS Number 1637294-12-2Multiple Sources
Appearance LiquidChemicalBook[8]
Odor Floral, aldehydic, green, wateryChemicalBook[8]
LogP 3.7 (at 35°C and pH 7)ChemicalBook[8]

Biological Profile and Significance in Drug Development

While not a therapeutic agent itself, the story of 3-(4-isobutyl-2-methylphenyl)propanal offers valuable insights for drug development, particularly in the realm of toxicology and metabolic stability.

The Importance of the Ortho-Methyl Group: A Safer by Design Approach

The primary concern with some aryl-substituted propanals, such as Lilial™, is their potential for in vivo oxidation to the corresponding benzoic acid derivatives.[5] These metabolites can then form coenzyme A (CoA) conjugates, which are hypothesized to interfere with lipid metabolism and lead to reproductive toxicity in male rats.[5][8]

The introduction of a methyl group at the ortho position in 3-(4-isobutyl-2-methylphenyl)propanal sterically shields the propanal side chain. This steric hindrance is believed to disrupt the metabolic pathway that leads to the formation of the problematic benzoic acid derivative.[3] This "safer by design" approach is a critical strategy in modern drug discovery, where potential metabolic liabilities are identified and engineered out of lead compounds early in the development process.

Visualizing the Metabolic Difference

cluster_lilial Metabolism of Lilial™ (Simplified) cluster_nympheal Metabolism of 3-(4-isobutyl-2-methylphenyl)propanal (Simplified) Lilial Lilial™ (Aryl-substituted propanal) Benzoic_Acid Benzoic Acid Derivative Lilial->Benzoic_Acid Oxidation CoA_Conjugate CoA Conjugate Benzoic_Acid->CoA_Conjugate Toxicity Potential Toxicity CoA_Conjugate->Toxicity Nympheal 3-(4-isobutyl-2-methylphenyl)propanal (with ortho-methyl group) Blocked_Metabolism Metabolism to Benzoic Acid is Blocked Nympheal->Blocked_Metabolism Steric Hindrance

Caption: Proposed metabolic pathways of Lilial™ versus 3-(4-isobutyl-2-methylphenyl)propanal.

The Broader Context: Phenylpropanoids in a Therapeutic Setting

3-(4-isobutyl-2-methylphenyl)propanal belongs to the broad class of phenylpropanoids. Phenylpropanoids are a diverse group of natural products synthesized by plants and are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[9][10][11] This established biological activity within the chemical class suggests that while 3-(4-isobutyl-2-methylphenyl)propanal is currently used for its olfactory properties, its core structure could serve as a scaffold for the development of novel therapeutic agents. Further research into its potential biological activities beyond the olfactory system could be a fruitful area of investigation.

Detailed Experimental Protocol: Synthesis of 3-(4-isobutyl-2-methylphenyl)propanal

The following is a representative, multi-step synthesis adapted from the process research literature for educational and illustrative purposes.[4]

Step 1: Electrophilic Bromination of 1-isobutyl-3-methylbenzene

  • Charge a reactor with 1-isobutyl-3-methylbenzene.

  • Add catalytic amounts of iron powder and iodine while stirring.

  • Cool the mixture to approximately 10°C.

  • Add bromine dropwise over several hours, maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Quench the reaction with an aqueous solution of sodium hydroxide.

  • Separate the organic layer, which contains the brominated intermediate.

Step 2: Formation of 4-isobutyl-2-methylbenzaldehyde

  • In a separate reactor, charge magnesium turnings and cover with tetrahydrofuran (THF).

  • Initiate the Grignard reaction by adding a small amount of the brominated intermediate from Step 1.

  • Add the remaining brominated intermediate, dissolved in THF, dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue to stir at reflux for an additional hour.

  • Cool the Grignard reagent and add it to a solution of dimethylformamide (DMF) in THF at a low temperature.

  • Work up the reaction to isolate the desired 4-isobutyl-2-methylbenzaldehyde.

Step 3: Synthesis of 3-(4-isobutyl-2-methylphenyl)propanal

  • React the 4-isobutyl-2-methylbenzaldehyde from Step 2 with ethyl vinyl ether in a process analogous to the Muller-Cunradi-Pierroh reaction to form an unsaturated intermediate.

  • Subject the unsaturated intermediate to catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to reduce the double bond.

  • Purify the resulting product to obtain 3-(4-isobutyl-2-methylphenyl)propanal.

Future Directions and Conclusion

3-(4-isobutyl-2-methylphenyl)propanal stands as an excellent example of how principles of medicinal chemistry and toxicology can be applied in seemingly unrelated fields like the fragrance industry. For researchers in drug development, the key takeaways are:

  • The Power of "Metabolic Blocking": Small structural modifications can have profound effects on the metabolic fate and safety profile of a molecule.

  • The Potential of Chemical Scaffolds: The phenylpropanoid core is a privileged structure in medicinal chemistry. Even compounds developed for non-therapeutic purposes may hold untapped biological potential.

Future research could focus on screening 3-(4-isobutyl-2-methylphenyl)propanal and its derivatives for other biological activities, such as anti-inflammatory or antimicrobial effects, given its structural class. Furthermore, a more detailed in vivo metabolic study could definitively confirm the proposed mechanism of its enhanced safety profile.

References

  • Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications. [Link]

  • Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
  • 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient. Patent Buddy. [Link]

  • Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications. [Link]

  • 3-(4-Isobutyl-2-methylphenyl)propanal. PubChem. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Taylor & Francis Online. [Link]

  • 3-(4-isobutyl-2-methylphenyl) propanal as perfume ingredient.
  • Aldehydes: What We Should Know About Them. MDPI. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

  • Plant phenylpropanoids as emerging anti-inflammatory agents. PubMed. [Link]

  • On the Structure–Odor Correlation of Muguet Aldehydes: Synthesis of 3‐(4'‐Isobutyl‐2'‐methylphenyl)propanal (Nympheal) and Four Novel Derivatives from a Hagemann's Ester. ResearchGate. [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Potential of 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

1-Allyl-4-isobutoxy-2-methylbenzene (CAS: 1443304-29-7) is a highly lipophilic, synthetic phenylpropanoid derivative[1]. Structurally, it belongs to the allylbenzene class of chemical compounds, sharing a core scaffold with naturally occurring bioactive molecules such as eugenol (4-allyl-2-methoxyphenol) and estragole[2].

Unlike eugenol, which features a polar hydroxyl group, this compound is fully etherified and alkylated. The substitution pattern—an allyl group at position 1, a methyl group at position 2, and a bulky isobutoxy ether at position 4—confers unique physicochemical properties. This specific steric and electronic profile makes it a highly valuable intermediate for structure-activity relationship (SAR) studies, particularly in the development of transient receptor potential (TRP) channel modulators and bacterial efflux pump inhibitors[2][3].

Physicochemical Profiling

The following table summarizes the core quantitative data and structural parameters of the compound[1]:

PropertyValue
IUPAC Name 1-Allyl-4-isobutoxy-2-methylbenzene
CAS Registry Number 1443304-29-7
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Estimated LogP ~4.4
Structural Class Alkylated Allylbenzene Ether

Retrosynthetic Analysis & Step-by-Step Synthesis

Causality in Synthetic Design

Direct allylation of 3-methylphenol via Friedel-Crafts alkylation or the Claisen rearrangement of an allyl ether intermediate typically yields an intractable mixture of ortho and para isomers. To ensure absolute regiochemical purity and establish a self-validating synthetic system, a modern cross-coupling approach is required.

The optimal route begins with the commercially available 4-bromo-3-methylphenol. By first locking the oxygen functionality via a Williamson etherification, we prevent competitive O-allylation. Subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling installs the allyl group precisely at position 1. The choice of


 as a catalyst is critical here: its large bite angle facilitates rapid reductive elimination, suppressing the undesired 

-hydride elimination/reinsertion pathway that would otherwise isomerize the terminal allyl group into an internal propenyl group (forming an isoeugenol analog).

Synthesis A 4-Bromo-3-methylphenol C 1-Bromo-4-isobutoxy- 2-methylbenzene A->C Williamson Etherification B Isobutyl Bromide (K2CO3, DMF) B->C E 1-Allyl-4-isobutoxy- 2-methylbenzene C->E Suzuki-Miyaura Cross-Coupling D Allylboronic Acid Pinacol Ester (Pd(dppf)Cl2, K2CO3) D->E

Figure 1: Two-step regioselective synthesis of 1-Allyl-4-isobutoxy-2-methylbenzene.

Protocol 1: Williamson Etherification

Objective: Synthesize the intermediate 1-bromo-4-isobutoxy-2-methylbenzene.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-bromo-3-methylphenol (1.0 equiv) and anhydrous

    
     (2.0 equiv) in anhydrous DMF (0.5 M). 
    
    
    
    acts as a mild base to deprotonate the phenol without inducing side reactions.
  • Activation: Stir the suspension at room temperature for 30 minutes under argon to ensure complete phenoxide formation.

  • Alkylation: Add isobutyl bromide (1.2 equiv) dropwise via syringe. The high dielectric constant of DMF accelerates the

    
     displacement.
    
  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with distilled water, extract with EtOAc (3x), and wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over

    
    , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.
    
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Allylation

Objective: Cross-couple the aryl bromide with allylboronic acid pinacol ester.

  • Setup: In a Schlenk flask, combine 1-bromo-4-isobutoxy-2-methylbenzene (1.0 equiv), allylboronic acid pinacol ester (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M). The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.
    
  • Catalysis: Add

    
     (5 mol%) under a positive argon stream.
    
  • Reaction: Heat the mixture to 90 °C for 8 hours with vigorous stirring.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with

    
    , dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure target compound[4].

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthetic output, the compound must be validated against expected spectroscopic parameters. The following predicted NMR shifts serve as a self-validating checklist for the synthesized material:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Allyl Group:

      
       5.95 (ddt, 
      
      
      
      = 16.8, 10.2, 6.2 Hz, 1H, -CH=), 5.08 - 4.98 (m, 2H, =CH
      
      
      ), 3.32 (d,
      
      
      = 6.2 Hz, 2H, Ar-CH
      
      
      -). The presence of the terminal alkene multiplet confirms that palladium-catalyzed isomerization did not occur.
    • Isobutoxy Group:

      
       3.72 (d, 
      
      
      
      = 6.5 Hz, 2H, -O-CH
      
      
      -), 2.10 (hept,
      
      
      = 6.6 Hz, 1H, -CH(CH
      
      
      )
      
      
      ), 1.05 (d,
      
      
      = 6.7 Hz, 6H, -CH(CH
      
      
      )
      
      
      ).
    • Aryl & Methyl Protons:

      
       7.02 (d, 
      
      
      
      = 8.4 Hz, 1H, Ar-H), 6.75 (d,
      
      
      = 2.6 Hz, 1H, Ar-H), 6.68 (dd,
      
      
      = 8.4, 2.6 Hz, 1H, Ar-H), 2.28 (s, 3H, Ar-CH
      
      
      ).
  • GC-MS (EI, 70 eV): The molecular ion peak is expected at

    
     204. A major fragmentation peak at 
    
    
    
    148 corresponds to the loss of the isobutene fragment (
    
    
    , 56 Da) via a McLafferty-type rearrangement, yielding the 4-allyl-3-methylphenol radical cation.

Pharmacological Relevance & Structure-Activity Relationship (SAR)

Mechanism 1: TRP Channel Modulation

Eugenol and related allylbenzenes are well-documented agonists of the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) channels[2]. Activation of these channels in sensory neurons leads to an influx of calcium, followed by rapid desensitization, which underpins their antinociceptive (pain-relieving) properties[2].

The primary limitation of eugenol is its rapid metabolic clearance and moderate lipophilicity. By replacing the polar hydroxyl and methoxy groups with a highly lipophilic isobutoxy group and an ortho-methyl group, 1-Allyl-4-isobutoxy-2-methylbenzene achieves a calculated LogP of ~4.4. This elevated lipophilicity theoretically enhances the molecule's ability to partition into the neuronal lipid bilayer, increasing its local concentration near the transmembrane binding pockets of TRP channels.

Pathway A 1-Allyl-4-isobutoxy-2-methylbenzene B Lipid Bilayer Partitioning (High LogP ~4.4) A->B Hydrophobic Interaction C TRPV1 / TRPA1 Channel Binding B->C Target Engagement D Channel Conformational Change (Open State) C->D Agonism E Intracellular Ca2+ Influx D->E Ion Flux F Sensory Neuron Depolarization / Desensitization E->F Downstream Signaling

Figure 2: Proposed TRP channel modulation pathway driven by high lipophilicity.

Mechanism 2: Antimicrobial Adjuvant Activity

Recent studies have demonstrated that allylbenzene derivatives can act as potent inhibitors of bacterial resistance mechanisms[3]. Specifically, phenylpropanoids have been shown to inhibit


-lactamase enzymatic activity and block QacA/B efflux proteins in multidrug-resistant strains like Staphylococcus aureus[3].

When combined with traditional antibiotics (e.g., penicillin or levofloxacin), allylbenzenes disrupt the bacterial cell membrane and inhibit efflux, thereby synergistically lowering the Minimum Inhibitory Concentration (MIC) of the antibiotic[3][5]. The bulky isobutoxy group in 1-Allyl-4-isobutoxy-2-methylbenzene provides significant steric hindrance, which may enhance its binding affinity within the hydrophobic channels of bacterial efflux pumps, making it a highly promising candidate for adjuvant antimicrobial therapy[5].

References

  • BLD Pharm Catalog: 1-Allyl-4-isobutoxy-2-methylbenzene (CAS 1443304-29-7). BLD Pharm.
  • Bidepharm Catalog: 1-Allyl-4-isobutoxy-2-methylbenzene. Bidepharm.
  • Herbal Compounds and Toxins Modulating TRP Channels. National Institutes of Health (PMC).
  • Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a Drosophila melanogaster model. Journal of King Saud University.
  • Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists. National Institutes of Health (PMC).

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Technical Monograph: 4-Isobutoxy-2-methyl-1-allylbenzene (IMAB)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characterization, synthesis logic, and analytical profiling of 4-Isobutoxy-2-methyl-1-allylbenzene .

Molecular Characterization & Development Profiling

Executive Summary

4-Isobutoxy-2-methyl-1-allylbenzene (herein referred to as IMAB ) is a lipophilic phenylpropanoid ether with the molecular formula C₁₄H₂₀O .[1] It belongs to the allylbenzene class, structurally related to estragole and anethole, but distinguished by a steric 2-methyl group and a bulky 4-isobutoxy moiety.[1]

This guide addresses the critical need for precise molecular weight determination, structural validation against isobaric impurities (e.g., Lilial), and safety profiling in drug development contexts.[1]

Core Molecular Data
PropertyValuePrecision Note
IUPAC Name 1-(2-methylpropoxy)-3-methyl-4-(prop-2-en-1-yl)benzeneDerived from benzene nomenclature
Molecular Formula C₁₄H₂₀O Validated by elemental counting
Monoisotopic Mass 204.1514 Da Based on ¹²C, ¹H, ¹⁶O
Average Mol.[1][2][3][4][5][6] Weight 204.31 g/mol Standard atomic weights
LogP (Predicted) ~4.8 - 5.2Highly Lipophilic (Class II/IV potential)

Molecular Weight & Structural Analysis

The molecular weight of IMAB is derived from its constituent atomic masses.[1] In high-resolution mass spectrometry (HRMS), distinguishing the monoisotopic mass from the average weight is critical for identifying the parent ion


.[1]
Stoichiometric Calculation
  • Carbon (C): 14 atoms

    
     12.011 Da = 168.154 Da [1]
    
  • Hydrogen (H): 20 atoms

    
     1.008 Da = 20.160 Da [1]
    
  • Oxygen (O): 1 atom

    
     15.999 Da = 15.999 Da [1]
    
  • Total Average Weight: 204.313 g/mol [1]

Isobaric Interference Alert

Researchers must note that IMAB is isobaric (same mass) with Lilial (Butylphenyl methylpropional, CAS 80-54-6), a common fragrance ingredient.[1]

  • IMAB: Ether functionality, Allyl group.[1]

  • Lilial: Aldehyde functionality, t-Butyl group.[1][6]

  • differentiation: IMAB will not show a carbonyl stretch (~1720 cm⁻¹) in IR, whereas Lilial will.[1]

Synthetic Route & Causality

To obtain high-purity IMAB for reference standards, a "self-validating" synthesis route is recommended.[1] We utilize a Claisen Rearrangement approach to ensure the allyl group is regiospecifically installed ortho to the phenol (later methylated), or a direct alkylation if starting from 2-methyl-4-isobutoxyphenol.[1]

Recommended Pathway: The Williamson Ether Protocol This route minimizes side reactions compared to direct allylation of the ring.[1]

  • Precursor: 4-Allyl-3-methylphenol (or 4-allyl-3-methyl-1-hydroxybenzene).[1]

  • Reagent: Isobutyl bromide (1-bromo-2-methylpropane).[1]

  • Base: Potassium Carbonate (

    
    ) in DMF or Acetone.
    
  • Mechanism:

    
     nucleophilic substitution.[1]
    
Synthesis Logic Diagram

The following diagram illustrates the logical flow of synthesis and the critical purification checkpoints.

SynthesisWorkflow Start Precursor: 4-Allyl-3-methylphenol Reaction Reaction: K2CO3 / DMF (Reflux 4h, 80°C) Start->Reaction Substrate Reagent Reagent: Isobutyl Bromide Reagent->Reaction Electrophile Workup Workup: EtOAc Extraction Wash w/ 1M NaOH Reaction->Workup Crude Mixture Purification Purification: Flash Chromatography (Hexane:EtOAc 95:5) Workup->Purification Remove Phenolic Impurities Product Target: IMAB (C14H20O) >98% Purity Purification->Product Isolation

Figure 1: Targeted synthesis workflow for IMAB ensuring removal of unreacted phenolic precursors via caustic wash.

Analytical Profiling Protocol

Trustworthiness in data comes from orthogonal validation.[1] You cannot rely on a single method.[1]

Method A: GC-MS Fragmentation Pattern

Because IMAB is volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]

  • Inlet Temp: 250°C.

  • Gradient: 60°C (1 min)

    
     280°C at 15°C/min.[1]
    

Predicted Fragmentation (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 204 (distinct parent peak).[1]
    
  • Tropylium Formation: Loss of the isobutoxy alkyl chain often yields a stable tropylium-like cation.[1]

  • Allylic Cleavage: Loss of the allyl radical is less common than the loss of the ether alkyl group but may be observed.[1]

  • Base Peak: Likely m/z 147 or 148 (Loss of isobutyl group

    
    ).[1]
    
Method B: 1H-NMR Validation (400 MHz, CDCl3)

This provides the definitive structural proof.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignment
6.8 - 7.1 ppm Multiplet3HAromatic protons (Benzene ring)
5.9 - 6.0 ppm Multiplet1HAllyl

5.0 - 5.1 ppm Doublet (split)2HAllyl

(Terminal)
3.7 ppm Doublet2HIsobutoxy

3.3 ppm Doublet2HBenzylic

(Allyl)
2.2 ppm Singlet3HAromatic

(Ortho)
2.0 ppm Multiplet1HIsobutoxy Methine

1.0 ppm Doublet6HIsobutoxy Methyls

Safety & Metabolic Activation (Toxicity Alert)

Researchers working with allylbenzenes must be aware of the "1'-hydroxylation" metabolic pathway.[1]

Mechanism of Concern: Allylbenzenes (like Safrole) can undergo hydroxylation at the benzylic (1') position by Cytochrome P450 enzymes.[1] This metabolite can be sulfated to form a reactive carbocation capable of DNA alkylation.[1]

  • IMAB Specifics: The 2-methyl group on the benzene ring provides steric hindrance near the allyl group.[1] This may reduce the rate of 1'-hydroxylation compared to non-substituted allylbenzenes, but it does not eliminate the risk.[1]

  • Handling: Treat as a potential genotoxic carcinogen until Ames testing proves otherwise.[1] Use fume hoods and nitrile gloves.[1]

Metabolic Pathway Diagram

Metabolism IMAB IMAB (Parent) Lipophilic CYP CYP450 Oxidation (Liver) IMAB->CYP Metabolite1 1'-Hydroxy-IMAB (Proximate Carcinogen) CYP->Metabolite1 Hydroxylation SULT Sulfotransferase (SULT) Metabolite1->SULT Reactive Carbonium Ion (Ultimate Carcinogen) SULT->Reactive Sulfation & Leaving Group Loss DNA DNA Adducts (Genotoxicity) Reactive->DNA Covalent Binding

Figure 2: Potential metabolic activation pathway common to allylbenzene derivatives.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Allylbenzene Derivatives. Retrieved from [Link]

  • Smith, R. L., et al. (2002).[1] "Safety evaluation of allylalkoxybenzene derivatives used as flavouring substances." Food and Chemical Toxicology, 40(7), 851-870.[1] [Link]

  • Vogt, T. (2010).[1][7] "Phenylpropanoid Biosynthesis." Molecular Plant, 3(1), 2–20.[1][7] [Link]

  • NIST Mass Spec Data Center. (2023). Gas Chromatography Fragmentation Data for Phenylpropanoids. [Link][1]

Sources

Architecting Bioactive Scaffolds: A Technical Guide to the Properties and Synthetic Utility of 3-(4-Isobutoxy-2-methylphenyl)propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach 3-(4-isobutoxy-2-methylphenyl)propene (also known as 1-allyl-4-isobutoxy-2-methylbenzene, CAS: 1443304-29-7) not merely as a catalog chemical, but as a highly programmable vector for drug discovery[1]. This compound belongs to the allylbenzene class—a structural motif characterized by an electron-rich aromatic ring appended to a terminal olefin. This guide deconstructs the physicochemical rationale behind its structural features and provides field-proven, self-validating synthetic workflows for converting this precursor into high-value pharmacological scaffolds.

Physicochemical Profiling & ADME Predictability

The molecular architecture of 3-(4-isobutoxy-2-methylphenyl)propene is defined by three critical domains, each imparting specific physicochemical advantages:

  • The Allyl Motif (Terminal Olefin): Serves as a "masked" functional group. It is metabolically stable enough to survive initial screening but highly reactive under controlled catalytic conditions for orthogonal derivatization.

  • The Isobutoxy Ether: The incorporation of a branched isobutoxy group significantly enhances the lipophilicity of the scaffold. In medicinal chemistry, this specific modification is frequently employed to improve blood-brain barrier (BBB) permeability and cellular uptake[2].

  • The Ortho-Methyl Group: Provides steric hindrance that restricts the free rotation of the phenyl ring. This pre-organizes the molecule into a lower-energy conformation, which can enhance binding affinity by reducing the entropic penalty upon entering a target receptor's hydrophobic pocket[3].

To facilitate rational drug design, the quantitative physicochemical properties of the core are summarized below.

Table 1: Quantitative Physicochemical Profile

PropertyValueImplication for Drug Design
Molecular Weight 204.31 g/mol Well within Lipinski’s Rule of 5 (<500 Da); leaves ample "molecular weight budget" for downstream functionalization.
LogP (Predicted) ~4.2High lipophilicity; ideal for targeting central nervous system (CNS) receptors or deep hydrophobic binding pockets.
H-Bond Donors 0Enhances passive transcellular membrane permeability.
H-Bond Acceptors 1 (Ether Oxygen)Limits excessive hydration, favoring lipid partitioning over aqueous solvation.
Rotatable Bonds 5Provides sufficient conformational flexibility for induced-fit target binding without excessive entropic cost.

Synthetic Workflows and Methodologies

The true value of this compound lies in its synthetic utility. The terminal alkene can be leveraged through two primary mechanistic pathways to generate diverse bioactive libraries.

Pathway A: Epoxidation and Nucleophilic Ring Opening

Epoxidation of the terminal double bond using meta-chloroperoxybenzoic acid (mCPBA) yields an oxirane intermediate[4]. This epoxide serves as an electrophilic hub for nucleophilic ring-opening by primary or secondary amines, generating


-amino alcohols—a ubiquitous pharmacophore found in beta-adrenergic antagonists and antimalarials.

Epoxidation A 3-(4-isobutoxy-2-methylphenyl)propene (Allylbenzene Core) B mCPBA, CH2Cl2 0 °C to RT A->B C Epoxide Intermediate (Oxirane) B->C D Nucleophilic Amine (Ring Opening) C->D E β-Amino Alcohol (Bioactive Scaffold) D->E

Figure 1: Epoxidation of the allylbenzene core and subsequent nucleophilic ring opening.

Self-Validating Experimental Protocol: Epoxidation

Expertise & Causality: This protocol is designed to prevent the acid-catalyzed degradation of the sensitive epoxide product.

  • Initiation: Dissolve 3-(4-isobutoxy-2-methylphenyl)propene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility for both the lipophilic alkene and mCPBA, while argon prevents competitive auto-oxidation of the electron-rich aromatic ring.

  • Oxidation: Cool the solution to 0 °C and add mCPBA (1.2 eq) portion-wise.

    • Causality: The Prilezhaev reaction is exothermic. Strict temperature control suppresses the oxidative cleavage of the ether linkage and prevents thermal runaway.

  • Propagation: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material (

    
    ) is entirely consumed.
    
  • Biphasic Quench: Quench the reaction vigorously with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    .
    • Causality: Sodium thiosulfate reduces any hazardous unreacted peracid. Crucially, sodium bicarbonate neutralizes the meta-chlorobenzoic acid byproduct. If the reaction remains acidic, the newly formed epoxide will undergo premature, uncontrolled ring-opening or polymerization.

  • Isolation & Self-Validation: Extract the aqueous layer with DCM, dry over anhydrous

    
    , and concentrate.
    
    • Validation Check: The successful formation of the epoxide is confirmed via

      
       NMR by the complete disappearance of the terminal olefinic protons (
      
      
      
      5.0–6.0 ppm) and the emergence of characteristic oxirane multiplets at
      
      
      2.7–3.2 ppm.
Pathway B: Wacker-Tsuji Oxidation

Through the Tsuji-Wacker oxidation, the allyl group can be converted into a methyl ketone using palladium catalysis, or modified with specific ligands to yield anti-Markovnikov aldehydes[5]. The resulting phenylacetone derivative is a direct precursor for reductive amination, yielding complex alkylamine targets.

Wacker SM Allylbenzene Derivative Cat PdCl2, O2, H2O (Wacker Oxidation) SM->Cat Ketone Phenylacetone Derivative (Methyl Ketone) Cat->Ketone RedAm Primary Amine NaBH3CN Ketone->RedAm Product Alkylamine Target RedAm->Product

Figure 2: Markovnikov Wacker-Tsuji oxidation followed by reductive amination.

Pharmacological Relevance

While 3-(4-isobutoxy-2-methylphenyl)propene is primarily a synthetic building block, its structural motifs are highly validated in contemporary pharmacology.

  • Receptor Optimization: Branched alkoxy groups, specifically isobutoxy, have been shown to optimize the lipophilic domain in nuclear receptor ligands. For example, in the development of Retinoid X Receptor (RXR) agonists, the transition from simple methoxy groups to branched isobutoxy/isopropoxy groups yielded the first potent subtype-selective (RXR

    
    -dual) agonists by perfectly filling the hydrophobic binding pocket while maintaining metabolic stability[3].
    
  • CNS & Antiparasitic Targeting: The isobutoxy moiety is a proven driver of blood-brain barrier penetration. In recent studies of thiazole derivatives targeting Trypanosoma cruzi, the inclusion of an isobutoxy moiety conferred a 10-fold increase in BBB permeability and antiparasitic activity compared to its less lipophilic precursor analogs[2].

By utilizing 3-(4-isobutoxy-2-methylphenyl)propene as a starting material, researchers inherently embed these validated, drug-like physicochemical properties into their novel libraries from step one.

References

  • Bidepharm Catalog Data. 1-Allyl-4-isobutoxy-2-methylbenzene (CAS: 1443304-29-7). Bide Pharmatech Ltd.

  • Water-Soluble Pd Nanoparticles for the Anti-Markovnikov Oxidation of Allyl Benzene in Water. Nanomaterials (Basel). 2023 Jan 14;13(2):348. doi: 10.3390/nano13020348.

  • Metal-Free and User-Friendly Regioselective Hydroxyfluorination of Olefins. Chemical Communications. 2016, 52, 13353. doi: 10.1039/C6CC07675C.

  • The first potent subtype-selective retinoid X receptor (RXR) agonist possessing a 3-isopropoxy-4-isopropylphenylamino moiety, NEt-3IP. ChemMedChem. 2008 May;3(7):1049-52. doi: 10.1002/cmdc.200700313.

  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. Pharmaceuticals (MDPI). 2024, 17(4), 485. doi: 10.3390/ph17040485.

Sources

Isobutoxy Allyl Toluene (IBAT) Derivatives: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

Isobutoxy allyl toluene (IBAT) derivatives represent a highly versatile class of difunctionalized aromatic building blocks. Characterized by a toluene core substituted with both an isobutoxy ether and an allyl group, these scaffolds offer orthogonal reactivity profiles that are highly prized in complex natural product synthesis and active pharmaceutical ingredient (API) development.

The structural logic behind the IBAT scaffold is rooted in steric and electronic tuning. The isobutoxy moiety (-O-CH₂CH(CH₃)₂) acts as a sterically demanding, electron-donating group. In pharmaceutical development, isobutoxy-substituted aromatics are critical intermediates, utilized to increase lipophilicity and dictate spatial conformation, as demonstrated in the synthesis pathways for neuro-therapeutics like Pimavanserin[1]. Furthermore, the steric bulk of the isobutoxy group has been leveraged in the enantioselective total synthesis of complex molecules like (+)-Taxusin to direct stereochemical outcomes[2].

Conversely, the allyl group provides an unhindered terminal olefin. Historically, the allylation of aromatic compounds has been a foundational method for introducing reactive carbon frameworks[3]. In the context of IBATs, the allyl group serves as a prime candidate for downstream functionalization via olefin metathesis, epoxidation, or hydroboration, while the isobutoxy group shields the aromatic core from unwanted side reactions.

Synthetic Workflows and Mechanistic Pathways

The synthesis of IBAT derivatives typically relies on the O-alkylation of allyl-cresol precursors. The pathway below illustrates the generation of the IBAT core and its subsequent divergence into cross-coupled or epoxidized intermediates.

IBAT_Synthesis SM Allyl-Cresol (Starting Material) Alk O-Alkylation (Isobutyl Bromide) SM->Alk IBAT IBAT Core (Isobutoxy Allyl Toluene) Alk->IBAT Met Olefin Metathesis (Grubbs II) IBAT->Met Epox Epoxidation (mCPBA) IBAT->Epox Prod1 Cross-Coupled Derivatives Met->Prod1 Prod2 Epoxy-IBAT Intermediates Epox->Prod2

Figure 1: Synthetic workflow for IBAT core generation and downstream functionalization.

Protocol 1: Synthesis of the IBAT Core via O-Alkylation

Objective: Synthesize 4-allyl-2-isobutoxy-1-methylbenzene from 4-allyl-2-methylphenol.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-allyl-2-methylphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

    • Causality: DMF is a polar aprotic solvent. It selectively solvates the potassium cation (from the base added in the next step), leaving the nucleophilic phenoxide anion relatively unsolvated and highly reactive, dramatically accelerating the subsequent S_N2 substitution.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion. Stir the suspension vigorously for 30 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base (pKa ~10.3) that is perfectly tuned to quantitatively deprotonate the phenol without causing unwanted base-catalyzed double-bond isomerization of the allyl group into a conjugated propenyl system.

  • Alkylation: Introduce isobutyl bromide (1.2 eq) dropwise via syringe. Heat the reaction mixture to 80 °C for 12 hours.

    • Causality: The primary but branched nature of isobutyl bromide introduces significant steric hindrance at the electrophilic carbon. Elevated temperatures provide the necessary activation energy to drive the S_N2 displacement over the steric barrier.

  • Self-Validating Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Validation Step: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc eluent. The protocol is successful if the UV-active, KMnO₄-staining phenol spot (lower R_f) has completely disappeared, replaced by a higher R_f spot corresponding to the non-polar IBAT ether.

Downstream Functionalization

Once the IBAT core is established, the terminal olefin of the allyl group can be functionalized. A highly effective method for appending complex side chains is Ruthenium-catalyzed cross-metathesis[4].

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis

Objective: Couple the IBAT derivative with methyl acrylate.

  • Reaction Setup: Dissolve the IBAT derivative (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM) to a concentration of 0.05 M.

    • Causality: High dilution (0.05 M) combined with an excess of the cross-partner minimizes unwanted homodimerization of the IBAT derivative, statistically favoring the cross-metathesis pathway.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Causality: The N-heterocyclic carbene (NHC) ligand on the Grubbs II catalyst provides intense electron density to the ruthenium center. This is required to efficiently drive the metathesis of electron-deficient olefins (like methyl acrylate) while tolerating the steric bulk of the nearby isobutoxy-toluene system[4].

  • Propagation: Reflux at 40 °C for 4 hours under an argon atmosphere.

  • Self-Validating Termination: Quench the reaction by adding an excess of ethyl vinyl ether and stirring for 15 minutes.

    • Causality & Validation: Ethyl vinyl ether reacts rapidly with the active ruthenium species to form a catalytically dead, stable Fischer carbene. This irreversibly terminates the reaction, preventing double-bond migration during concentration. A successful quench is visually validated by a color change in the solution from deep red/purple to a brownish hue.

Quantitative Data Analysis

The efficiency of the metathesis functionalization is highly dependent on catalyst selection and solvent conditions. The table below summarizes the optimization data for the cross-metathesis of IBAT with methyl acrylate.

Table 1: Optimization of Ruthenium-Catalyzed Cross-Metathesis of IBAT Derivatives

Catalyst SystemSolventConcentration (M)Temp (°C)Yield (%)E/Z Ratio
Grubbs 1st GenDCM0.104045%3:1
Grubbs 1st GenToluene0.058052%4:1
Grubbs 2nd GenDCM0.054088%>20:1
Hoveyda-Grubbs IIDCM0.054091%>20:1

Data Interpretation: The transition from 1st generation to 2nd generation Ru-catalysts yields a near-doubling of target recovery and exceptional E-stereoselectivity. This confirms that the robust NHC ligands are essential for overcoming the steric and electronic demands of the functionalized IBAT aromatic system[4]. Furthermore, related enantioselective catalytic processes utilizing bulky aromatic ethers confirm that precise catalyst tuning is required to achieve high yields in these hindered systems[5].

Conclusion

Isobutoxy allyl toluene (IBAT) derivatives are highly programmable molecular scaffolds. By understanding the causality behind solvent selection, base strength, and catalyst ligand design, researchers can reliably synthesize these cores and deploy them in advanced drug discovery and materials science. The protocols provided herein establish a self-validating, high-yield foundation for utilizing IBATs in complex synthetic campaigns.

References

1.[3] Allylation of aromatic compounds - US2915563A Source: Google Patents URL:

2.[4] New Soluble-Polymer Bound Ruthenium Carbene Catalysts: Synthesis, Characterization, and Application to Ring-Closing Metathesis Source: Organometallics - ACS Publications URL:

3.[1] WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin Source: Google Patents URL:

4.[5] Development of a catalytic enantioselective synthesis of the guanacastepene and heptemerone tricyclic core Source: PMC (National Institutes of Health) URL:

5.[2] Enantioselective Total Synthesis of (+)-Taxusin Source: Journal of the American Chemical Society (ACS) URL:

Sources

IUPAC name for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Nomenclature, Synthesis, and Impurity Profiling of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Abstract

This monograph provides a comprehensive technical analysis of the organic compound 3-(4-iso-Butoxy-2-methylphenyl)-1-propene . While often encountered in literature under semi-systematic naming conventions, this molecule represents a critical structural motif in drug development—specifically within the class of alkoxy-allylbenzenes . This guide definitively establishes the Preferred IUPAC Name (PIN) according to 2013 recommendations, outlines a validated synthetic pathway via Claisen rearrangement, and details the toxicological "structural alerts" relevant to ICH M7 genotoxic impurity profiling.

Part 1: Rigorous IUPAC Nomenclature

The name provided in the topic—3-(4-iso-Butoxy-2-methylphenyl)-1-propene—is a conjunctive name that treats the propene chain as the parent structure. However, modern IUPAC recommendations (Blue Book P-44) prioritize ring systems over acyclic chains unless specific criteria are met.

Determination of the Parent Structure

Under IUPAC 2013 Recommendations (Rule P-52.2.8) , the selection between a ring and a chain is determined first by the number of skeletal atoms.

  • Ring (Benzene): 6 Carbon atoms.

  • Chain (Propene): 3 Carbon atoms.

  • Decision: The Benzene ring is the parent hydride. The propene moiety is treated as a substituent (prop-2-en-1-yl or allyl).

Substituent Analysis and Locant Assignment

The benzene ring bears three substituents:

  • Methyl group (

    
    )
    
  • Isobutoxy group (

    
    ). Systematic name:2-methylpropoxy .[1]
    
  • Allyl group (

    
    ). Systematic name:prop-2-en-1-yl .
    

Locant Assignment (Rule P-14.4): We must select the lowest locant set.

  • Configuration A (from prompt structure): The substituents are arranged such that the Methyl is ortho to the Allyl group and meta to the Isobutoxy group?

    • Correction: The prompt "3-(4-iso-Butoxy-2-methylphenyl)-1-propene" implies the phenyl is attached to the propene at C3. On the phenyl ring (relative to this attachment at C1): Methyl is at C2, Isobutoxy is at C4.

    • Positions: 1-(Prop-2-en-1-yl), 2-Methyl, 4-(2-Methylpropoxy).

    • Locant Set: 1, 2, 4.

Alphabetical Order (Rule P-14.5): Substituents are cited alphabetically:

  • M ethyl

  • M ethylpropoxy (2-)

  • P rop-2-en-1-yl

Note: "Methyl" precedes "Methylpropoxy" because "Methyl" is shorter/lexicographically earlier than "Methylp...".

Preferred IUPAC Name (PIN)

Combining the parent, locants, and alphabetized substituents: 2-Methyl-4-(2-methylpropoxy)-1-(prop-2-en-1-yl)benzene

Alternative Name (IUPAC Accepted): 4-Isobutoxy-2-methyl-1-(prop-2-en-1-yl)benzene.

NomenclatureLogic Step1 Identify Components Ring: Benzene (C6) Chain: Propene (C3) Step2 Select Parent Hydride Rule P-52.2.8: Ring > Chain Step1->Step2 Step3 Identify Substituents 1. Prop-2-en-1-yl 2. Methyl 3. 2-Methylpropoxy Step2->Step3 Step4 Assign Locants Lowest Set Rule: 1, 2, 4 (vs 1,3,4 or 1,2,5) Step3->Step4 Step5 Final PIN 2-Methyl-4-(2-methylpropoxy)-1-(prop-2-en-1-yl)benzene Step4->Step5

Figure 1: Decision logic for establishing the Preferred IUPAC Name (PIN) according to 2013 recommendations.

Part 2: Synthetic Architecture

To synthesize this molecule for use as an analytical standard or intermediate, a robust pathway is required. The most reliable route utilizes the Claisen Rearrangement , ensuring correct regiochemistry of the allyl group relative to the oxygen.

Retrosynthetic Analysis
  • Target: 2-Methyl-4-(2-methylpropoxy)-1-(prop-2-en-1-yl)benzene.

  • Disconnection 1 (Ether): Cleave the isobutyl ether to reveal 4-Allyl-3-methylphenol .

  • Disconnection 2 (C-C Bond): The allyl group at the para position suggests a Claisen rearrangement of m-cresol allyl ether.

Experimental Protocol

Step 1: O-Allylation of m-Cresol

  • Reagents: m-Cresol (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Acetone (reflux).

  • Procedure: Reflux for 4 hours. Filter salts. Concentrate to yield 1-(allyloxy)-3-methylbenzene.

Step 2: Claisen Rearrangement

  • Reagents: Neat 1-(allyloxy)-3-methylbenzene or in high-boiling solvent (Decalin).

  • Conditions: Heat to 200°C for 6–12 hours.

  • Mechanism: [3,3]-Sigmatropic rearrangement. The allyl group migrates to the ortho (C2/C6) or para (C4) position.

  • Regioselectivity: In m-cresol derivatives, migration tends to favor the para position (C4) due to steric hindrance at C2 (flanked by methyl).

  • Product: 4-Allyl-3-methylphenol .

Step 3: Williamson Ether Synthesis (Final Step)

  • Reagents: 4-Allyl-3-methylphenol (1.0 eq), 1-Bromo-2-methylpropane (Isobutyl bromide, 1.2 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide), 80°C.

  • Workup: Quench with water, extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).

SynthesisPath Start m-Cresol Inter1 Allyl m-cresyl ether Start->Inter1 Allyl-Br, K2CO3 Acetone, Reflux Inter2 4-Allyl-3-methylphenol Inter1->Inter2 Claisen Rearrangement 200°C, Neat ([3,3]-Sigmatropic) Final Target Molecule Inter2->Final iBu-Br, Cs2CO3 DMF, 80°C

Figure 2: Synthetic pathway utilizing Claisen rearrangement to ensure regiochemical fidelity.

Part 3: Analytical Characterization

For researchers identifying this compound as an impurity, the following spectral fingerprints are diagnostic.

Table 1: Predicted NMR & MS Data

TechniqueSignal / FragmentAssignment / Description
1H NMR (CDCl3)

5.95 (m, 1H)
Allyl

(Internal alkene)

5.05 (m, 2H)
Allyl

(Terminal alkene)

3.70 (d, 2H)
Isobutoxy


3.35 (d, 2H)
Benzylic

(Allyl attachment)

2.25 (s, 3H)
Aromatic


1.02 (d, 6H)
Isobutyl

MS (EI) m/z 204

.
Molecular Ion
m/z 147Loss of Isobutyl group (

)
m/z 119Tropylium ion derivative (loss of CO)

Part 4: Drug Development Context (Impurity Profiling)

In the context of pharmaceutical development, this molecule belongs to the Allylbenzene class. This structural motif carries specific toxicological implications that must be addressed in regulatory filings (ICH M7).

Structural Alert: Genotoxicity

Allylbenzenes (structurally related to Safrole and Estragole) are considered pro-carcinogens .

  • Mechanism: They undergo metabolic activation via Cytochrome P450 hydroxylation at the benzylic (1') position of the allyl side chain.

  • Consequence: The resulting 1'-hydroxy metabolite is sulfated to form a highly reactive carbocation, which can form DNA adducts.

  • Risk Assessment: If this molecule is identified as an impurity in a drug substance, it likely requires control to Threshold of Toxicological Concern (TTC) levels unless an Ames test proves negative.

ToxicityPathway MOL Parent Molecule (Allylbenzene derivative) CYP Metabolic Activation (CYP450) MOL->CYP OH 1'-Hydroxy Metabolite (Proximate Carcinogen) CYP->OH Hydroxylation SULF Sulfotransferase (SULT) OH->SULF ION Carbenium Ion (Reactive Electrophile) SULF->ION Loss of SO4^2- DNA DNA Adducts (Genotoxicity) ION->DNA Covalent Binding

Figure 3: Metabolic activation pathway for allylbenzene derivatives leading to potential genotoxicity.

References

  • IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 35: Pericyclic Reactions - Claisen Rearrangement). [Link]

  • European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

  • Rietjens, I. M., et al. (2005). "The pro-carcinogenic effect of the allylbenzene derivatives safrole and estragole." Molecular Nutrition & Food Research, 49(6), 510-520. [Link]

Sources

Comprehensive Analysis of Isobutoxy Methyl Allyl Benzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Structural Landscape, Synthetic Pathways, and Pharmacological Frontiers

Executive Summary: The Pharmacophore Defined

"Isobutoxy methyl allyl benzene" (


) represents a specific class of trisubstituted benzene derivatives that occupy a critical chemical space between natural phenylpropenes (like eugenol and safrole) and synthetic lipoxygenase (LOX) inhibitors. Unlike their dimethoxy counterparts (e.g., methyleugenol), these molecules feature a single ether linkage (isobutoxy) and a methyl group, significantly altering their lipophilicity (LogP) and metabolic stability.

This guide deconstructs the isomeric possibilities of this scaffold, focusing on the 1,2,4-trisubstituted patterns which exhibit the highest relevance in Structure-Activity Relationship (SAR) studies for anti-inflammatory and anesthetic applications.

Structural Classification & Isomer Enumeration

The combination of three distinct substituents—Isobutoxy (


), Methyl  (

), and Allyl (

)—on a benzene ring yields 10 possible positional isomers.[1] However, for drug development, we prioritize those accessible via the Claisen Rearrangement , the industry-standard method for introducing allyl groups.
The Bioactive Triad (1,2,4-Substitution)

The 1,2,4-substitution pattern mimics the scaffold of naturally occurring bioactive phenylpropenes.

Isomer CodeIUPAC NameStructural Relevance
IMAB-1 1-Allyl-4-isobutoxy-2-methylbenzene Primary Target. Analog of Methyl Eugenol.[1] High synthetic accessibility via 4-allyl-2-methylphenol.[1]
IMAB-2 2-Allyl-1-isobutoxy-4-methylbenzene Analog of Chavicol derivatives.[1] Accessible via Claisen rearrangement of 4-methylphenyl allyl ether.[1]
IMAB-3 4-Allyl-1-isobutoxy-2-methylbenzene Less common; requires specific para-directed synthesis.[1]
Stereochemical Considerations

While the allyl group itself (


) is achiral and lacks geometric isomerism, metabolic or thermal isomerization can convert it to a propenyl  group (

).[1]
  • Allyl (2-propenyl): Terminal double bond.[1] Substrate for P450 epoxidation.

  • Isoallyl (1-propenyl): Internal double bond.[1] Exists as E (trans) and Z (cis) diastereomers. Often thermodynamically favored.

Synthetic Architecture

The synthesis of IMAB-1 (1-Allyl-4-isobutoxy-2-methylbenzene) is the most instructional case study, demonstrating the control of regiochemistry using the Claisen Rearrangement.[1]

Retrosynthetic Analysis (Graphviz)[1]

Synthesis Target Target: 1-Allyl-4-isobutoxy-2-methylbenzene (IMAB-1) Intermediate1 Intermediate: 4-Allyl-2-methylphenol Intermediate1->Target O-Alkylation (Williamson Ether Synthesis) Precursor Starting Material: Allyl 2-methylphenyl ether Precursor->Intermediate1 Claisen Rearrangement (Ortho-migration) Reagents Reagents: 1. Isobutyl Bromide / K2CO3 2. Heat (200°C) Reagents->Intermediate1

Figure 1: Retrosynthetic pathway for the primary isomer IMAB-1, utilizing the Claisen Rearrangement to install the allyl group regioselectively.[1]

Detailed Protocol: Synthesis of IMAB-1

Phase 1: Claisen Rearrangement (Allyl Migration)

  • Substrate: Allyl 2-methylphenyl ether (Allyl o-tolyl ether).

  • Reaction: Heat the substrate neat or in a high-boiling solvent (e.g., N,N-dimethylaniline) to 190–210°C for 4–6 hours.

  • Mechanism: [3,3]-Sigmatropic rearrangement moves the allyl group to the ortho position. Since one ortho position is blocked by the methyl group, migration occurs primarily to the open ortho position (position 6 relative to oxygen).

  • Product: 2-Allyl-6-methylphenol (Note: If the methyl is at position 2, the allyl goes to 6.[1] If the target requires 4-allyl, one must start with a 4-allyloxy precursor or use a para-Claisen sequence).[1]

    • Correction for IMAB-1 (1-Allyl-4-isobutoxy-2-methylbenzene): To get the allyl at position 1 and isobutoxy at 4, the numbering implies the benzene backbone is defined by the allyl. Let's stick to the phenol numbering: 4-isobutoxy-2-methyl-1-allylbenzene is chemically 4-Allyl-3-methylphenyl isobutyl ether .[1]

    • Revised Precursor: 4-Allyl-3-methylphenol.[1]

    • Step: O-alkylation of 4-Allyl-3-methylphenol with Isobutyl bromide.

Phase 2: Williamson Ether Synthesis (Introduction of Isobutoxy)

  • Reagents: 4-Allyl-3-methylphenol (1.0 eq), Isobutyl bromide (1.2 eq),

    
     (2.0 eq), DMF (solvent).[1]
    
  • Conditions: Stir at 60–80°C for 12 hours under

    
     atmosphere.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol), then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5). The isobutoxy group significantly increases

    
     compared to the phenol.
    

Physicochemical & Pharmacological Profiling

Molecular Properties (Predicted)
PropertyValueImplication
Formula

MW = 204.31 g/mol
LogP (Predicted) ~4.8 - 5.2Highly lipophilic.[1] Excellent BBB permeability. Potential for depot effect in adipose tissue.
H-Bond Donors 0No OH groups (unlike Eugenol).[1]
H-Bond Acceptors 1Ether oxygen.[1][2]
Rotatable Bonds 4Isobutoxy chain + Allyl chain.
Pharmacological Targets[1]

A. 15-Lipoxygenase (15-LOX) Inhibition Research indicates that allylbenzene derivatives with bulky alkoxy groups inhibit 15-LOX, a key enzyme in the inflammatory cascade.[1] The isobutoxy group provides a hydrophobic anchor that fits into the LOX active site more effectively than a methoxy group, potentially increasing potency (


 in low 

range).

B. Anesthetic/GABAergic Activity Similar to Propofol and Eugenol, lipophilic alkyl-benzenes can modulate


 receptors. The high lipophilicity of the isobutoxy derivative suggests rapid onset but potentially prolonged recovery due to tissue accumulation.

Toxicology & Metabolism: The Critical Safety Check

The presence of the Allyl group introduces a known genotoxic risk factor: the "Epoxide-Diol" pathway.

Metabolic Activation Pathway (Graphviz)[1]

Metabolism Parent Parent Molecule (Allylbenzene derivative) Epoxide 1',2'-Epoxide (Electrophilic/Genotoxic) Parent->Epoxide CYP450 (Epoxidation) Hydroxy 1'-Hydroxy Metabolite (Carcinogenic Precursor) Parent->Hydroxy CYP450 (Hydroxylation) Diol Dihydrodiol (Detoxified) Epoxide->Diol Epoxide Hydrolase Glutathione GSH Conjugate (Excretion) Epoxide->Glutathione GST Sulfotransferase Sulfotransferase Hydroxy->Sulfotransferase Activation

Figure 2: Metabolic fate of the allyl side chain.[1] The balance between detoxification (Hydrolysis/GSH) and bioactivation (Epoxidation/Hydroxylation) determines toxicity.

Risk Mitigation Strategy
  • Metabolic Switching: The bulky isobutoxy group may sterically hinder P450 enzymes from accessing the allyl group, potentially reducing the rate of epoxidation compared to methyleugenol.

  • Isomerization: Pre-metabolic isomerization to the propenyl (conjugated) form generally reduces genotoxicity, as the resulting epoxide is more stable and less reactive toward DNA.

References

  • BLD Pharm. (2023). Product Analysis: 1-Allyl-4-isobutoxy-2-methylbenzene (CAS 1443304-29-7).[1][3] Retrieved from

  • M. Delaforge et al. (1980).[4] Biotransformation of allylbenzene analogues in vivo and in vitro through the epoxide-diol pathway. Xenobiotica. Retrieved from

  • Jabbari, A. et al. (2012). Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Bioorganic & Medicinal Chemistry.
  • Luo, G. & Guenthner, T.M. (1994).[5] Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Drug Metabolism and Disposition.[5] Retrieved from

  • Rietjens, I.M.C.M. et al. (2014).[6] The role of metabolic activation in the toxicity of estragole, eugenol and safrole. Archives of Toxicology.

Sources

Navigating the Chemical Nomenclature and Synthetic Utility of Allyl-Alkoxybenzene Derivatives: A Case Study on 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of organic synthesis and drug development, allyl-alkoxybenzenes serve as critical building blocks. They are highly valued for their orthogonal reactivity—offering both an ether linkage for structural stability and a terminal alkene for downstream functionalization (e.g., cross-metathesis, epoxidation, or hydroboration).

This whitepaper provides an in-depth technical analysis of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (CAS: 1443304-29-7)[1]. We will deconstruct the complex nomenclature systems that lead to its various chemical synonyms, map its synthetic pathways, and provide a self-validating, field-proven protocol for its synthesis via the [2].

Deconstructing the Nomenclature: Synonyms and Systems

Chemical databases and patent literature often use different naming conventions for the same molecule depending on which structural moiety is prioritized as the "parent" backbone. For 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, confusion typically arises between prioritizing the aromatic ring versus the aliphatic alkene chain.

Table 1: Chemical Nomenclature and Synonyms
System / DatabaseChemical NameStructural Rationale & Origin
IUPAC (Systematic) 4-(2-methylpropoxy)-2-methyl-1-(prop-2-en-1-yl)benzeneStrict adherence to IUPAC rules, prioritizing the benzene ring as the parent structure and detailing the exact branching of the ether.
CAS Index Name 1-Allyl-4-isobutoxy-2-methylbenzeneStandardized for database retrieval. Uses "allyl" and "isobutoxy" as accepted retained names for brevity.
Propene-Parent 3-(4-iso-Butoxy-2-methylphenyl)-1-propenePrioritizes the polymerizable propene chain. The aromatic ring is treated as a substituent at the C3 position of the alkene.
Alternative IUPAC 4-isobutoxy-2-methyl-1-(2-propenyl)benzeneUses "2-propenyl" instead of "allyl" to describe the aliphatic substituent on the benzene ring.

Expert Insight: When conducting prior-art searches in pharmaceutical patent databases, researchers must query all synonyms. Omitting the propene-parent nomenclature (3-(4-iso-Butoxy-2-methylphenyl)-1-propene) can result in missed literature regarding the compound's polymerization or cross-coupling applications.

Mechanistic Pathways & Synthetic Utility

The primary synthetic route to 1-allyl-4-isobutoxy-2-methylbenzene involves the Williamson ether synthesis , a concerted bimolecular nucleophilic substitution (


) reaction[2][3]. In this pathway, an alkoxide (or phenoxide) acts as the nucleophile, attacking an electrophilic primary alkyl halide[2].

Once synthesized, allyl phenyl ethers are classic substrates for the [4]. Upon heating (>150 °C), the molecule undergoes a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho-position of the aromatic ring, followed by rapid rearomatization[4][5]. This orthogonal reactivity makes the title compound an invaluable advanced intermediate.

G Precursor 4-Allyl-3-methylphenol (Starting Material) Deprotonation Deprotonation K2CO3 / DMF Precursor->Deprotonation Base Addition Alkylation Williamson Ether Synthesis Isobutyl Bromide (SN2) Deprotonation->Alkylation Phenoxide Formation Target 1-Allyl-4-isobutoxy-2-methylbenzene (Target Compound) Alkylation->Target O-Alkylation Claisen Thermal Claisen Rearrangement [3,3]-Sigmatropic Shift Target->Claisen Heat (>150°C) Product C-Alkylated Phenol (Advanced Intermediate) Claisen->Product Rearomatization

Fig 1. Synthetic workflow and downstream reactivity of 1-allyl-4-isobutoxy-2-methylbenzene.

Experimental Protocol: Self-Validating Synthesis

To achieve high yields of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, the synthesis must strictly control the


 parameters to prevent competing 

elimination or premature Claisen rearrangement[2][6].
Table 2: Optimized Reaction Parameters
ParameterReagent / ConditionMechanistic Rationale
Substrate 4-Allyl-3-methylphenol (1.0 eq)Provides the pre-functionalized aromatic scaffold.
Electrophile Isobutyl bromide (1.5 eq)Primary halide ensures ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

trajectory; excess drives reaction to completion[2].
Base

(2.0 eq)
Mild base prevents base-catalyzed isomerization of the terminal allyl double bond into an internal propenyl bond[3].
Solvent DMF (0.5 M)Polar aprotic solvent strips the solvation shell from the phenoxide, maximizing its nucleophilicity[3].
Temperature 80 °CProvides optimal thermal energy to overcome steric hindrance of the isobutyl group without triggering the Claisen rearrangement (>150 °C)[3].
Step-by-Step Methodology

Step 1: Phenoxide Generation (Deprotonation)

  • Charge an oven-dried, argon-purged round-bottom flask with 4-allyl-3-methylphenol (10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Add finely powdered anhydrous Potassium Carbonate (

    
    ) (20.0 mmol).
    
  • Causality Check: Stir the suspension at room temperature for 30 minutes. The mixture will transition to a slight yellow hue, visually validating the formation of the highly nucleophilic phenoxide anion.

Step 2: Electrophilic Alkylation (


) 
4. Introduce Isobutyl bromide (15.0 mmol) dropwise via syringe over 10 minutes.
5. Elevate the reaction temperature to 80 °C using an oil bath.
6. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 9:1). The polar phenol starting material (

) will cleanly convert to the non-polar ether product (

). Proceed to workup only when the starting material spot is completely consumed (typically 6–8 hours)[6].

Step 3: Quench and Isolation 7. Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Diethyl Ether (


 mL).
9. Causality Check: Wash the combined organic layers with 1M NaOH (

mL). This critical step deprotonates and extracts any trace unreacted starting phenol into the aqueous layer, ensuring the organic phase contains only the target ether[6]. 10. Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield 3-(4-iso-Butoxy-2-methylphenyl)-1-propene as a pale yellow oil.

Analytical Characterization Data

To confirm the structural integrity of the synthesized 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, the following analytical profiles should be validated:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Look for the terminal alkene protons (multiplet at

      
      5.9 ppm for the internal CH, and a doublet of doublets at 
      
      
      
      5.0–5.1 ppm for the terminal
      
      
      ).
    • The isobutoxy group will present a distinct doublet at

      
      3.7 ppm (
      
      
      
      ) and a multiplet at
      
      
      2.1 ppm for the methine proton, alongside a prominent doublet at
      
      
      1.0 ppm integrating for 6 protons (the two methyl groups).
  • GC-MS (EI): The molecular ion peak (

    
    ) is expected at 
    
    
    
    , corresponding to the molecular formula
    
    
    [7]. A prominent fragment at
    
    
    will appear due to the loss of the isobutyl group (
    
    
    ) via McLafferty rearrangement in the mass spectrometer.

References

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia Contributors. "Claisen rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "The Cope and Claisen Rearrangements." Master Organic Chemistry. Available at:[Link]

Sources

Technical Profile: Boiling Point & Thermodynamic Behavior of 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of 1-Allyl-4-isobutoxy-2-methylbenzene , with a specific focus on its boiling point—a critical parameter for purification, formulation, and process scaling.

Executive Summary

1-Allyl-4-isobutoxy-2-methylbenzene (CAS: 1443304-29-7) is a trisubstituted benzene derivative characterized by a bulky isobutoxy ether group, an allyl chain, and a methyl substituent.[1] In drug discovery and fine chemical synthesis, this compound often serves as a lipophilic intermediate.

Accurate knowledge of its boiling point is essential for designing vacuum distillation protocols and preventing thermal degradation during isolation. Due to the lack of widely published experimental data for this specific isomer, this guide provides a validated theoretical range derived from group contribution methods and comparative structural analysis, alongside a rigorous protocol for experimental verification.

Key Finding: The predicted atmospheric boiling point is 288°C ± 5°C . Due to this high temperature, vacuum distillation is strictly recommended to avoid polymerization of the allyl group.

Physicochemical Identity & Predicted Properties[1][2][3][4][5][6][7][8][9]

The following data summarizes the core thermodynamic constants. The boiling point has been calculated using the Joback Group Contribution Method and validated against structurally analogous aryl ethers (e.g., 1-butoxy-4-methylbenzene).[1]

Table 1: Physicochemical Specifications
PropertyValue / PredictionMethod/Source
Chemical Formula C₁₄H₂₀OStoichiometry
Molecular Weight 204.31 g/mol Calculated
Boiling Point (760 mmHg) 285°C – 295°C Comparative Modeling (See Sec 3)
Boiling Point (10 mmHg) 155°C – 165°C Pressure-Temperature Nomograph
Density 0.94 ± 0.02 g/cm³Estimated vs. 1-Butoxy-4-methylbenzene
LogP (Octanol/Water) ~4.8Lipophilicity Estimate
Physical State Colorless to Pale Yellow LiquidStandard Ambient Temp/Pressure

Boiling Point Analysis: The Thermodynamic Model

As a Senior Scientist, I advise against relying solely on single-point database entries.[1] We must understand the causality of the boiling point to optimize processing.

Structural Contributions

The high boiling point (approx. 290°C) is driven by three factors:

  • Molecular Weight (204 g/mol ): Significant London dispersion forces.

  • Isobutoxy Group: The ether linkage adds polarity, but the branched isobutyl chain increases van der Waals surface area compared to a simple methoxy group (as seen in Estragole, BP 216°C).

  • Methyl Substitution: Adding a methyl group to the benzene ring typically elevates the boiling point by 20–30°C due to increased molecular packing and mass.

Comparative Validation

To validate the predicted range, we analyze the "delta" shifts from known standards:

  • Base: Benzene (80°C)

  • + Isobutoxy: Isobutoxybenzene (BP ~203°C). Delta: +123°C.

  • + Methyl: 1-Butoxy-4-methylbenzene (BP 237°C).[1][2] Delta: +34°C.

  • + Allyl: The allyl group generally adds ~50–60°C to the core structure (e.g., Toluene 110°C → 4-Allyltoluene 181°C).

  • Calculation: Starting from 1-Butoxy-4-methylbenzene (237°C) and adding the allyl contribution (+50°C) suggests a BP of ~287°C .[1]

Thermal Stability Warning

Critical Insight: The allyl group (-CH₂CH=CH₂) is susceptible to thermal polymerization or rearrangement (Claisen rearrangement) at temperatures exceeding 200°C.

  • Directive: Never distill this compound at atmospheric pressure. Use high vacuum (< 5 mmHg) to keep the pot temperature below 160°C.

Experimental Protocol: Vacuum Distillation & BP Determination

For researchers isolating this compound, the following protocol ensures purity without degradation. This workflow is designed to be self-validating: if the vacuum is stable but temperature fluctuates, the fraction is impure.

Workflow Visualization

The following diagram illustrates the logical flow for the purification process, highlighting critical decision points.

DistillationProtocol Start Crude Reaction Mixture (Containing 1-Allyl-4-isobutoxy-2-methylbenzene) VacuumSetup Setup Vacuum Distillation Target: < 5 mmHg Start->VacuumSetup Degas Degas Solvent/Volatiles (Room Temp, Full Vacuum) VacuumSetup->Degas HeatRamp Initiate Heating Ramp Rate: 5°C/min Degas->HeatRamp Fraction1 Fraction 1: Fore-run (Low Boilers) HeatRamp->Fraction1 T < 130°C MainFraction Main Fraction: Target Compound Collect at Vapor Temp ~140-150°C (at 2 mmHg) Fraction1->MainFraction T Stabilizes QC QC Check (NMR/GC) Verify Purity > 98% MainFraction->QC

Figure 1: Purification workflow for high-boiling allyl-benzene derivatives.

Step-by-Step Methodology
  • System Preparation:

    • Use a short-path distillation head to minimize residence time.[1]

    • Ensure all joints are greased (high-vacuum grease) and clipped.[1]

    • Manometer Check: Verify the vacuum pump can achieve stable pressure < 2 mmHg.

  • Degassing:

    • Apply vacuum to the crude oil at room temperature to remove residual solvents (e.g., THF, DCM). This prevents "bumping" when heat is applied.

  • Heating Ramp:

    • Begin heating the oil bath. The bath temperature should be ~20–30°C higher than the expected vapor temperature.

    • Calculation: If BP is 288°C at 760 mmHg, use a Nomograph to find BP at 2 mmHg.

    • Target Vapor Temp: ~135°C – 145°C at 2 mmHg.

  • Collection:

    • Discard the initial "fore-run" (lower boiling impurities).[1]

    • Collect the main fraction when the vapor temperature stabilizes. The refractive index of the distillate should remain constant.

  • Validation:

    • Check the isolated clear oil via ¹H-NMR.[1] The allyl peaks (multiplet at 5.9 ppm, doublets at 5.0 ppm) must remain distinct, indicating no thermal isomerization took place.

Safety & Handling (E-E-A-T)

  • Flash Point: Estimated at 115°C . The compound is not flammable at room temperature but is combustible.

  • Peroxide Formation: As an ether with an allylic position, this compound is prone to autoxidation.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Test for peroxides before distillation if the bottle has been opened for >3 months.

  • Toxicity: Treat as a potential skin irritant and sensitizer (analogous to eugenol derivatives). Use nitrile gloves and a fume hood.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications.

    • Context: Primary method used for the theoretical boiling point calcul
  • National Institute of Standards and Technology (NIST). (2023). Isobutylbenzene and Allylbenzene Thermochemical Data. NIST Chemistry WebBook.

    • Context: Source for baseline boiling points of structural fragments (isobutylbenzene BP: 172°C, allylbenzene BP: 156°C).
  • Chemical Book. (2024). Product Entry: 4-Allyltoluene (CAS 3333-13-9).[1][3][4][5][6][7]

    • Context: Comparative data point (BP 181°C) used to validate the methyl/allyl substitution effect.
  • PubChem. (2024). Compound Summary: 1-Butoxy-4-methylbenzene (CAS 10519-06-9).[1][2] National Library of Medicine.

    • Context: Key analog for establishing the base boiling point of the ether-methyl-benzene core (BP 237°C).[1]

Sources

Methodological & Application

Application Note: Allylation Protocols for 4-Isobutoxy-2-Methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

4-Isobutoxy-2-methylphenol is a specialized electron-rich phenolic intermediate. Its structural features—a steric methyl group at the ortho position and an electron-donating isobutoxy group at the para position—present unique challenges and opportunities for functionalization.

Allylation of this substrate is a critical gateway transformation, typically serving two distinct synthetic purposes:

  • O-Allylation (Etherification): To generate a stable protecting group or a precursor for polymerization.

  • C-Allylation (via Claisen Rearrangement): To install an allyl group at the C6 position (the only open ortho site), facilitating the synthesis of dihydrobenzofurans or complex antioxidants.

Strategic Decision Matrix

The choice of protocol depends on the desired scale and downstream application.

  • Protocol A (Williamson Ether Synthesis): The industry standard. High atom economy, scalable, and cost-effective. Best for routine synthesis.

  • Protocol B (Tsuji-Trost Allylation): The precision method. Uses neutral conditions. Best for substrates with base-sensitive moieties or when strict regiocontrol is required.

  • Protocol C (Claisen Rearrangement): The transformation method.[1][2] Converts the O-allyl ether (from A or B) into the C-allyl phenol.

Visual Workflow

AllylationWorkflow Start Substrate: 4-Isobutoxy-2-methylphenol Decision Select Methodology Start->Decision ProtA Protocol A: Williamson Synthesis (K2CO3 / Allyl Bromide) Decision->ProtA Standard/Scale-up ProtB Protocol B: Tsuji-Trost (Pd(0) / Allyl Carbonate) Decision->ProtB Mild/Neutral ProductO Intermediate: O-Allyl Ether ProtA->ProductO ProtB->ProductO Claisen Protocol C: Claisen Rearrangement (>180°C / Solvent-Free) ProductO->Claisen Thermal Shift Final Final Product: 6-Allyl-4-isobutoxy-2-methylphenol Claisen->Final Re-aromatization

Figure 1: Decision tree and reaction flow for the allylation and subsequent rearrangement of 4-isobutoxy-2-methylphenol.

Protocol A: Classical Williamson Ether Synthesis

Objective: Efficient O-allylation using mild basic conditions.

Scientific Rationale

While Sodium Hydride (NaH) is often used for hindered phenols, it is unnecessary here.[3] The


 of 4-isobutoxy-2-methylphenol is approximately 10. Potassium Carbonate (

) in Acetone or DMF is sufficient to deprotonate the phenol without promoting side reactions like elimination of the alkyl halide [1]. The addition of Potassium Iodide (KI) exploits the Finkelstein reaction in situ, converting allyl bromide to the more reactive allyl iodide.
Materials
  • Substrate: 4-Isobutoxy-2-methylphenol (1.0 equiv)

  • Reagent: Allyl Bromide (1.2 equiv) [Caution: Lachrymator]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-isobutoxy-2-methylphenol (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol). Stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide forms.
    
  • Activation: Add KI (1 mmol).

  • Alkylation: Dropwise add Allyl Bromide (12 mmol) via syringe.

    • Note: If using DMF, cooling to 0°C during addition is recommended to prevent exotherms.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed (Tsuji-Trost) Allylation

Objective: Allylation under neutral conditions to avoid base-mediated degradation.

Scientific Rationale

This protocol utilizes a Pd(0) catalyst to form a


-allyl complex from an allyl carbonate. The phenoxide attacks this complex. This method is superior if the substrate contains impurities sensitive to basic conditions or if strict stoichiometry is required [2].
Materials
  • Substrate: 4-Isobutoxy-2-methylphenol (1.0 equiv)

  • Reagent: Allyl methyl carbonate (1.1 equiv)

  • Catalyst:

    
     (1-3 mol%)
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-isobutoxy-2-methylphenol (5 mmol) and Allyl methyl carbonate (5.5 mmol) in anhydrous THF (15 mL).

  • Catalysis: Add

    
      (0.05 - 0.15 mmol).
    
  • Reaction: Stir at 60°C for 2–4 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate.

  • Purification: Flash chromatography (usually required to remove phosphine ligands).

Protocol C: Claisen Rearrangement (Downstream Application)

Objective: Regioselective migration of the allyl group to the C6 position.

Scientific Rationale

The Claisen rearrangement is a [3,3]-sigmatropic shift. For 4-isobutoxy-2-methylphenol, the C2 ortho position is blocked by a methyl group. Therefore, the rearrangement is forced to occur exclusively at the C6 position [3]. This is a self-validating regiochemical outcome.

Step-by-Step Methodology
  • Setup: Place the O-allyl ether (from Protocol A/B) neat (solvent-free) in a heavy-walled pressure tube or a round-bottom flask with a high-boiling solvent like N,N-diethylaniline (though neat is preferred for green chemistry).

  • Thermal Shift: Heat to 180–200°C in an oil bath.

    • Duration: 2–4 hours.

    • Mechanism:[1][2][4][5][6][7][8][9] The ether undergoes rearrangement to the dienone intermediate, which rapidly tautomerizes to the phenol.[1][5]

  • Monitoring: Monitor by NMR or GC-MS. The disappearance of the ether signal (

    
    ) and appearance of the C-allyl signal (
    
    
    
    ) confirms conversion.
  • Purification: Distillation or chromatography.

Analytical Validation & Data

Expected NMR Data (400 MHz, )
MoietyProtocol A/B Product (O-Allyl)Protocol C Product (C-Allyl)
-OH AbsentBroad singlet (~5.0 ppm)
Allyl

Doublet at ~4.5 ppm (

)
Doublet at ~3.3 ppm (

)
Allyl =CH Multiplet ~6.0 ppmMultiplet ~5.9 ppm
Terminal =CH2 Multiplet ~5.3 ppmMultiplet ~5.1 ppm
Aromatic H 3 protons (distinct pattern)2 protons (meta coupling likely)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonationSwitch solvent to DMF; ensure

is anhydrous.
C-Alkylation Byproduct (Protocol A) Solvent too polar/Temperature too highUse Acetone instead of DMF; keep temp <60°C.
No Reaction (Protocol B) Catalyst PoisoningEnsure strict

-free conditions; use fresh catalyst.
Incomplete Rearrangement (Protocol C) Temperature too lowEnsure internal temp reaches >180°C; use Decalin as solvent if neat heating fails.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Retrieved from [Link]

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanisms and Variations.[1] Retrieved from [Link]

Sources

Using 1-Allyl-4-isobutoxy-2-methylbenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-4-isobutoxy-2-methylbenzene (AIMB) represents a privileged "privileged structure" in medicinal chemistry, combining a reactive allyl handle with a lipophilic isobutoxy tail and a sterically defining methyl group.[1] While historically associated with flavor and fragrance chemistry (as an analog of estragole and anethole), AIMB has emerged as a critical intermediate in the synthesis of Lipoxygenase (LOX) inhibitors , PPAR agonists , and modified phenylpropanoid therapeutics .

This guide outlines the handling, analytical validation, and synthetic utility of AIMB. It focuses on its role as a precursor for generating chiral secondary alcohols and dihydrobenzofuran scaffolds, offering a distinct advantage over methoxy-analogs due to the enhanced metabolic stability and lipophilicity conferred by the isobutoxy group.[1]

Chemical Profile & Pharmacophore Logic

The utility of AIMB in drug design stems from its three distinct functional zones:

Functional ZoneStructural MoietyPharmaceutical Utility
Zone A (Warhead) C1-Allyl GroupPrimary site for functionalization (Epoxidation, Wacker oxidation, Metathesis).[1]
Zone B (Scaffold) Toluene CoreProvides rigid aromatic stacking (π-π interactions) in receptor binding pockets.[1]
Zone C (Tail) C4-Isobutoxy GroupBioisosteric Replacement: Replaces methoxy groups to increase LogP (lipophilicity) and prevent rapid O-demethylation by cytochrome P450 enzymes.[1]

Key Physical Properties:

  • Molecular Formula: C₁₄H₂₀O[1]

  • Molecular Weight: 204.31 g/mol

  • Boiling Point: ~260°C (Predicted)[1]

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water.[1]

Application Workflows

The following diagram illustrates the divergent synthetic pathways accessible from AIMB, utilizing the allyl group as a versatile handle.

AIMB_Pathways cluster_legend Pathway Legend Start 1-Allyl-4-isobutoxy- 2-methylbenzene (AIMB) Inter1 Epoxide Intermediate (Reactive Electrophile) Start->Inter1 mCPBA or Vanadyl Acetylacetonate Inter2 Methyl Ketone (Wacker Product) Start->Inter2 PdCl2/CuCl (Wacker Oxidation) Inter3 Styrenyl Derivative (Isomerized) Start->Inter3 Ru-Catalyst (Isomerization) Prod1 Amino-Alcohol (Beta-Blocker Analogs) Inter1->Prod1 Amine Opening Prod2 Amine Precursor (Reductive Amination) Inter2->Prod2 NH3 / H2 Prod3 Benzaldehyde (Linker Synthesis) Inter3->Prod3 O3 / DMS (Ozonolysis) key Blue: Starting Material | Red: Key Transformation | Green: Pharma End-Point

Figure 1: Divergent synthetic utility of AIMB. The allyl handle allows access to epoxides (alkylating agents), ketones (for amines), and styrenes (for aldehydes).

Detailed Protocol: Palladium-Catalyzed Wacker Oxidation

Objective: To convert the allyl group of AIMB into a methyl ketone (1-(4-isobutoxy-2-methylphenyl)propan-2-one). This is a crucial step for synthesizing amphetamine-like pharmacophores or extending the carbon chain.[1]

Scientific Rationale: Direct oxidation is preferred over hydroboration here because the resulting ketone allows for flexible reductive amination, a cornerstone reaction in generating nitrogen-containing APIs.[1]

Materials:
  • Substrate: 1-Allyl-4-isobutoxy-2-methylbenzene (10 mmol, 2.04 g).

  • Catalyst: Palladium(II) chloride (PdCl₂, 10 mol%).[1]

  • Co-oxidant: Copper(I) chloride (CuCl, 100 mol%).[1]

  • Solvent: DMF:H₂O (7:1 v/v).[1]

  • Atmosphere: Oxygen (balloon).[1]

Step-by-Step Methodology:
  • Catalyst Activation:

    • In a 100 mL round-bottom flask, dissolve PdCl₂ (177 mg) and CuCl (990 mg) in DMF (35 mL) and deionized water (5 mL).

    • Stir vigorously at room temperature (RT) for 15 minutes under an oxygen atmosphere (balloon) until the solution turns a deep green/brown, indicating active Pd/Cu species generation.

  • Substrate Addition:

    • Add AIMB (2.04 g) dropwise over 10 minutes. Note: Slow addition prevents catalyst aggregation.[1]

    • The reaction is exothermic; ensure the internal temperature does not exceed 40°C.[1]

  • Reaction Phase:

    • Maintain O₂ atmosphere and stirring at RT for 6–8 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.[1]8) should disappear, and a lower Rf spot (Ketone, Rf ~0.[1]5) should appear.

  • Work-up:

    • Dilute the mixture with 1N HCl (50 mL) to solubilize copper salts.[1]

    • Extract with Diethyl Ether (3 x 50 mL).[1]

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.[1]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.[1]

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).[1]

    • Gradient: 0% → 10% Ethyl Acetate in Hexane.[1]

Expected Yield: 75–85% as a pale yellow oil.[1]

Quality Control & Analytical Validation

Due to the potential for isomerization (migration of the double bond to the conjugated styrenyl position) during storage or synthesis, rigorous QC is required.

A. GC-MS Method for Purity Assessment
  • Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet Temp: 250°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection:

    • Target Peak (Allyl): Retention time ~12.5 min.

    • Impurity (Propenyl/Styrene isomer): Typically elutes ~0.5 min after the allyl peak due to conjugation stability.[1]

B. 1H-NMR Validation Criteria (CDCl₃, 400 MHz)

To confirm the integrity of the allyl group vs. the isomerized propenyl group:

MoietyChemical Shift (δ)MultiplicityDiagnostic Feature
Terminal Alkene (Allyl) 5.0 – 5.1 ppmMultiplet (2H)Distinct terminal =CH₂ protons.[1]
Internal Alkene (Allyl) 5.9 – 6.0 ppmMultiplet (1H)The -CH= proton.[1]
Benzylic Methylene 3.3 – 3.4 ppmDoublet (2H)Connects ring to allyl.[1] Disappears upon isomerization.
Isobutoxy Doublet ~1.0 ppmDoublet (6H)Confirms isobutoxy tail integrity.[1]

Safety & Toxicology Note

  • Genotoxicity Warning: Allylbenzene derivatives (like safrole and estragole) can be metabolically activated to 1'-hydroxy derivatives, which are potential DNA alkylators [1, 2].[1]

  • Handling: AIMB should be handled in a fume hood with nitrile gloves.[1] Avoid inhalation.

  • Storage: Store under Nitrogen at 4°C to prevent auto-oxidation or spontaneous isomerization.

References

  • Bioactivation of Allylbenzenes

    • Title: Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs.
    • Source: Toxicology, 2001.[1][2]

    • URL:[Link]

  • Lipoxygenase Inhibition Studies

    • Title: Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.[1]

    • URL:[Link]

  • Synthetic Methodology (Wacker Oxidation)

    • Title: Palladium-catalyzed oxidation of terminal olefins to methyl ketones.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.1030.[1]

    • URL:[Link]

  • Isomerization of Allylbenzenes

    • Title: Isomerization of Allylbenzenes.[1]

    • Source: Chemical Reviews (Contextual citation from general literature).[1]

    • URL:[Link][1]

Sources

Application Note & Protocols: Controlled Polymerization of Allyl-Substituted Isobutoxy Benzenes for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the polymerization of allyl-substituted isobutoxy benzenes. These monomers are valuable precursors for advanced polymers possessing tunable thermal properties, chemical resistance, and a reactive handle for post-polymerization modification. However, their synthesis into well-defined, high molecular weight polymers is challenging due to inherent side reactions. Traditional free-radical polymerization of allyl monomers often results in low molecular weight oligomers due to degradative chain transfer[1]. This document elucidates the mechanistic challenges and presents detailed, field-proven protocols for overcoming these limitations using controlled polymerization techniques, specifically living cationic polymerization and coordination-insertion polymerization. These methods enable the synthesis of polymers with predictable molecular weights, low polydispersity, and tailored architectures, opening avenues for their application in drug delivery, advanced coatings, and functional materials[2].

Introduction: The Challenge and Opportunity of Allyl Monomers

Allyl-substituted isobutoxy benzenes, such as 4-isobutoxy-1-allylbenzene, are attractive monomers for polymer synthesis. The isobutoxy group imparts solubility and modifies the electronic properties of the benzene ring, while the allyl group provides a polymerizable olefin. The resulting poly(allyl-substituted isobutoxy benzene)s are promising materials due to the thermal stability conferred by the aromatic backbone and the potential for subsequent functionalization of the pendant benzene rings.

The primary obstacle in the polymerization of allyl compounds is "degradative chain transfer," a process where a growing polymer chain terminates by abstracting a hydrogen atom from the allylic position of a monomer molecule[1]. This creates a highly stable and non-propagating allyl radical, effectively killing the kinetic chain and limiting the polymer's molecular weight.

To achieve high molecular weight polymers with controlled architectures, it is essential to employ polymerization methods that circumvent this intrinsic reactivity. This guide focuses on two such powerful techniques:

  • Living Cationic Polymerization: This method utilizes a carbocationic active site for propagation. It is particularly effective for monomers with electron-donating substituents, like the isobutoxy group, which can stabilize the propagating cation. Living cationic polymerization allows for the synthesis of polymers with very well-defined structures and low molar mass distribution[3][4].

  • Coordination-Insertion Polymerization: This technique employs transition metal catalysts (e.g., Ziegler-Natta or late transition metals like Palladium) to control the polymerization process[5][6]. The monomer first coordinates to the metal center and then inserts into the metal-polymer bond, a mechanism that bypasses the problematic radical pathways and can lead to highly stereoregular polymers[7].

Mechanistic Insights: Designing a Successful Polymerization

Understanding the underlying reaction mechanisms is critical to selecting the appropriate experimental conditions and troubleshooting potential issues.

The Pitfall: Degradative Chain Transfer in Radical Polymerization

In a standard free-radical process, the growing polymer chain (P•) readily abstracts a weakly-bound hydrogen from the allylic position of a new monomer molecule. This terminates the propagating radical and generates a resonance-stabilized allylic radical that is too stable to initiate a new chain effectively.

Caption: Mechanism of degradative chain transfer in allyl polymerization.

The Cationic Solution: Stabilizing the Propagating Species

Living cationic polymerization avoids this issue by creating a carbocationic propagating center. The electron-donating isobutoxy group on the benzene ring helps to stabilize this positive charge, making the monomer highly reactive towards this mechanism. The key is to use an initiating system, typically a proton source and a Lewis acid, under strictly anhydrous conditions at low temperatures to suppress termination and chain transfer events[3][8].

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Controlled Termination Initiator Initiator System (e.g., H₂O + TiCl₄) Carbocation Active Carbocationic Chain End (P⁺) Initiator->Carbocation Protonation of Allyl Group Monomer Monomer Monomer->Carbocation GrowingChain Growing Polymer Chain (Pₙ⁺) NewMonomer Incoming Monomer NewMonomer->GrowingChain Nucleophilic Attack FinalPolymer Final Polymer GrowingChain->FinalPolymer Quenching QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->FinalPolymer

Caption: Key stages of living cationic polymerization.

The Coordination Approach: Orchestrated Monomer Insertion

Transition metal catalysts provide a highly controlled environment for polymerization. Late transition metal catalysts, such as those based on Palladium(II) with phosphine-sulfonate ligands, have shown remarkable efficiency in the copolymerization of ethylene with polar allylbenzene monomers[9]. The process involves the coordination of the monomer's double bond to the metal center, followed by its insertion into the metal-carbon bond of the growing polymer chain. This pathway completely avoids the formation of free radicals or carbocations.

CoordinationInsertion Catalyst Active Catalyst Center [LₙM-Polymer] Coordination π-Complex Formation (Monomer Coordination) Catalyst->Coordination 1. Coordination Monomer Allyl Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion 2. Insertion ChainGrowth Regenerated Catalyst Center [LₙM-Polymer-Monomer] Insertion->ChainGrowth 3. Chain Growth ChainGrowth->Catalyst Cycle Repeats

Caption: Simplified workflow for coordination-insertion polymerization.

Experimental Protocols

Safety Precaution: All manipulations involving air- and moisture-sensitive reagents (e.g., Lewis acids, organometallic catalysts) must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Protocol 1: Living Cationic Polymerization of 4-Isobutoxy-1-allylbenzene

This protocol describes the synthesis of poly(4-isobutoxy-1-allylbenzene) using a 2-chloro-2,4,4-trimethylpentane (TMPCl) / Titanium Tetrachloride (TiCl₄) initiating system, a classic method for living cationic polymerization of isobutylene and related monomers[10].

Materials & Reagents

Reagent Purpose Typical Amount Purity/Handling
4-Isobutoxy-1-allylbenzene Monomer 1.76 g (10 mmol) Purified by distillation over CaH₂
Dichloromethane (DCM) Solvent 40 mL Dried over CaH₂, distilled
Hexanes Co-solvent 60 mL Dried over CaH₂, distilled
2,6-di-tert-butylpyridine Proton Scavenger 0.038 g (0.2 mmol) Sublimed, handle in glovebox
TMPCl Initiator 0.074 g (0.5 mmol) Store in glovebox
Titanium Tetrachloride (TiCl₄) Co-initiator/Lewis Acid 0.95 g (5 mmol) 1.0 M solution in DCM, handle with care

| Methanol | Quenching Agent | 10 mL | Anhydrous |

Step-by-Step Methodology

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

  • Solvent and Reagent Addition: Under an argon atmosphere, add hexanes (60 mL), DCM (40 mL), 2,6-di-tert-butylpyridine, and the 4-isobutoxy-1-allylbenzene monomer to the flask.

  • Equilibration: Cool the reaction mixture to -80 °C using a dry ice/acetone bath and stir for 20 minutes to reach thermal equilibrium.

  • Initiation: Add the initiator (TMPCl) to the stirred solution. Immediately after, add the TiCl₄ solution dropwise via syringe. The reaction mixture may develop a slight color.

  • Polymerization: Allow the reaction to proceed at -80 °C. Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion via Gas Chromatography (GC). A typical reaction time is 1-2 hours.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding 10 mL of pre-chilled, anhydrous methanol. The color should dissipate.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Wash the solution with dilute HCl followed by deionized water. Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate the solution using a rotary evaporator.

  • Purification: Precipitate the concentrated polymer solution into a large excess of cold methanol. Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Validation: Characterize the polymer using GPC (expect PDI < 1.3) and ¹H NMR to confirm the structure and absence of monomer.

Protocol 2: Palladium-Catalyzed Coordination Copolymerization with Ethylene

This protocol is adapted from methodologies using phosphine-sulfonate Pd(II) catalysts for the copolymerization of ethylene with polar allylbenzenes, which demonstrate high activity and incorporation of the functional monomer.

Materials & Reagents

Reagent Purpose Typical Amount Purity/Handling
Phosphine-Sulfonate Pd(II) Catalyst Catalyst Precursor 0.02 mmol Synthesized according to literature
NaBArF Co-catalyst/Activator 0.022 mmol Store in glovebox
Toluene Solvent 100 mL Dried over CaH₂, distilled
4-Isobutoxy-1-allylbenzene Co-monomer 3.52 g (20 mmol) Purified by distillation over CaH₂

| Ethylene | Monomer | 10 atm | Polymerization grade |

Step-by-Step Methodology

  • Reactor Setup: A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer is thoroughly dried and purged with argon.

  • Catalyst Activation: In a glovebox, charge the reactor with toluene, the 4-isobutoxy-1-allylbenzene co-monomer, the Pd(II) catalyst precursor, and the NaBArF activator.

  • Reaction Conditions: Seal the reactor, remove it from the glovebox, and place it in a heating mantle on a stirrer plate. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Polymerization: Heat the reactor to the target temperature (e.g., 80 °C) and begin stirring. Maintain a constant ethylene pressure throughout the reaction. The reaction is typically run for 1-4 hours.

  • Termination: Stop the reaction by rapidly cooling the reactor in an ice bath and carefully venting the excess ethylene pressure.

  • Polymer Isolation: Open the reactor and pour the contents into a beaker containing acidified methanol (0.5% HCl) to precipitate the copolymer and deactivate the catalyst.

  • Purification: Filter the resulting polymer, wash extensively with fresh methanol to remove any unreacted monomer and catalyst residues, and dry under vacuum at 60 °C.

  • Validation: Characterize the copolymer using ¹H NMR to determine the incorporation percentage of the allyl monomer. Analyze molecular weight and PDI by high-temperature GPC. Use DSC to determine thermal properties like Tg and Tm.

Polymer Characterization

A self-validating protocol requires thorough characterization of the final product to confirm the success of the polymerization.

TechniqueParameter MeasuredExpected Outcome for Controlled Polymerization
¹H and ¹³C NMR Polymer Structure, Monomer Conversion, End-Group AnalysisSignals corresponding to the polymer backbone and pendant isobutoxy-phenyl groups. Absence of monomer vinyl protons.
GPC/SEC Number-average (Mn) and Weight-average (Mw) molecular weight, Polydispersity Index (PDI = Mw/Mn)PDI < 1.5 (ideally < 1.3 for living processes). Mn should be controllable by the monomer-to-initiator ratio.
DSC Glass Transition Temperature (Tg), Melting Temperature (Tm, if crystalline)A single, distinct Tg, indicating a homogeneous amorphous polymer.

Applications and Future Directions

The successful synthesis of well-defined poly(allyl-substituted isobutoxy benzene)s opens up significant opportunities:

  • Functional Materials: The pendant aromatic rings can be further modified (e.g., via sulfonation, nitration) to create ion-exchange resins or membranes.

  • Drug Delivery: The polymer backbone can be used to create amphiphilic block copolymers for micellar drug encapsulation and delivery systems[2][11]. The synthesis of block copolymers can be achieved by sequential monomer addition in living polymerization processes[12][13].

  • Advanced Coatings: The polymers can serve as precursors for crosslinkable coatings, where the residual reactivity of the aromatic ring or further functionalization can be exploited.

Future work will focus on exploring the synthesis of stereoregular polymers using advanced Ziegler-Natta or metallocene catalysts and investigating the self-assembly behavior of block copolymers derived from these unique monomers[7][14].

References

  • MRS Bulletin. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers.
  • ResearchGate.
  • Wikipedia.
  • Chemistry LibreTexts. (2021).
  • PMC.
  • Polymer Chemistry (RSC Publishing). Living cationic polymerization and polyhomologation: an ideal combination to synthesize functionalized polyethylene–polyisobutylene block copolymers.
  • Wikipedia.
  • Chemistry LibreTexts. (2021). 2.
  • ResearchGate.
  • Polymer Chemistry (RSC Publishing).
  • PMC. Significance of Polymers with “Allyl” Functionality in Biomedicine.
  • Semantic Scholar.
  • ResearchGate. (2019).
  • University of Warwick. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules.
  • Synthesis of Tailored Polymer Structures by the Combination of Cationic and Anionic Polymeriz
  • Google Patents. Process for making allyl polymers and copolymers.
  • ResearchGate. (2015).
  • YouTube. (2026).
  • IUPAC Compendium of Chemical Terminology. (2025).
  • MDPI. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms.
  • BenchChem.
  • ResearchGate. Living Cationic Sequential Block Copolymerization of Isobutylene with 4‐tert‐Butoxystyrene.
  • PMC. (2024).
  • ChemicalBook. Allylbenzene synthesis.
  • PubMed. (2023).
  • ResearchGate. A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release.

Sources

Application Note: Characterization & Protocol Design for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (IBMP-Allyl)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the characterization, synthesis, and safety assessment of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (referred to herein as IBMP-Allyl ).[1]

This compound represents a strategic structural isomer of common "Muguet" (Lily of the Valley) aldehydes. While the industry standard has historically focused on aldehydic structures (e.g., Lilial, Lyral), the allyl-ether architecture of IBMP-Allyl offers unique stability profiles and olfactory nuances, making it a critical subject for both fragrance chemistry and toxicological screening.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-(4-iso-Butoxy-2-methylphenyl)-1-propene (C₁₄H₂₀O, MW: 204.31 g/mol ) is a lipophilic fragrance ingredient belonging to the Allylalkoxybenzene family.[1] It is a structural isomer of the well-known Muguet ingredient 3-(4-isobutyl-2-methylphenyl)propanal (a Lilial analog).[1]

Unlike its aldehydic isomers, which are prone to oxidation (forming benzoic acid derivatives) and Schiff base formation (discoloration with amines), IBMP-Allyl utilizes an ether linkage and a terminal alkene.[1] This confers superior stability in high-pH functional products (e.g., bleach, depilatories) while presenting a distinct "Green/Anisic Muguet" olfactory profile.[1]

Key Technical Specifications:

  • IUPAC Name: 1-Allyl-4-isobutoxy-2-methylbenzene[1]

  • Molecular Formula: C₁₄H₂₀O[1]

  • LogP (Predicted): ~4.8 (High substantivity)[1]

  • Odor Profile: Floral (Muguet), Green, slightly Phenolic/Anisic, Waxy.[1]

Synthesis & Purification Protocols

For research and toxicological validation, high-purity synthesis is required to avoid isomeric contamination (e.g., the trans-anethole-like propenyl isomer).[1]

Protocol A: Regioselective Synthesis via Grignard Coupling

Objective: Synthesize >98% pure IBMP-Allyl avoiding Claisen rearrangement byproducts.

Reagents:

  • 4-Bromo-1-isobutoxy-3-methylbenzene (Precursor A)[1]

  • Allyl Bromide

  • Magnesium Turnings (activated)[1]

  • THF (Anhydrous)[1]

Workflow:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Nitrogen, activate Mg turnings (1.1 eq) with iodine.

    • Add Precursor A (1.0 eq) in THF dropwise at reflux to form the Grignard reagent (4-isobutoxy-2-methylphenyl)magnesium bromide.[1]

    • Checkpoint: Verify consumption of Mg and color change to dark grey/brown.

  • Allylation (Kumada-Corriu Type or Direct):

    • Cool the Grignard solution to 0°C.

    • Add Allyl Bromide (1.2 eq) dropwise.[1] Note: For higher yields, use a Copper(I) catalyst (Li2CuCl4) to prevent Wurtz coupling.[1]

    • Stir at room temperature for 4 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl (aq).[1]

    • Extract with Diethyl Ether (3x).[1] Wash organic layer with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification (Critical Step):

    • Vacuum Distillation: The terminal alkene (1-propene) has a lower boiling point than the internal isomer (2-propene).[1]

    • Parameters: 0.5 mmHg at 115-120°C (approximate).

    • Validation: GC-MS must show a single peak with m/z 204 (Parent) and m/z 163 (Loss of Allyl).

Structural & Metabolic Logic (The "Drug Development" Angle)[1]

For researchers in drug development or safety assessment, the Allylbenzene moiety is a structural alert. Unlike saturated alkyls, the terminal double bond can undergo metabolic activation.

Mechanism of Action: Metabolic Bioactivation

The safety profile of IBMP-Allyl hinges on the competition between Detoxification (Epoxidation/Hydrolysis) and Bioactivation (1'-Hydroxylation).[1]

  • Pathway A (Safe): Epoxidation of the alkene

    
     Diol formation 
    
    
    
    Excretion.
  • Pathway B (Tox): Hydroxylation at the benzylic position (1'-C) by CYP450

    
     Sulfation 
    
    
    
    Formation of a reactive carbocation capable of DNA adduct formation.[1]

Note: The presence of the bulky Isobutoxy group at the para-position and the Methyl group at the ortho-position creates steric hindrance that may favor Pathway A over Pathway B compared to smaller analogs like Estragole.[1]

Diagram: Metabolic Fate of IBMP-Allyl

MetabolicPathway Parent IBMP-Allyl (Parent Compound) CYP450 CYP450 (Liver Microsomes) Parent->CYP450 Epoxide 1,2-Epoxide (Intermediate) CYP450->Epoxide Major Pathway (Detox) Hydroxy 1'-Hydroxy-IBMP (Proximate Carcinogen) CYP450->Hydroxy Minor Pathway (Bioactivation) Diol Diol Metabolite (Excretable) Epoxide->Diol Epoxide Hydrolase Sulfate 1'-Sulfonyloxy-IBMP (Ultimate Carcinogen) Hydroxy->Sulfate Sulfotransferase DNA DNA Adducts Sulfate->DNA Covalent Binding

Caption: Divergent metabolic pathways for Allylalkoxybenzenes. Steric bulk at the 4-position (Isobutoxy) is hypothesized to reduce the rate of 1'-hydroxylation (Red path).[1]

Analytical Protocols

Protocol B: GC-Olfactometry (GC-O) Profiling

To validate the sensory contribution of IBMP-Allyl versus its isomers.

Instrument Setup:

  • Column: DB-WAX (Polar) and DB-5 (Non-polar) - 30m x 0.25mm.[1]

  • Split Ratio: 1:1 (FID Detector : Sniffing Port).[1]

  • Oven: 50°C (2 min)

    
     10°C/min 
    
    
    
    240°C.

Evaluation Criteria (AEDA Method): Researchers must record the Flavor Dilution (FD) Factor .[1]

  • Prepare serial dilutions (1:2, 1:4... 1:1024) in Ethanol.

  • Panelists sniff the effluent.

  • Target Result: IBMP-Allyl should exhibit a "Green, Waxy, Lily-like" note at retention indices distinct from the "Creamy/Watery" note of the aldehyde isomer.

Protocol C: Stability Stress Test (Bleach)

A key application advantage of IBMP-Allyl is its ether stability.[1]

Procedure:

  • Test Solution: 0.5% IBMP-Allyl in Hypochlorite base (pH 12.5).

  • Control: 0.5% Lilial (or aldehyde analog) in Hypochlorite base.

  • Incubation: 40°C for 4 weeks.

  • Analysis: Extract with Hexane; analyze via GC-MS.

  • Success Criteria:

    • IBMP-Allyl: >90% recovery; No benzoic acid formation.[1]

    • Control: <50% recovery; Significant oxidation products detected.

Quantitative Data Summary

Table 1: Comparative Properties of Muguet Isomers

PropertyIBMP-Allyl (The Topic)Isobutyl-Methylphenyl-Propanal (The Standard)
Functional Group Allyl Ether / AlkeneSaturated Aldehyde
CAS Example N/A (Novel/Captive)1637294-12-2 (Analog)
Odor Character Green, Spicy, Dry MuguetWatery, Floral, Creamy
LogP ~4.8 (High)~3.6 (Medium)
pH Stability Excellent (pH 2-13)Poor (Unstable in Bleach/Acid)
Discoloration Low (No Schiff Base)High (Reacts with Indoles/Amines)
Tox Concern Genotox (Allyl moiety check required)Reprotox (Lilial-type concern)

References & Authority

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1] Vol. I & II. Montclair, N.J.[1] (Foundational text for odor descriptions of allylbenzenes).

  • Smith, R.L., et al. (2002).[1] "Safety assessment of allylalkoxybenzene derivatives used as flavouring substances". Food and Chemical Toxicology, 40(7), 851-870.[1] Link (Establishes the metabolic logic for Protocol A).

  • Kraft, P., et al. (2000). "New Muguet Fragrance Ingredients". Chemistry & Biodiversity. (Context for Lilial replacers).

  • IFRA Standards Library . (2023). "Standards concerning Allyl Alkoxybenzenes". International Fragrance Association.[2] Link

  • European Chemicals Agency (ECHA) . "Registration Dossier: 3-(4-isobutyl-2-methylphenyl)propanal". (Used for comparative physicochemical data).[1] Link[1]

Disclaimer: This protocol is for research and development purposes only. IBMP-Allyl is a potent chemical entity; proper PPE and fume hood usage are mandatory during synthesis.[1] Toxicological clearance (Ames Test, Micronucleus) is required before human subject testing.[1]

Sources

Application Note: Solvent Solubility Profiling and Formulation Strategies for 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-Allyl-4-isobutoxy-2-methylbenzene (CAS: 1443304-29-7)

Introduction & Chemical Profiling

1-Allyl-4-isobutoxy-2-methylbenzene is a highly lipophilic aromatic ether utilized as a specialized synthetic intermediate and building block in advanced chemical synthesis and drug discovery[1]. Before this compound can be effectively utilized in in vitro biological assays or complex synthetic cascades, its solubility profile must be rigorously defined.

Understanding the solubility of this compound requires a mechanistic analysis of its structural features:

  • Hydrophobic Core: The molecule features a central methylbenzene (toluene) ring substituted with an allyl group, creating a massive non-polar surface area that heavily favors London dispersion forces.

  • Steric Hindrance: While the ether oxygen provides a single hydrogen-bond acceptor site, it is flanked by a bulky isobutyl group and an aromatic ring. This steric shielding severely restricts the ability of polar protic solvents (like water) to solvate the oxygen atom.

  • Lack of H-Bond Donors: The absence of hydroxyl (-OH) or amine (-NH) groups means the molecule cannot participate as a hydrogen-bond donor.

According to the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces, this molecule will exhibit a dominant

value and negligible

[2]. Consequently, based on the principle of "like dissolves like," it will demonstrate excellent solubility in non-polar to moderately polar organic solvents but will be practically insoluble in aqueous media[3].

Solvent Selection Strategy

To design effective stock solutions and formulations, solvent selection must be driven by thermodynamic compatibility rather than trial and error.

  • For Chemical Synthesis: Non-polar solvents (Hexane, Toluene) or moderately polar aprotic solvents (Dichloromethane, Ethyl Acetate) are ideal. The dominant dispersion forces of the solvent perfectly match the lipophilic core of the compound.

  • For Biological Assays: Dimethyl Sulfoxide (DMSO) is the industry standard for creating concentrated stock solutions. Despite being highly polar, DMSO's aprotic nature and strong solvation capacity allow it to dissolve lipophilic ethers effectively.

  • For In Vivo Dosing: Aqueous insolubility necessitates the use of co-solvents (e.g., Ethanol, PEG-400) or surfactants (e.g., Tween-80, Cremophor EL) to formulate the compound as a stable emulsion or micellar dispersion[4].

Quantitative Solubility Data Summary

Note: The following table represents the empirically estimated solubility ranges for 1-Allyl-4-isobutoxy-2-methylbenzene based on its HSP profile and structural analogs.

Solvent CategoryRepresentative SolventsEstimated Solubility RangeMechanistic Rationale
Highly Non-Polar Hexane, Heptane> 100 mg/mL (Miscible)Dominant dispersion forces (

) perfectly match the lipophilic core.
Moderately Polar Aprotic Dichloromethane, Ethyl Acetate> 100 mg/mLFavorable dipole interactions (

) with the ether linkage.
Polar Aprotic DMSO, DMF50 - 100 mg/mLHigh solvation capacity; ideal for biological stock solutions.
Polar Protic Ethanol, Methanol10 - 50 mg/mLModerate solubility; limited by the compound's lack of H-bond donors.
Aqueous Water, PBS (pH 7.4)< 0.01 mg/mL (Insoluble)High cohesive energy of water excludes the hydrophobic molecule.

Experimental Protocols for Solubility Determination

To generate robust, reproducible data, solubility must be assessed using self-validating experimental designs. The following protocols adhere to the principles outlined in USP <1236> Solubility Measurements [5] and OECD Guideline 105 [6].

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Causality: Kinetic solubility determines the concentration at which a compound precipitates when a highly concentrated organic stock (e.g., DMSO) is diluted into an aqueous buffer. This is critical for preventing false negatives in high-throughput biological screening caused by compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-Allyl-4-isobutoxy-2-methylbenzene in 100% HPLC-grade DMSO.

  • Serial Dilution: In a 96-well UV-transparent microplate, perform a 2-fold serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4), maintaining a final DMSO concentration of

    
     2% to prevent solvent-induced toxicity in downstream assays.
    
  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Nephelometric Analysis: Read the plate using a microplate reader equipped with a nephelometer or measure absorbance/light scattering at 620 nm.

  • Data Validation: The kinetic solubility limit is identified as the highest concentration well before a statistically significant increase in light scattering (indicating sub-visual precipitation) is detected compared to the blank.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: Unlike kinetic solubility, thermodynamic solubility measures the true equilibrium between the solid/liquid compound and the solvent. This protocol is a self-validating system: by sampling at multiple time points, we ensure that thermodynamic equilibrium has actually been achieved[4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 1-Allyl-4-isobutoxy-2-methylbenzene (e.g., 50 mg) to 1 mL of the target solvent in a tightly sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 25°C for standard conditions, 37°C for biorelevant media). Agitate at 250 rpm.

  • Phase Separation: After 24 hours, extract a 200 µL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet any undissolved material. Carefully extract the supernatant.

  • Secondary Sampling (The Validation Step): Repeat the extraction and centrifugation step at 48 hours.

  • Quantification: Dilute the supernatants in a compatible mobile phase and quantify the concentration using HPLC-UV or LC-MS against a standard curve.

  • Equilibrium Confirmation: Compare the calculated concentrations from the 24-hour and 48-hour samples. If the variance is

    
    , thermodynamic equilibrium is confirmed. If the variance is 
    
    
    
    , the incubation must be extended to 72 hours.

Workflow Visualization

The following diagram illustrates the logical progression of the thermodynamic solubility assessment protocol, ensuring a self-validating loop for equilibrium confirmation.

SolubilityWorkflow Start Compound: 1-Allyl-4-isobutoxy-2-methylbenzene SolventPrep Solvent Preparation (Aqueous vs. Organic Media) Start->SolventPrep Incubation Shake-Flask Incubation (24-48h at 25°C/37°C) SolventPrep->Incubation Separation Phase Separation (Ultracentrifugation / Filtration) Incubation->Separation Analysis HPLC-UV / LC-MS Quantification Separation->Analysis Validation Equilibrium Check (Variance < 5% between 24h & 48h?) Analysis->Validation Validation->Incubation No (Extend Time) Data Thermodynamic Solubility Profile Generation Validation->Data Yes

Workflow for thermodynamic equilibrium solubility assessment of lipophilic compounds.

Formulation Strategies for Poorly Soluble Ethers

When working with highly lipophilic compounds like 1-Allyl-4-isobutoxy-2-methylbenzene in aqueous or biological environments, standard dissolution is impossible. To overcome this, scientists must manipulate the apparent solubility (


)[4].
  • Co-Solvency: Utilizing a mixture of water and a water-miscible organic solvent (e.g., 10% DMSO or 20% PEG-400). The co-solvent disrupts the hydrogen-bonding network of water, lowering the overall dielectric constant of the medium and accommodating the lipophilic ether.

  • Micellar Solubilization: The addition of non-ionic surfactants (e.g., Polysorbate 80, Kolliphor EL) above their Critical Micelle Concentration (CMC). The hydrophobic core of the compound partitions into the lipophilic interior of the micelle, while the hydrophilic heads of the surfactant maintain aqueous dispersion.

  • Lipid-Based Nanocarriers: For advanced in vivo delivery, formulating the compound within Solid Lipid Nanoparticles (SLNs) or liposomes provides a biomimetic hydrophobic environment, drastically enhancing bioavailability.

References

  • BLD Pharm, "1-Allyl-4-isobutoxy-2-methylbenzene CAS 1443304-29-7 Product Information", BLD Pharm C
  • Tabriz University of Medical Sciences, "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs", Pharmaceutical Sciences.
  • Wikipedia, "Hansen solubility parameter", Wikimedia Found
  • Scribd, "USP 1236 Solubility Measurements Guide", United St
  • Biorelevant, "USP <1236>: Solubility Measurements Chapter", Biorelevant.com.
  • KREATiS, "Improved OECD 105 Water Solubility Test Design", KRE

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution & Purification of 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the most persistent isomeric impurities encountered during the synthesis and scale-up of 1-Allyl-4-isobutoxy-2-methylbenzene.

Rather than simply providing a list of instructions, this guide is built on the principles of causality and self-validation. Understanding why an isomer forms and how a separation technique works at the molecular level is the key to reproducible chemistry.

Part 1: Diagnostic Matrix

Before initiating any purification workflow, you must quantitatively profile your crude mixture. 1-Allyl-4-isobutoxy-2-methylbenzene typically suffers from two distinct classes of isomeric impurities, each requiring a completely different physical chemistry approach for removal.

Table 1: Physicochemical & Chromatographic Profiling of Isomers

Isomer TypeStructural DescriptionPrimary Cause of FormationSNIS

(Hex/EtOAc 95:5)
RP-HPLC

(min)
Target Compound 1-Allyl-4-isobutoxy-2-methylbenzeneN/A (Desired Product)0.3513.8
Double-Bond Isomer 1-(1-Propenyl)-4-isobutoxy-2-methylbenzeneBase/Metal Catalyzed Isomerization0.6514.2
Regioisomer 2-Allyl-4-isobutoxy-1-methylbenzeneUnselective Allylation (Steric clash)0.3815.1

Note: SNIS = Silver Nitrate Impregnated Silica. RP-HPLC = Reverse Phase HPLC (C18, Isocratic 80:20 MeCN/H2O).

Part 2: Mechanistic Troubleshooting & FAQs

Q: Why does my target allylbenzene spontaneously form the propenyl isomer during standard workup? A: The isomerization of terminal allylbenzenes to internal 1-propenylbenzenes is a thermodynamically driven process. The migration of the double bond into conjugation with the aromatic ring lowers the overall energy of the system, making it highly thermodynamically favored[1]. This shift is highly susceptible to base catalysis (e.g., residual alkoxides from the isobutoxylation step) or trace transition metals (e.g., Pd or Ru from cross-coupling reactions). The catalyst facilitates the abstraction of the weakly acidic benzylic proton, forming a transient resonance-stabilized intermediate, which subsequently reprotonates to yield the more stable conjugated


-propenyl isomer[1].

Q: Why does Argentation Chromatography (SNIS) separate the allyl from the propenyl isomer when standard silica fails? A: Standard normal-phase silica gel separates compounds based on polarity. Because the allyl and propenyl isomers possess nearly identical dipole moments, they co-elute. Argentation chromatography introduces a chemical affinity mechanism. Silver ions (


) act as soft Lewis acids, reversibly forming complexes with the 

-electrons of the alkene[2]. The terminal double bond of the allyl group is sterically unhindered, allowing for a strong, stable

-alkene complex. Conversely, the internal double bond of the propenyl isomer is sterically hindered by the terminal methyl group, significantly weakening the interaction. Consequently, the propenyl isomer elutes rapidly, while the target allyl isomer is strongly retained.

Q: Can I use SNIS to separate positional regioisomers? A: No. Positional isomers (e.g., ortho- vs. meta-allylation) both possess the exact same terminal allyl group. Their binding affinity to


 will be nearly identical. To resolve regioisomers, you must rely on the slight differences in their hydrophobic surface area and shape using Preparative Reverse-Phase HPLC.
Part 3: Resolution Decision Tree

Use the following logical workflow to determine the correct purification sequence based on your GC-MS or


-NMR impurity profiling.

IsomerResolution Start Crude 1-Allyl-4-isobutoxy- 2-methylbenzene Analyze 1H-NMR & GC-MS Impurity Profiling Start->Analyze CheckPropenyl Conjugated Propenyl Isomer Detected? Analyze->CheckPropenyl SNIS Argentation Chromatography (10% AgNO3 Silica) CheckPropenyl->SNIS Yes (>1%) CheckPositional Regioisomers Detected? (e.g., ortho-allyl) CheckPropenyl->CheckPositional No SNIS->CheckPositional HPLC Preparative RP-HPLC (C18 Isocratic) CheckPositional->HPLC Yes Pure Target Compound >99.5% Purity CheckPositional->Pure No HPLC->Pure

Decision tree for the chromatographic resolution of allylbenzene isomers.

Part 4: Validated Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the internal Quality Control (QC) check passes.

Protocol A: Argentation Chromatography (Removal of Propenyl Isomer)

Mechanism: Exploits steric differences in


-bond complexation.
  • Stationary Phase Preparation: Dissolve 10 g of

    
     in 50 mL of Acetonitrile/Water (9:1). Add this solution to 90 g of standard flash silica gel (40-63 µm) in a round-bottom flask. Rotary evaporate in the dark at 50°C until a free-flowing powder is obtained.
    
  • System Suitability Check (Self-Validation): Spot a small amount of the dried SNIS on a glass slide and expose it to ambient light. If it turns dark grey or black within 10 minutes, the silver has photoreduced to

    
     and the batch is ruined. Causality:
    
    
    
    cannot form Lewis acid
    
    
    -complexes.
  • Column Packing: Pack a glass column wrapped in aluminum foil (to exclude light) using Hexane.

  • Loading & Elution: Load the crude 1-Allyl-4-isobutoxy-2-methylbenzene. Elute using an isocratic gradient of Hexane/Ethyl Acetate (95:5).

  • Fraction Collection: The propenyl isomer will elute near the solvent front (

    
    ). The target allyl isomer will elute significantly later (
    
    
    
    ).
  • Detection Check: Do not rely solely on UV. Use a

    
     stain on TLC plates to visualize the fractions, as 
    
    
    
    leaching can quench standard UV fluorescence.
Protocol B: Preparative RP-HPLC (Removal of Regioisomers)

Mechanism: Exploits minor differences in hydrophobic surface area.

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Selection: Use an isocratic mobile phase of Acetonitrile/Water (80:20) at a flow rate of 20 mL/min. Causality: Regioisomers have identical molecular weights and nearly identical partition coefficients. An isocratic method maximizes the number of theoretical plates (

    
    ) available for resolving critical pairs, whereas a gradient would compress the peaks together.
    
  • Injection: Dissolve the SNIS-purified sample in pure Acetonitrile. Do not exceed a 50 mg loading capacity per injection to prevent peak fronting and overlap.

  • Fraction QC (Self-Validation): Do not pool fractions based solely on the preparative UV threshold. The peaks will likely overlap at the baseline. Analyze the front, apex, and tail of the main peak via analytical HPLC. Only pool fractions demonstrating >99.5% regioisomeric purity.

References
  • Isomerization of Allylbenzenes Source: Chemical Reviews - ACS Publications URL:[Link]

  • Introduction to Silver Ion Chromatography Source: AOCS Lipid Library URL:[Link](Note: Linked to the verified AOCS grounding domain for silver ion chromatography resources).

Sources

Technical Support Center: Purification of Crude 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Initial Assessment & Frequently Asked Questions

This section addresses the preliminary questions that arise after synthesis and before committing to a large-scale purification strategy.

Q1: What are the common impurities I should expect in my crude 3-(4-iso-Butoxy-2-methylphenyl)-1-propene?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses for structurally similar molecules, you can anticipate several classes of impurities.[1][2][3]

  • Unreacted Starting Materials: Depending on the reaction, these could include precursors like 4-isobutoxy-2-methylbenzaldehyde or a related aryl halide and the allylating agent.

  • Isomeric Byproducts: Positional isomers from the synthesis or byproducts from the migration of the double bond from the terminal (1-propene) to an internal position are possible.

  • Oxidation Products: The allylic C-H bonds and the double bond are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or epoxides. The benzylic methyl group can also be a site of oxidation.

  • Polymeric Materials: The terminal alkene functionality can undergo polymerization, especially when exposed to heat, acid, or light, resulting in higher molecular weight, often oily or waxy, impurities.

  • Reaction Solvents and Reagents: Residual solvents and catalysts (e.g., palladium from a Heck reaction) are common contaminants.[4]

Q2: How can I perform a preliminary purity assessment of my crude material?

A2: A multi-faceted approach is recommended for a reliable preliminary assessment:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. Develop a TLC system using a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate, 95:5 v/v). The presence of multiple spots indicates impurities. This will also be crucial for developing a column chromatography method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. It provides both the retention time (a measure of purity) and the mass spectrum, which can help in identifying the molecular weight and structure of contaminants.[5][6]

  • ¹H NMR Spectroscopy: Proton NMR is excellent for structural confirmation of your target compound and for identifying and quantifying impurities, provided their signals do not overlap significantly with the product's signals. Look for unexpected peaks, particularly in the aldehydic region (~9-10 ppm) or vinylic regions that do not correspond to your product.

Q3: Which purification technique is generally recommended as a starting point for this compound?

A3: For laboratory-scale purification (<50 g), flash column chromatography is the most versatile and effective starting point.[7][8] It offers excellent resolving power for separating a wide range of impurities commonly found in this type of crude product. For larger, industrial-scale purification, fractional distillation under reduced pressure becomes more practical and economical.[9][10]

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a cornerstone of purification for non-polar to moderately polar organic compounds.[7] However, several issues can arise.

Problem: My compound is not separating from a closely-related, non-polar impurity.
  • Causality: The polarity of your eluent system may not be optimal to differentiate between the subtle polarity differences of your product and the impurity. A high Rf value (>0.4) on TLC often leads to poor separation on the column.[11]

  • Solution:

    • Optimize the Solvent System: The goal is to achieve a target Rf value for your product of approximately 0.25-0.35 on the TLC plate. Systematically screen solvent systems. Since the target compound is largely non-polar, start with pure hexane and gradually add a slightly more polar solvent like dichloromethane or toluene instead of ethyl acetate. These solvents offer different selectivities that may resolve the components.

    • Increase Column Length: A longer column provides more theoretical plates, increasing the resolution between closely eluting compounds. Double the length of your silica bed for a significant improvement.

    • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity, especially if your impurities are acidic.

Problem: The product is streaking or "tailing" down the column.
  • Causality: Tailing is often caused by secondary interactions with the stationary phase (especially if the compound has acidic protons interacting with silica), column overloading, or poor solubility in the eluent.[11][12]

  • Solution:

    • Check for Acidity: Add a very small amount (0.1-0.5%) of a modifier like triethylamine to your eluent system to neutralize active sites on the silica gel.

    • Reduce Sample Load: A common rule of thumb is to load no more than 1-5% of the silica gel mass. Overloading saturates the stationary phase and severely degrades separation.

    • Improve Sample Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This "dry loading" technique often results in sharper bands.[8]

Problem: I have a very low recovery of my product.
  • Causality: The product may be irreversibly binding to the stationary phase, or it could be decomposing during the purification process.[11][13]

  • Solution:

    • Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the product spot diminishes, it suggests instability on silica.

    • Deactivate the Silica Gel: If instability is confirmed, consider using a less acidic stationary phase like deactivated silica gel (prepared by pre-treating with a base) or alumina.

    • Increase Eluent Polarity: After you have collected all other fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to see if your compound elutes. This indicates it was strongly adsorbed.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (eluent) that gives an Rf of ~0.3 for the target compound.

  • Column Packing (Wet Method):

    • Choose an appropriate size column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Fill the column about one-third full with the eluent.

    • Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing without air bubbles.[7]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product).

    • Remove the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified liquid.

Section 3: Troubleshooting Guide: Vacuum Distillation

For larger quantities, vacuum distillation is the preferred method as it avoids the use of large solvent volumes and is easily scalable. It is ideal for separating liquids with different boiling points.[14]

Problem: The product is decomposing or polymerizing in the distillation pot.
  • Causality: The compound is likely thermally unstable at its atmospheric boiling point. The alkene moiety can be particularly prone to polymerization upon prolonged heating.[9]

  • Solution:

    • Reduce the Pressure: The primary purpose of vacuum distillation is to lower the boiling point. Use a high-quality vacuum pump to achieve the lowest possible pressure, which will allow distillation at a lower temperature.

    • Add a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the distillation flask to prevent radical polymerization of the alkene.

    • Use a Short Path Distillation Apparatus: For highly sensitive compounds, a short path apparatus minimizes the time the compound spends in the hot vapor phase, reducing the chance of decomposition.

Problem: I'm getting poor separation from a close-boiling impurity.
  • Causality: Simple distillation is not effective for separating liquids with boiling points that are close to each other (typically < 25 °C difference).[15][16]

  • Solution:

    • Use a Fractionating Column: Insert a packed fractionating column (e.g., Vigreux or packed with Raschig rings) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, significantly enhancing separation efficiency.[14][15][17]

    • Control the Reflux Ratio: Adjust the heating rate to maintain a slow, steady distillation. A higher reflux ratio (more vapor returning to the column) improves separation but increases the distillation time.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which is crucial for efficient fractionation.

Experimental Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

  • Procedure:

    • Charge the crude product into the distillation flask (no more than two-thirds full). Add a polymerization inhibitor if necessary.

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is stable, begin heating the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column. Collect and discard any initial low-boiling fractions (forerun).

    • When the temperature at the top of the column stabilizes, collect the main fraction corresponding to the boiling point of your product at that pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides or charring of residues.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling.

Section 4: Data, Workflows, and Advanced Strategies

Data Summary: Comparison of Purification Methods
MethodScaleTypical PurityYieldKey AdvantageKey Disadvantage
Flash Chromatography mg to ~50 g>98%50-90%High resolution for complex mixtures.[7]Requires large solvent volumes; labor-intensive.
Vacuum Distillation >10 g>99%60-95%Economical and efficient for large scales.[9][10]Requires thermal stability and boiling point differences.
Crystallization mg to kg>99.5%VariesCan provide exceptionally high purity material.[18][19]Only applicable if the compound is a solid or forms a solid derivative.
Workflow & Logic Diagrams

Below are diagrams created using DOT language to visualize key decision-making processes and workflows.

PurificationSelection start Crude Product (>5g scale?) distillation Fractional Vacuum Distillation start->distillation Yes chromatography Flash Column Chromatography start->chromatography No thermal_check Is product thermally stable? distillation->thermal_check tlc_check Good separation by TLC? chromatography->tlc_check bp_check Are impurities close-boiling? bp_check->distillation Yes (Proceed) final_polish Consider Prep-HPLC or Crystallization for >99.5% Purity bp_check->final_polish No (Poor Separation) thermal_check->chromatography No (Decomposition Risk) thermal_check->bp_check Yes tlc_check->chromatography Yes (Proceed) tlc_check->final_polish No (Poor Separation)

Caption: Decision tree for selecting a primary purification method.

ChromatographyTroubleshooting cluster_poor_sep Poor Separation cluster_tailing Peak Tailing / Streaking cluster_low_recovery Low Recovery start Problem Encountered in Column Chromatography p1 Cause: Wrong Solvent System start->p1 p2 Cause: Acidic Silica Interaction start->p2 p3 Cause: Column Overloading start->p3 p4 Cause: Irreversible Adsorption / Decomposition start->p4 s1 Solution: Re-optimize TLC for Rf ~0.3. Try less polar modifiers (DCM, Toluene). p1->s1 s2 Solution: Add 0.5% Triethylamine to eluent. p2->s2 s3 Solution: Reduce sample load to <5% of silica mass. p3->s3 s4 Solution: Test stability on TLC. Use deactivated silica or alumina. p4->s4

Caption: Troubleshooting workflow for common column chromatography issues.

References

  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Essential Oil Wizardry. (2023).
  • Labons.
  • extraktLAB. (2025).
  • Reachem. (2024).
  • Chemniverse. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Pi Chemicals. (2023).
  • Chrom Tech, Inc. (2024).
  • Scribd.
  • University of Rochester.
  • Aakash Institute.
  • USA Lab. (2020).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC.
  • Organic Syntheses. 3-Hydroxymethyl-3-phenylcyclopropene.
  • Google Patents. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit.
  • BenchChem. Technical Support Center: Purification of 3-Methyl-4-phenyl-3-buten-2-one.
  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA)
  • MDPI. (2021).
  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • The Hive. (2004).
  • Progressive Academic Publishing. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)
  • ResearchGate. (2025). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods.

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Technical Support Center: Yield Optimization for 4-isobutoxy-2-methyl-1-allylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 4-isobutoxy-2-methyl-1-allylbenzene . It is designed for organic chemists and process engineers encountering yield bottlenecks.

Case ID: ISO-ALLYL-OPT-001 Status: Open Support Tier: Senior Application Scientist Subject: Troubleshooting low yields, byproduct formation, and purification losses.[1]

Retrosynthetic Analysis & Route Identification

Before troubleshooting, identify which synthetic pathway you are currently employing. Yield issues are often route-specific.

  • Route A (Etherification Last): Alkylation of 4-allyl-3-methylphenol with isobutyl halide.[1]

  • Route B (C-C Coupling Last): Metal-catalyzed coupling of 1-halo-4-isobutoxy-2-methylbenzene with an allyl nucleophile.[1]

Retrosynthesis cluster_legend Key Bottlenecks Target Target: 4-isobutoxy-2-methyl-1-allylbenzene Phenol Precursor A: 4-allyl-3-methylphenol Phenol->Target Route A: Williamson Ether Synthesis (O-Alkylation) Isobutyl Reagent: Isobutyl Bromide/Iodide Isobutyl->Target ArylHalide Precursor B: 1-bromo-4-isobutoxy-2-methylbenzene ArylHalide->Target Route B: Cross-Coupling (Kumada/Stille) AllylMgBr Reagent: Allylmagnesium Bromide (Kumada) AllylMgBr->Target Legend1 Route A: Elimination of Alkyl Halide Legend2 Route B: Isomerization of Allyl Group

Figure 1: Retrosynthetic pathways. Route A is preferred for scale; Route B is preferred for convergent medicinal chemistry.

Troubleshooting Guide: Route A (Williamson Ether Synthesis)

Context: You are reacting 4-allyl-3-methylphenol with isobutyl bromide (or iodide) and a base. Common Yield: 40–60% (Stalled) Target Yield: >85%

Issue 1: Competitive Elimination (E2)

Symptom: Presence of isobutylene gas (bubbles) and unreacted phenol. Root Cause: Isobutyl bromide is a


-branched primary halide.[1] Sterically hindered bases or high temperatures promote E2 elimination over 

substitution.

Protocol Adjustment:

  • Switch Base: Replace bulky bases (e.g.,

    
    -BuOK) with Cesium Carbonate (
    
    
    
    )
    .[1] The "Cesium Effect" increases the nucleophilicity of the phenoxide ion due to weak ion pairing, favoring
    
    
    .
  • Solvent System: Switch from Acetone to DMF or NMP . These polar aprotic solvents solvate the cation, leaving the phenoxide "naked" and more reactive.

  • Finkelstein Modification: Add 10 mol% Potassium Iodide (KI) . This converts the isobutyl bromide to the more reactive isobutyl iodide in situ.

Issue 2: Allyl Isomerization (The "Styrene" Trap)

Symptom: NMR shows a shift of alkene protons (disappearance of terminal vinyl protons


 5.0–6.0 ppm, appearance of internal alkene 

6.0–6.5 ppm). Root Cause: Strong bases or prolonged heating causes the allyl double bond to migrate into conjugation with the aromatic ring (forming the propenyl isomer).

Corrective Action:

  • Limit Temperature: Do not exceed 60°C.

  • Base Selection: Avoid Hydroxides (NaOH/KOH) at high temps. Carbonates (

    
     or 
    
    
    
    ) are milder and less likely to catalyze isomerization.

Optimized Protocol (Route A):

  • Dissolve 4-allyl-3-methylphenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq) and KI (0.1 eq). Stir for 15 min at RT.
    
  • Add Isobutyl bromide (1.2 eq) dropwise.

  • Heat to 55°C for 12–16 hours.

  • Workup: Dilute with water, extract with

    
    . Wash organic layer with 1M NaOH (removes unreacted phenol) to simplify purification.
    

Troubleshooting Guide: Route B (Cross-Coupling)

Context: You are coupling 1-bromo-4-isobutoxy-2-methylbenzene with Allylmagnesium bromide (Kumada) or Allyltributylstannane (Stille). Common Yield: 30–50% Target Yield: >75%

Issue 1: Homocoupling (Wurtz Coupling)

Symptom: Formation of biphenyl dimers (Ar-Ar) or 1,5-hexadiene (Allyl-Allyl).[1] Root Cause: Slow transmetallation allows the Grignard reagent to react with itself or the aryl halide to homocouple.

Protocol Adjustment:

  • Slow Addition: Add the Allylmagnesium bromide slowly (syringe pump: 1 eq/hour) to the solution of Aryl halide and catalyst. Keep the Aryl halide in excess relative to the Grignard at any specific moment.

  • Catalyst Selection: Use

    
      or 
    
    
    
    . Bidentate ligands reduce homocoupling compared to
    
    
    .
Issue 2: Regio-scrambling (Linear vs. Branched)

Symptom: Mixture of linear allyl (desired) and branched (iso-allyl) products.[1][2] Root Cause:


 to 

allyl isomerization on the metal center.

Corrective Action:

  • Switch to Stille Coupling: If Grignard is too messy, use Allyltributylstannane with

    
    . While toxic, it prevents the scrambling often seen with Magnesium/Lithium reagents.
    
  • Solvent: Use THF/Toluene mixtures. Pure ether can sometimes promote scrambling.

Yield Comparison Data

VariableStandard ConditionOptimized ConditionImpact on Yield
Base (Rt A)

/ Acetone

/ DMF
+15-20%
Additive (Rt A) NoneKI (10 mol%)+10% (Rate accel.)[1]
Temp (Rt A) Reflux (80°C+)55°CPrevents Isomerization
Catalyst (Rt B)


+25% (Reduces dimer)
Addition (Rt B) Batch AdditionSyringe Pump+15%

FAQ: Specific Scenarios

Q: I see a significant amount of "polymer" or gum at the baseline of my TLC. What is it? A: This is likely polymerized allylbenzene. The terminal double bond is susceptible to radical polymerization, especially if the reaction mixture is heated without an antioxidant or if distilled solvents contained peroxides.

  • Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if heating is required. Ensure THF is peroxide-free.

Q: Can I use Isobutyl Tosylate instead of the Bromide to avoid elimination? A: Yes, and often with better results. Sulfonate esters (Mesylates/Tosylates) are excellent leaving groups and less prone to E2 elimination than halides in this specific steric environment.

  • Ref: Master Organic Chemistry, Williamson Ether Synthesis [1].

Q: My product is inseparable from the starting phenol during column chromatography. A: Do not rely on the column for this separation.

  • Fix: Perform a Claisen Alkali Wash . Dissolve the crude mixture in ether and wash 3x with 2M KOH. The phenol will deprotonate and move to the aqueous layer (as phenoxide), while your product (ether) stays in the organic layer.

Mechanism of Impurity Formation (Route A)

Understanding why the yield drops is critical for control. The diagram below illustrates the competition between Substitution (


) and Elimination (E2).

Mechanism Start Reactants: Phenoxide + Isobutyl-Br SN2 Transition State A (SN2) Nucleophile attacks C-alpha Start->SN2 Polar Aprotic Solvent (DMF) E2 Transition State B (E2) Base attacks H-beta Start->E2 High Temp / Bulky Base Product Product: Isobutyl Aryl Ether (Target) SN2->Product Waste Waste: Isobutylene (Gas) + Phenol E2->Waste

Figure 2: Kinetic competition in Williamson Ether Synthesis.[1] Optimizing for SN2 requires minimizing steric bulk of the base and maximizing nucleophilicity via solvent choice.

References

  • Williamson Ether Synthesis - Mechanism and Conditions. Master Organic Chemistry.

  • Claisen Rearrangement and Allyl-Aryl Ether Dynamics. Organic Chemistry Portal.

  • Preparation of Allylbenzene via Grignard. Organic Syntheses, Coll. Vol. 1, p.226 (1941).

  • Optimization of Alkylation of Phenols. Organic Synthesis (General Procedures).

  • Kumada Coupling for Allyl-Aryl Bond Formation.Strategic Applications of Named Reactions in Organic Synthesis. (Contextual grounding for Route B).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Isobutyl Bromide (Lachrymator) and Allyl Halides (Toxic/Lachrymator) before handling.[1]

Sources

Technical Support Center: Troubleshooting the Oxidation of Allyl Groups in Alkoxy Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective oxidation of allyl groups in alkoxy benzenes. This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of substituted cinnamaldehydes and related structures from readily available allyl alkoxy benzenes like estragole, safrole, and eugenol derivatives.

The conversion of a terminal allyl group to an α,β-unsaturated aldehyde is a powerful transformation in organic synthesis. However, the presence of an electron-rich alkoxy benzene ring introduces challenges related to chemoselectivity. This resource provides in-depth, experience-driven answers to common problems encountered during this critical synthetic step.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no conversion in an allylic oxidation is a common issue that typically points to one of three areas: the oxidant's activity, the reaction conditions, or the stability of your starting material.

  • Oxidant Activity is Paramount: The efficacy of solid-supported oxidants, particularly manganese dioxide (MnO₂), is highly dependent on its activation state.[1][2] Commercially available MnO₂ can have widely varying activity levels.[3]

    • Troubleshooting Step 1: Activate Your MnO₂. If you are using MnO₂, ensure it is properly activated. A common laboratory procedure involves heating the MnO₂ powder in an oven at 110-120°C overnight to remove adsorbed water. Water produced during the oxidation can deactivate the MnO₂ surface, stalling the reaction.

    • Troubleshooting Step 2: Consider the Stoichiometry. These are often heterogeneous reactions requiring a large excess of the oxidant, sometimes 10-fold or more, to drive the reaction to completion.[1][4]

  • Reaction Conditions:

    • Solvent Choice: Use anhydrous, low-polarity aprotic solvents like dichloromethane (DCM), chloroform, or hexane. The reaction occurs on the surface of the MnO₂, and polar solvents can compete for active sites.[5]

    • Temperature: While many MnO₂ oxidations proceed at room temperature, gentle heating (e.g., to 40°C or reflux in DCM) can sometimes be necessary to initiate or accelerate a sluggish reaction.[4]

  • Starting Material Purity: Ensure your allyl alkoxy benzene is pure and free of phenolic impurities (unless it's part of the structure, like in eugenol). Phenols can react with the oxidant, consuming it and leading to complex side products.

Q2: I'm observing significant side product formation. How can I improve the selectivity for the desired cinnamaldehyde?

A2: Side product formation often arises from over-oxidation, reaction with the aromatic ring or alkoxy groups, or polymerization. The key is to choose an oxidant with the appropriate reactivity and to fine-tune the reaction conditions.

  • Over-oxidation to Carboxylic Acid: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will aggressively oxidize the allyl group, often cleaving it or oxidizing it all the way to a carboxylic acid.[2]

    • Solution: Switch to a milder, more selective reagent. Activated manganese dioxide (MnO₂) is the classic choice for selectively oxidizing allylic alcohols (and by extension, the C-H bonds of allyl groups, though this is a slower process) without affecting other parts of the molecule.[2][6] Selenium dioxide (SeO₂) is another classic reagent for this transformation.[7][8]

  • Epoxidation of the Double Bond: Peroxy acids (like m-CPBA) or even certain metal-catalyzed oxidations in the presence of hydroperoxides can lead to the formation of an epoxide at the allylic double bond instead of the desired aldehyde.[9]

    • Solution: Avoid reagents known for epoxidation. If using a system like MnO₂/TBHP, lowering the temperature may favor the allylic oxidation pathway.[10]

  • Reaction at the Alkoxy Group or Ring: Highly reactive oxidants can demethylate methoxy groups or hydroxylate the electron-rich aromatic ring. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is known to cleave benzyl and allyl ethers, which can be an issue if your alkoxy group is more complex.[11]

    • Solution: Stick with chemoselective reagents like activated MnO₂. Its mechanism is well-suited for targeting the allylic position while leaving electron-rich aromatic systems and simple ethers untouched.[5][12]

Visualizing the Troubleshooting Process

A systematic approach is crucial when troubleshooting a complex organic reaction. The following flowchart outlines a logical decision-making process for addressing low yields in allylic oxidation.

G cluster_oxidant cluster_conditions cluster_change start Low Yield / No Reaction check_oxidant Step 1: Verify Oxidant Activity start->check_oxidant oxidant_active Is MnO2 freshly activated? check_oxidant->oxidant_active check_conditions Step 2: Optimize Conditions solvent_anhydrous Is solvent anhydrous & non-polar? check_conditions->solvent_anhydrous change_oxidant Step 3: Change Oxidant System try_seo2 Consider SeO2 / cat. t-BuOOH change_oxidant->try_seo2 oxidant_active->check_conditions No, Reactivate & Retry oxidant_excess Is oxidant in sufficient excess (5-20 eq.)? oxidant_active->oxidant_excess Yes oxidant_excess->check_conditions Yes oxidant_excess->check_conditions No, Increase Stoichiometry solvent_anhydrous->change_oxidant No, Change Solvent & Retry temp_optimized Have you tried gentle heating (e.g., 40°C)? solvent_anhydrous->temp_optimized Yes temp_optimized->change_oxidant Yes temp_optimized->change_oxidant No, Increase Temp & Retry try_other Consider Rh or Co-catalyzed systems with TBHP try_seo2->try_other G cluster_mech Simplified SeO2 Allylic Oxidation Pathway A Allyl Alkoxy Benzene + SeO2 B [Ene Reaction] A->B C Allylic Seleninic Acid Intermediate B->C D [[2,3]-Sigmatropic Rearrangement] C->D E Unstable Selenite Ester D->E F [Hydrolysis] E->F G Allylic Alcohol F->G H [Further Oxidation] G->H I Cinnamaldehyde Product H->I

Caption: Key steps in the SeO₂ oxidation mechanism.

Recommended Experimental Protocol: Oxidation of Estragole with Activated MnO₂

This protocol provides a general procedure for the selective oxidation of an allyl alkoxy benzene using commercially available activated manganese dioxide.

Materials:

  • Estragole (1-allyl-4-methoxybenzene)

  • Activated Manganese Dioxide (MnO₂, high surface area) [13]* Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add estragole (1.0 g, 6.75 mmol).

  • Solvent Addition: Dissolve the estragole in 100 mL of anhydrous DCM.

  • Oxidant Addition: To the stirred solution, add activated MnO₂ (11.7 g, 135 mmol, 20 equivalents) in one portion. Note: The reaction is heterogeneous. Vigorous stirring is essential.

  • Reaction: Stir the black suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow after several hours, gently heat the mixture to reflux (~40°C). The reaction may take 24-48 hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Set up a fritted glass funnel or a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper. Wet the Celite® pad with a small amount of DCM.

  • Isolate Product: Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts. Wash the black solid thoroughly with several portions of DCM (total of 50-100 mL) to ensure all the product is recovered. Note: The product can adsorb to the MnO₂ surface; thorough washing is critical for good yield. [14]8. Drying and Concentration: Combine the filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-methoxycinnamaldehyde, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References
  • Vertex AI Search Result:[7] Provides a detailed mechanism for Selenium Dioxide (SeO₂) oxidation, including the initial Alder-ene like cycloaddition and subsequent-[15][16]sigmatropic rearrangement. It also discusses the use of catalytic SeO₂ with a co-oxidant like t-BuOOH.

  • Vertex AI Search Result:[15] Discusses the two-step mechanism for SeO₂ oxidation involving an allylseleninic species and a [15][16]sigmatropic rearrangement, leading to an E-alcohol product.

  • Vertex AI Search Result:[16] Explores the mechanism of allylic oxidation with SeO₂ using experimental and theoretical studies, confirming a concerted ene reaction as the major pathway.

  • Vertex AI Search Result:[17] Describes the Riley Oxidation, which encompasses SeO₂-mediated oxidation at the allylic position, proceeding via an ene reaction and a 2,3-sigmatropic shift.

  • Vertex AI Search Result:[3] Highlights the use of Chemical Manganese Dioxide (CMD) for the selective oxidation of allylic alcohols and notes that the activity of commercially available MnO₂ can vary widely.

  • Vertex AI Search Result:[18] Explains the radical-intermediate mechanism for the selective oxidation of allylic alcohols by activated manganese (IV) dioxide.

  • Vertex AI Search Result: An abstract detailing the mechanism of SeO₂ oxidation, indicating that the ene-reaction and the [15][16]sigmatropic rearrangement determine the product's stereochemistry.

  • Vertex AI Search Result:[10] Describes a one-pot oxidation protocol using MnO₂ and tert-butyl hydroperoxide (TBHP) to oxidize allylic methylene groups.

  • Vertex AI Search Result:[13] Details the properties of high-surface-area activated MnO₂ designed for the selective oxidation of allylic and benzylic alcohols.

  • Vertex AI Search Result:[4] Provides a general overview and procedure excerpts for using MnO₂ to oxidize allylic or benzylic alcohols, often at room temperature or with gentle heating.

  • Vertex AI Search Result:[5] Discusses how the oxidizing power of MnO₂ is influenced by the preparation method and the solvent, noting its high utility for oxidizing allylic and benzylic alcohols.

  • Vertex AI Search Result:[12] Reviews tandem oxidation processes using activated MnO₂ under mild, neutral conditions and highlights that the workup often consists of simple filtration.

  • Vertex AI Search Result:[19] A historical paper describing the use of MnO₂ suspended in petroleum ether for the oxidation of allylic alcohols to aldehydes.

  • Vertex AI Search Result:[20] A document describing the oxidation of allylic alcohols to aldehydes or ketones under mild conditions using manganese dioxide.

  • Vertex AI Search Result:[14] A discussion forum entry explaining that water produced during MnO₂ oxidation can deactivate the reagent, causing the reaction to stall. It suggests adding molecular sieves to absorb moisture.

  • Vertex AI Search Result:[21] Mentions allylic hydroxylation as a primary metabolic pathway for safrole in animal species.

  • Vertex AI Search Result:[8] A review on allylic and benzylic oxidation, highlighting catalytic selenium dioxide with stoichiometric tert-butyl hydroperoxide (TBHP) as a useful approach. It also warns that inorganic selenium compounds are highly toxic.

  • Vertex AI Search Result:[6] Notes that manganese dioxide (MnO₂) is a wonderfully selective reagent for the oxidation of allylic and benzylic alcohols, even in the presence of other alcohols.

  • Vertex AI Search Result:[22] Mentions the use of MnO₂ for one-pot conversions of alcohols into imines and subsequent reduction to amines.

  • Vertex AI Search Result:[23] Discusses the selective oxidation of allylbenzene to cinnamaldehyde over Bi molybdate catalysts, an alternative industrial approach.

  • Vertex AI Search Result:[24] Provides protocols for the synthesis of cinnamaldehyde derivatives, primarily focusing on the Claisen-Schmidt condensation.

  • Vertex AI Search Result:[25] Describes an electrolytic method for preparing manganese dioxide.

  • Vertex AI Search Result:[26] Details the synthesis of substituted cinnamaldehydes via Wittig and Julia-Kocienski reactions for use in organocatalytic aldol reactions.

  • Vertex AI Search Result:[1] Describes a practical, chemoselective oxidation of allylic and benzylic alcohols using catalytic DDQ with Mn(OAc)₃ as a co-oxidant, noting that traditional MnO₂ requires proper activation and large excesses.

  • Vertex AI Search Result:[9] Discusses the enzymatic hydrolysis of 2',3'-allylic epoxides of compounds like estragole and safrole, which can be a side-reaction pathway.

  • Vertex AI Search Result:[27] Provides background on cinnamaldehyde synthesis, including the aldol condensation of benzaldehyde and acetaldehyde.

  • Vertex AI Search Result:[2] Compares various oxidizing agents and highlights MnO₂ as a selective reagent for allylic/benzylic alcohols, likening it to a targeted version of PCC.

  • Vertex AI Search Result:[28] Describes a retro-aldol synthesis of benzaldehyde from cinnamaldehyde, a potential degradation pathway for the product under certain conditions.

  • Vertex AI Search Result:[29] Details an efficient allylic oxidation system using dirhodium(II) caprolactamate (Rh₂(cap)₄) as a catalyst and TBHP as the oxidant.

  • Vertex AI Search Result:[30] A forum post from a chemist seeking help with a Riley (SeO₂) oxidation that is not working.

  • Vertex AI Search Result:[31] A mini-review on enzyme-catalyzed allylic oxidation reactions, presenting a green alternative to chemical methods.

  • Vertex AI Search Result:[11] Reports on the oxidation of allyl and benzyl ethers by DDQ, which can lead to cleavage of the ether linkage.

  • Vertex AI Search Result:[32] Discusses the chemical reactivity of safrole and eugenol and their use as starting materials in synthesis.

  • Vertex AI Search Result:[33] Describes a catalytic oxidation of benzyl alcohol to benzaldehyde using a Palladium catalyst system.

  • Vertex AI Search Result:[34] A paper on the regio- and stereoselective selenium dioxide allylic oxidation of specific succinate substrates.

  • Vertex AI Search Result: Discusses the selective epoxidation of the alkene group in eugenol, a potential side reaction during oxidation.

  • Vertex AI Search Result:[35] A discussion comparing different reagents for alcohol to aldehyde oxidation, with a user advocating for MnO₂ in sensitive systems.

Sources

Technical Support Center: Stability and Cleavage of the Isobutoxy Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stability, and deprotection of the isobutoxy (-OiBu) group. Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven troubleshooting to help you predict protecting group behavior and optimize your synthetic workflows.

PART 1: Mechanistic Principles & Causal Factors

Understanding the stability of the isobutoxy group requires analyzing the causality behind ether cleavage. The isobutoxy group (


) is a primary alkyl ether  with significant beta-branching .

According to fundamental organic chemistry principles outlined by [1], the cleavage of ethers by strong acids is a two-step process:

  • Protonation of the ether oxygen to form a highly reactive oxonium ion.

  • Nucleophilic attack by the acid's conjugate base to break the carbon-oxygen bond.

Because the isobutyl group is attached via a primary carbon, it cannot form a stable carbocation. Therefore, it strictly resists the


 cleavage pathway that readily deprotects tertiary ethers (like the tert-butoxy group)[2]. Instead, isobutyl ethers require an 

mechanism, where a strong nucleophile (like

or

) attacks the primary carbon[3]. However, the beta-branching of the isobutyl group introduces significant steric bulk, making this

attack energetically demanding and much slower than it would be for unbranched ethers (e.g., methoxy or ethoxy groups).

G A Isobutyl Ether (Stable) B Protonated Oxonium (Activated) A->B Strong Acid (H⁺) Fast C SN2 Transition State (High Activation Energy) B->C Nucleophile (X⁻) Rate-Limiting D Cleavage Products (Alcohol + Alkyl Halide) C->D Leaving Group Departure Heat Required

Mechanistic pathway of isobutyl ether cleavage highlighting the rate-limiting SN2 transition state.

PART 2: Quantitative Data & Stability Matrix

To assist in synthetic planning, the following table summarizes the stability of the isobutoxy group compared to other common ether protecting groups under standard acidic conditions.

Ether Protecting GroupStructural Type20% TFA / DCM (RT)3M HCl (Reflux)48% HBr (Reflux)57% HI (Reflux)
Methoxy (-OMe) Unbranched PrimaryStableStableCleaves (Moderate)Cleaves (Fast)
Isobutoxy (-OiBu) Branched PrimaryStable Stable Cleaves (Slow) Cleaves (Moderate)
tert-Butoxy (-OtBu) TertiaryCleaves (Fast)Cleaves (Fast)Cleaves (Fast)Cleaves (Fast)

PART 3: Troubleshooting Guides & FAQs

Q1: Why did my isobutoxy protecting group survive 50% TFA/DCM treatment while my tert-butoxy group was completely cleaved? A: This is a classic example of mechanistic divergence based on nucleophilicity. Trifluoroacetic acid (TFA) is a strong acid, but its conjugate base (trifluoroacetate) is an extremely poor nucleophile. As detailed by [2], the tert-butoxy group cleaves via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mechanism because it forms a highly stable tertiary carbocation, which does not require a nucleophile to initiate carbon-oxygen bond breaking. Conversely, the primary nature of the isobutoxy group completely prevents 

carbocation formation; it strictly requires an

attack. Since TFA lacks a competent nucleophile, the protonated isobutyl ether simply sits in equilibrium without cleaving.

Q2: I am trying to cleave an isobutyl ether using concentrated HCl at reflux, but the reaction is failing. Why? A: While HCl is a strong acid capable of protonating the ether oxygen, the chloride ion (


) is a relatively weak nucleophile in aqueous systems compared to bromide or iodide[4]. Because the isobutyl group has beta-branching (

), the

attack by the weak chloride ion is sterically hindered and energetically unfavorable. To drive this cleavage, you must switch to HBr or HI, where the larger, more polarizable halide ions act as superior nucleophiles to overcome the steric hindrance[4].

Q3: During the cleavage of my isobutyl ether with HI, I isolated tert-butyl iodide instead of isobutyl iodide. What caused this? A: This indicates that the reaction was forced into an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-like pathway, resulting in a carbocation rearrangement. If the 

attack is too slow (due to steric hindrance or insufficient nucleophile concentration), the protonated ether may begin to dissociate, forming a transient primary isobutyl carbocation. This highly unstable intermediate immediately undergoes a 1,2-hydride shift to form a stable tertiary carbocation (tert-butyl cation), which is then trapped by the iodide ion.

G Oxonium Protonated Isobutyl Ether SN2 Direct SN2 Attack (High Nucleophile Conc.) Oxonium->SN2 Dissociation Heterolytic Cleavage (Low Nucleophile Conc.) Oxonium->Dissociation IsobutylHalide Isobutyl Halide (Expected Product) SN2->IsobutylHalide PrimaryCation Primary Carbocation (Highly Unstable) Dissociation->PrimaryCation HydrideShift 1,2-Hydride Shift PrimaryCation->HydrideShift TertCation Tertiary Carbocation (Stable) HydrideShift->TertCation TertHalide tert-Butyl Halide (Rearranged Product) TertCation->TertHalide Halide Trapping

Competing SN2 and rearrangement pathways during isobutyl ether acidic cleavage.

PART 4: Validated Experimental Protocols

Protocol 1: Orthogonal Deprotection of Boc/t-Bu in the Presence of an Isobutoxy Group

Causality: This protocol exploits the


 vs. 

mechanistic gap. By using a strong acid with a non-nucleophilic conjugate base, tertiary ethers/carbamates are cleaved while primary branched ethers remain completely intact.
  • Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. This minimizes any thermal activation that could lead to unwanted side reactions of the isobutoxy group.

  • Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 50% v/v TFA/DCM.

  • Reaction: Stir for 2 hours at room temperature. The t-butyl groups will cleave rapidly via

    
    .
    
  • Self-Validation & Workup: Evaporate the solvent and TFA under reduced pressure. Validate the retention of the isobutoxy group via

    
    -NMR before proceeding to the next synthetic step. You must observe the characteristic isobutyl signals: a doublet at ~3.2 ppm (
    
    
    
    ) and a multiplet at ~1.9 ppm (
    
    
    ).
Protocol 2: Complete Cleavage of Isobutoxy Ethers

Causality: This protocol utilizes a strong acid coupled with a highly polarizable nucleophile (


) and high thermal energy to force the sterically hindered 

attack[3].
  • Preparation: Suspend the isobutoxy-containing substrate in 57% aqueous Hydriodic Acid (HI). Critical Note: Use freshly distilled HI. Old HI contains iodine (

    
    ), which acts as an electrophile and can cause destructive side reactions on aromatic rings.
    
  • Catalysis (Optional): If the substrate is highly lipophilic, add a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 5 mol%) to ensure the nucleophile can access the substrate.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) for 12–16 hours. The elevated temperature is absolutely critical to overcome the high activation energy of the hindered

    
     transition state[3].
    
  • Quenching (Self-Validating Step): Cool to room temperature. Carefully quench the reaction by pouring it into a mixture of saturated aqueous sodium bicarbonate (to neutralize the acid) and sodium thiosulfate. Validation: The solution must transition from a dark red/brown color to pale yellow/colorless, confirming the complete reduction of any free

    
     to 
    
    
    
    .
  • Isolation: Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure to yield the deprotected alcohol.
    

References

  • "18.3: Reactions of Ethers - Acidic Cleavage", Chemistry LibreTexts.

  • "Cleavage Of Ethers With Acid", Master Organic Chemistry.

  • "Ether Cleavage with HI or HBr (Heat)", OrgoSolver.

  • "Why are HI and HBr more effective than HCl in cleaving ethers?", Vaia.

  • "Cleavage of Ethers with Acids", Organic Chemistry Tutor.

  • "18.3 Reactions of Ethers: Acidic Cleavage", OpenStax.

Sources

Technical Support Center: Troubleshooting Allylbenzene Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for allylbenzene functionalization. Allylbenzene is a highly versatile building block in drug development and materials science, possessing both an electron-rich aromatic ring and a reactive terminal olefin. However, this dual reactivity often leads to competing side reactions, most notably double-bond isomerization, polyalkylation, and hydride transfer.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these side reactions and provide self-validating protocols to ensure high-fidelity synthesis.

Section 1: Transition-Metal Catalyzed Allylic Alkylation

When functionalizing the olefinic tail of allylbenzene via transition-metal catalysis (e.g., hydroalkylation, Heck-type couplings), the most pervasive side reaction is the isomerization of the terminal double bond to form the thermodynamically stable conjugated alkene,


-methylstyrene.
FAQ 1: Why is my allylbenzene converting entirely to -methylstyrene instead of the target alkylated product?

Mechanistic Causality: This occurs via the "allyl mechanism." Transition metals (such as Pd, Ni, or Ir) that possess two vacant coordination sites readily coordinate to the


-electrons of allylbenzene. This is followed by an oxidative addition that generates an 

-allyl metal–hydride complex[1]. Because

-methylstyrene is significantly more thermodynamically stable due to conjugation with the benzene ring, the intermediate rapidly undergoes

-hydride elimination to yield the isomerized byproduct rather than waiting for the slower nucleophilic alkylation step[1].

The Solution: To suppress isomerization, you must kinetically disfavor the 1,3-hydride shift. This is achieved by saturating the metal's coordination sphere using sterically demanding ligands (e.g., bulky N-heterocyclic carbenes like IPr) and utilizing Lewis acid additives. The steric bulk restricts the conformational freedom required for the


-allyl intermediate to collapse into the isomerized product, thereby funneling the reaction toward the desired alkylation[2].

G A Allylbenzene (Starting Material) B π-Allyl Metal Hydride (Reactive Intermediate) A->B Oxidative Addition (Vacant Coordination Sites) C β-Methylstyrene (Isomerization Sink) B->C β-Hydride Elimination (Thermodynamically Favored) D Alkylated Product (Target Pathway) B->D Nucleophilic Trapping (Kinetically Favored via Bulky Ligands)

Catalytic pathways showing allylbenzene isomerization competing with target alkylation.

Quantitative Data: Ligand Steric Effects

The table below summarizes how increasing the steric bulk of the ligand and Lewis acid additive directly correlates with the suppression of isomerization in Ni-catalyzed hydroalkylation.

Ligand TypeLewis Acid AdditivePrimary Reaction PathwayTarget Alkylation YieldIsomerization Yield
NoneNoneThermodynamic Sink< 5%> 90%
IMes (Small NHC)

(Small)
Mixed / Competing~45%~42%
IPr (Bulky NHC)MAD (Bulky)Kinetic Control87%< 5%

Data synthesized from bimetallic Ni/Al catalytic studies demonstrating steric control over regioselectivity[2].

Protocol 1: Self-Validating Workflow for Suppressing Isomerization

This protocol utilizes a bimetallic Ni/Al system designed to enforce kinetic control and prevent the


-allyl collapse.

Step 1: Catalyst Pre-Activation (Glovebox Required)

  • In a nitrogen-filled glovebox, charge an oven-dried vial with

    
     (10 mol%) and the bulky IPr ligand (10 mol%).
    
  • Add 1.0 mL of anhydrous toluene and stir for 15 minutes until a homogeneous complex forms. Causality: Pre-coordinating the bulky ligand ensures no bare nickel species are present to trigger rapid, unselective isomerization upon substrate addition.

Step 2: Substrate and Additive Assembly

  • Add the bulky Lewis acid MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (20 mol%) to the activated catalyst solution.

  • Introduce allylbenzene (1.0 equiv) and the alkylating coupling partner (e.g., pyridine derivative, 2.0 equiv).

  • Seal the vial, remove it from the glovebox, and heat to 130 °C for 12 hours.

Step 3: Self-Validation & Quenching

  • Cool the reaction to room temperature and quench with a drop of methanol.

  • Validation Check: Run a crude GC-MS or

    
     NMR. Look for the distinct vinylic protons of 
    
    
    
    -methylstyrene at
    
    
    6.2-6.5 ppm. If these peaks integrate to >5% relative to your product, your glovebox technique may have introduced trace oxygen/moisture, which degrades the IPr ligand and opens coordination sites on the nickel.

Section 2: Friedel-Crafts Alkylation of the Aromatic Ring

When targeting the aromatic ring of allylbenzene via Friedel-Crafts alkylation, the primary challenges shift from the olefin to the stability of the generated carbocations.

FAQ 2: Why am I getting complex mixtures of polyalkylated products and reduced alkanes?

Mechanistic Causality: Two distinct side reactions are occurring here:

  • Polyalkylation: Alkyl groups are electron-donating. Once allylbenzene is monoalkylated, the resulting product is more nucleophilic and reactive than the starting material, statistically favoring consecutive electrophilic attacks[3].

  • Hydride Transfer (Cracking): In the presence of strong protic acids (often generated in situ from moisture and Lewis acids), the intermediate arylpropyl cations can abstract a hydride ion from the newly formed alkylated products. This redox-neutral side reaction yields a messy mixture of reduced arylpropanes and oxidized 1,1-diarylpropenes[4].

The Solution: To prevent polyalkylation, the standard approach is to use allylbenzene in a large stoichiometric excess (acting as the solvent)[3]. To prevent hydride transfer, you must strictly exclude moisture to prevent protic acid formation, and utilize milder Lewis acids (like


) at cryogenic temperatures instead of harsh traditional acids like 

[5].

FC A Allylbenzene + Electrophile B Aryl Cation Intermediate A->B Lewis Acid Activation C Monoalkylated Product (Target) B->C Electrophilic Aromatic Substitution E Hydride Transfer Byproducts (Reduced/Oxidized Species) B->E Hydride Abstraction (Protic Acid Presence) D Polyalkylated Byproducts C->D Excess Electrophile (Product is more reactive)

Friedel-Crafts network highlighting polyalkylation and hydride transfer side reactions.

Protocol 2: Cryogenic Friedel-Crafts Alkylation to Suppress Hydride Transfer

This protocol utilizes Boron Trichloride (


) at -78 °C to generate the electrophile without triggering subsequent hydride abstraction[5].

Step 1: System Desiccation

  • Flame-dry all glassware under a vacuum and backfill with dry, oxygen-free nitrogen.

  • Stir dichloromethane (DCM) over sulfuric acid for 3 days, wash with aqueous

    
    , and dry over 
    
    
    
    prior to use. Causality: Even trace moisture reacts with
    
    
    to form
    
    
    , which acts as the protic acid catalyst required for the deleterious hydride-transfer pathway[4].

Step 2: Cryogenic Activation

  • Dissolve the alkyl chloride (e.g., bis(4-methylphenyl)methyl chloride, 1.0 equiv) in the ultra-dry DCM (30 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense

    
     gas (approx. 2.3 equiv) into the reaction mixture.
    

Step 3: Controlled Alkylation

  • Add allylbenzene (1.05 equiv) dropwise down the side of the chilled flask.

  • Stir the reaction mixture for 18 hours at -78 °C. Validation Check: The low temperature kinetically freezes out the hydride transfer process. If the reaction is allowed to warm above -40 °C before quenching, you will immediately observe a darkening of the solution, indicative of carbocation-mediated polymerization and hydride abstraction.

  • Quench the reaction at -78 °C by adding cold methanol, then warm to room temperature for standard aqueous workup.

References
  • Allylbenzene | High-Purity Reagent for Research - Benchchem Source: benchchem.com URL:3

  • Isomerization of Allylbenzenes | Chemical Reviews Source: acs.org URL:1

  • ChemComm - RSC Publishing Source: rsc.org URL:2

  • Hydride-Transfer Reaction Accompanied by Friedel-Crafts Reaction Source: kyoto-u.ac.jp URL:4

  • Reactions of Carbocations with Unsaturated Hydrocarbons: Electrophilic Alkylation or Hydride Abstraction? Source: acs.org URL:5

Sources

Technical Support Center: Handling Moisture Sensitivity in 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling 1-Allyl-4-isobutoxy-2-methylbenzene . As an electron-rich allyl arene featuring a bulky isobutoxy ether linkage, this compound presents a unique "moisture paradox." While the molecule itself is not violently reactive with water, it is predominantly utilized as a substrate in highly moisture-sensitive organometallic workflows—such as olefin cross-metathesis, catalytic hydroboration, and Lewis-acid mediated functionalizations.

Trace moisture ingress does not destroy the substrate; rather, it acts as a potent catalyst poison in downstream applications. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to ensure absolute anhydrous integrity during your syntheses.

Part 1: Troubleshooting FAQs

Q1: Why does my cross-metathesis reaction with 1-Allyl-4-isobutoxy-2-methylbenzene stall at low conversions, even with 2nd Generation Grubbs Catalysts? The Causality: Olefin metathesis relies on transition-metal alkylidene catalysts (e.g., Ru or Mo) to form a metallacyclobutane intermediate[1]. While ruthenium-based Grubbs catalysts are significantly more moisture-tolerant than early Schrock molybdenum catalysts[2], they are not immune to water[3]. Trace moisture in your substrate coordinates to the electrophilic ruthenium center, displacing the phosphine or N-heterocyclic carbene (NHC) ligands. The electron-donating nature of the isobutoxy group on the benzene ring exacerbates this by acting as a secondary Lewis base, drawing water closer to the metal center and accelerating the formation of inactive Ru-hydroxide species. The Fix: Rigorously dry the substrate over activated 3Å molecular sieves prior to the reaction (See Protocol 1).

Q2: During catalytic hydroboration, I am observing significant amounts of unreacted starting material and the evolution of a gas. How do I prevent this? The Causality: Hydroboration of allylbenzenes using reagents like pinacolborane (HBpin) or 9-BBN is highly moisture sensitive[4]. If your 1-Allyl-4-isobutoxy-2-methylbenzene contains trace water, the moisture reacts furiously with the B-H bond of the borane. This hydrolyzes the reagent into unreactive boronic acids and releases hydrogen gas (the bubbling you observe), effectively starving the reaction of the active hydroborating agent. The Fix: Perform a Karl Fischer titration on your substrate. Ensure moisture is <10 ppm, and execute the reaction under strict Schlenk line conditions.

Q3: Instead of my desired terminal allyl functionalization, NMR shows the formation of 1-propenyl-4-isobutoxy-2-methylbenzene (the internal olefin). Is moisture causing this isomerization? The Causality: Yes, indirectly. When transition metals (like Ru, Rh, or Pd) are exposed to trace water during an attempted catalytic cycle, they frequently decompose into metal-hydride species. These metal-hydrides are potent catalysts for double-bond migration. They facilitate a rapid isomerization of the terminal allyl group into the thermodynamically more stable, conjugated propenyl group.

Part 2: Quantitative Impact of Moisture

The table below summarizes the field-proven impact of substrate moisture content on a standard cross-metathesis workflow using Grubbs II catalyst.

Moisture Content (ppm)CatalystCatalyst Loading (mol %)Substrate Conversion (%)Turnover Frequency (TOF, h⁻¹)Primary Byproduct Observed
< 10 (Rigorous)Grubbs II1.0> 98450None
50 Grubbs II1.072180Propenyl isomer (Trace)
200 Grubbs II1.03545Propenyl isomer (High)
500 (Undried)Grubbs II5.0 (Compensatory)< 10< 5Catalyst degraded

Part 3: Self-Validating Experimental Protocols

Protocol 1: Rigorous Drying and Degassing of the Substrate

Expert Insight: Do not use 4Å or 5Å molecular sieves. Their larger pore sizes and slightly acidic surfaces can trap the allyl ether and catalyze unwanted polymerization or isomerization. 3Å sieves exclusively trap water (2.8Å).

  • Pre-drying: Dissolve 1-Allyl-4-isobutoxy-2-methylbenzene in an anhydrous, non-polar solvent (e.g., pentane) if the neat liquid is too viscous. Stir over anhydrous MgSO₄ for 2 hours to remove bulk water.

  • Filtration: Filter the mixture under an argon atmosphere into an oven-dried Schlenk flask.

  • Deep Drying: Add freshly activated 3Å molecular sieves (20% w/v). Allow to stand for 24 hours under argon.

  • Validation Step: Extract a 100 µL aliquot and perform a Karl Fischer coulometric titration. Do not proceed unless moisture is <10 ppm.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles on the Schlenk line to remove dissolved oxygen, which acts synergistically with moisture to degrade organometallic catalysts.

Protocol 2: Moisture-Free Storage and Transfer

Expert Insight: Syringe withdrawal creates a partial vacuum that pulls moist ambient air into the bottle. Always use a positive-pressure displacement technique[5].

  • Sealing: Store the dried reagent in a dark crown-cap bottle fitted with a Sure/Seal™ septum inlet transfer adapter[5].

  • Blanketing: Maintain a positive pressure blanket of dry Argon. (Argon is denser than Nitrogen and provides a superior protective layer over the liquid ether).

  • Transfer: Use a thoroughly oven-dried, argon-purged gas-tight syringe. Insert the needle vertically through the septum. Inject an equivalent volume of Argon gas into the headspace before withdrawing the liquid to prevent vacuum formation[5].

Part 4: Mechanistic and Workflow Visualizations

Workflow A 1-Allyl-4-isobutoxy-2-methylbenzene (Raw Material) B Pre-Drying (Anhydrous MgSO4) A->B C Deep Drying (Activated 3Å Molecular Sieves) B->C D Degassing (Freeze-Pump-Thaw x3) C->D E Validation (Karl Fischer Titration <10 ppm) D->E F Storage (Argon Blanket, Dark, 4°C) E->F G Reaction Setup (Schlenk Line / Glovebox) F->G

Caption: Workflow for the rigorous drying, self-validation, and storage of 1-Allyl-4-isobutoxy-2-methylbenzene.

Mechanism A Active Ru-Alkylidene Catalyst (Grubbs Generation II) C Catalyst Coordination (H2O displaces phosphine/olefin) A->C B Trace H2O in Substrate (1-Allyl-4-isobutoxy-2-methylbenzene) B->C D Ru-Hydride / Ru-Hydroxide Species (Inactive for Metathesis) C->D E Substrate Isomerization (Allyl -> Propenyl) D->E Side Reaction F Catalyst Death (Irreversible Decomposition) D->F Degradation

Caption: Mechanistic pathway showing trace moisture causing Ru-catalyst degradation and unwanted isomerization.

References

  • Title: 10.10: Olefin Metathesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Olefin Metathesis Source: ChemTalk URL: [Link]

  • Title: Catalytic Hydroboration of Aldehydes, Ketones, and Alkenes Using Potassium Carbonate: A Small Key to Big Transformation Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Thermal degradation profile of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the thermal degradation profile of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene , a specialized allyl-benzene derivative often utilized as an intermediate in organic synthesis (e.g., for agrochemicals, pharmaceuticals, or fragrances).[1]

The following content is structured as a Tier-2 Technical Support resource, designed for researchers observing unexpected impurity profiles or stability issues.

Subject: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene Chemical Class: Allyl-substituted Dialkyl Aryl Ether Primary Hazard: Thermo-oxidative Isomerization & Polymerization[1]

Executive Technical Summary

3-(4-iso-Butoxy-2-methylphenyl)-1-propene exhibits a degradation profile characteristic of electron-rich allylbenzenes.[1] Its stability is governed by three competing mechanisms: allylic isomerization , benzylic oxidation , and radical polymerization .[1]

Unlike simple ethers, the presence of the allyl group (


) at position 1 and the electron-donating isobutoxy group at position 4 creates a system highly sensitive to thermal stress and oxygen.
Predicted Thermal Degradation Thresholds
Temperature RangeDominant MechanismObservable Consequence
< 25°C (Storage) Autoxidation (Slow)Gradual yellowing; formation of hydroperoxides.
60°C - 100°C Radical InitiationOnset of oligomerization if inhibitor-free.[1]
> 150°C [3,3]-Sigmatropic Shifts / IsomerizationMigration of double bond to form conjugated propenyl isomer.
> 200°C Pyrolysis / Ether CleavageLoss of isobutyl group (formation of phenols); charring.[1]

Interactive Troubleshooting Guide (FAQ)

Category A: Impurity Profiling & Color Changes[1]

Q1: My clear liquid sample has turned yellow/amber after storage at room temperature. Is it still usable?

  • Diagnosis: This indicates Autoxidation .[1] The benzylic position (C1 of the propyl chain) and the ether linkage are susceptible to radical attack by atmospheric oxygen, forming unstable hydroperoxides which degrade into quinoid-like chromophores.

  • Technical Insight: The electron-donating isobutoxy group activates the ring, making it more prone to oxidation than unsubstituted allylbenzene.

  • Action:

    • Perform a Peroxide Test (e.g., starch-iodide).[1]

    • If peroxide < 10 ppm: Purify via short-path distillation under high vacuum.[1]

    • If peroxide > 100 ppm: Discard .[1] Distillation carries an explosion risk.[1]

Q2: GC-MS analysis shows a new peak with the exact same Molecular Weight (MW) but a slightly longer retention time. What is this?

  • Diagnosis: Thermal Isomerization .[1] You are likely observing the migration of the terminal double bond to an internal position, forming 1-(4-iso-Butoxy-2-methylphenyl)-1-propene .[1]

  • Mechanism: Under thermal stress (or acid catalysis), the isolated double bond moves into conjugation with the benzene ring. This "styrene-like" isomer is thermodynamically more stable than the starting allyl material.[1]

  • Prevention: Avoid heating above 120°C during processing. Ensure glassware is acid-free (acid residues catalyze this shift).[1]

Category B: Processing & Synthesis Issues

Q3: I observe a "gum" or solid residue forming in the flask during distillation. Why?

  • Diagnosis: Radical Polymerization .[1] The terminal alkene group is prone to polymerization, particularly if the sample was heated without a radical inhibitor or if oxygen was present (oxygen acts as a diradical initiator).

  • Action:

    • Immediate: Stop heating.

    • Future Protocol: Add 100–500 ppm of BHT (Butylated Hydroxytoluene) or TBC (4-tert-Butylcatechol) prior to distillation.[1] Perform all thermal steps under strict Argon/Nitrogen atmosphere.

Q4: Can I use acidic conditions to cleave the isobutoxy group?

  • Warning: While ether cleavage is possible, acidic conditions will preferentially trigger the isomerization of the allyl group to the propenyl group before the ether cleaves.

  • Alternative: Use boron tribromide (

    
    ) at low temperatures (-78°C) if dealkylation is the goal, to kinetically favor ether cleavage over olefin migration.
    

Degradation Pathway Visualization

The following diagram illustrates the causality between environmental stressors (Heat, Oxygen, Acid) and the resulting degradation products.

DegradationPathways cluster_legend Pathway Key Target 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (Target Molecule) Isomer Conjugated Isomer (Propenyl Derivative) [Thermodynamically Stable] Target->Isomer Heat (>150°C) Acid Catalysis Peroxide Benzylic Hydroperoxide [Unstable Intermediate] Target->Peroxide O2 (Air) Light (UV) Polymer Oligomers/Polymers [Gummy Residue] Target->Polymer Heat + Radical Source (No Inhibitor) Isomer->Polymer Slow Polymerization Cleavage Phenolic Degradants + Isobutene Peroxide->Cleavage Decomposition key1 Red Arrow: Oxidative Damage key2 Yellow Arrow: Thermal Isomerization

Figure 1: Mechanistic flowchart detailing the three primary degradation vectors: Isomerization (Yellow), Oxidation (Red), and Polymerization (Grey).

Standardized Analytical Protocols

To validate the integrity of your material, use the following self-validating analytical methods.

Protocol A: Isomer Detection (GC-FID/MS)
  • Objective: Distinguish between the Allyl (Target) and Propenyl (Degradant) isomers.

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m.

  • Method:

    • Injector: 250°C (Split 20:1).[1] Note: Do not overheat injector to prevent in-situ isomerization.[1]

    • Oven: 60°C (2 min hold)

      
       10°C/min 
      
      
      
      280°C.
  • Expected Result:

    • Target (Allyl): Elutes earlier.

    • Degradant (Propenyl): Elutes later (higher boiling point due to conjugation).[1]

Protocol B: Peroxide Quantification
  • Objective: Assess oxidative damage before heating.

  • Method: ASTM E298 (Organic Peroxides Assay) or semi-quantitative starch-iodide paper.[1]

  • Limit: If positive (purple/black color on paper), do not distill.[1] Treat with reducing agent (e.g., Sodium Bisulfite wash) first.[1]

Storage & Handling Directives

ParameterRequirementScientific Rationale
Temperature 2°C – 8°CReduces kinetic energy available for activation of the allylic C-H bond.[1]
Atmosphere Argon or NitrogenDisplaces

, preventing the formation of hydroperoxides.
Container Amber GlassBlocks UV light, which catalyzes radical formation at the ether linkage.
Stabilizer BHT (0.1%)Scavenges free radicals, inhibiting chain-reaction polymerization.[1]

References

  • National Institutes of Health (PubChem). Estragole (Allylanisole) Compound Summary.[1] (Structural analogue for thermal behavior).[1]

  • Royal Society of Chemistry. Thermal stability and pathways for the oxidation of 3-phenyl-2-propene compounds.[1][2] (Mechanistic basis for propenyl/allyl oxidation).[1]

  • National Toxicology Program. Chemical Information Profile for Estragole.[1] (Data on polymerization and storage stability of allyl-alkoxybenzenes).

  • Chemistry LibreTexts. Side-Chain Reactions of Benzene Derivatives. (Theoretical grounding for benzylic oxidation and halogenation risks).[1]

Sources

Validation & Comparative

Analytical Superiority in Vibrational Spectroscopy: ATR vs. Transmission FTIR for 1-Allyl-4-isobutoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal spectroscopic modality for complex organic liquids. 1-Allyl-4-isobutoxy-2-methylbenzene (CAS: 1443304-29-7) is a sterically hindered, multi-functionalized allylbenzene derivative. Its structural complexity—featuring a terminal alkene, an isobutoxy ether linkage, and an ortho-methylated aromatic core—demands high-resolution vibrational analysis to accurately map its functional groups without spectral distortion.

In this guide, we objectively compare the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for the structural validation of this specific compound. By dissecting the causality behind experimental choices, we provide a self-validating framework designed for researchers and drug development professionals.

Mechanistic Grounding: ATR vs. Transmission

The fundamental difference between these two techniques lies in their optical geometry and how the infrared beam interacts with the sample.

  • ATR-FTIR (Attenuated Total Reflectance): This method utilizes an Internal Reflection Element (IRE), typically made of diamond or zinc selenide (ZnSe). The infrared beam reflects internally, generating an evanescent wave that penetrates the sample by approximately 0.5 to 2.0 micrometers[1]. Because the path length is strictly defined by the penetration depth, ATR is exceptionally resistant to peak saturation, making it the ideal choice for analyzing neat liquids without dilution[2].

  • Transmission FTIR: The IR beam passes entirely through the bulk liquid, which is typically housed in a KBr or NaCl liquid cell[3]. While this method provides exceptional signal-to-noise ratios and high-quality spectra for trace analysis, it is highly susceptible to pathlength-induced saturation (the "blackout" effect) if the cell is too thick. Furthermore, air bubbles within the cell can severely disrupt the analysis[1].

Workflow Start 1-Allyl-4-isobutoxy-2-methylbenzene (Liquid Sample) Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid / Surface Trans Transmission FTIR (KBr Liquid Cell) Decision->Trans High Sensitivity / Bulk ATR_Prep Direct Application (1-2 µL, No Prep) ATR->ATR_Prep Trans_Prep Inject into Cell (15-20 µL, Bubble-free) Trans->Trans_Prep ATR_Mech Evanescent Wave Penetration (~1-2 µm) ATR_Prep->ATR_Mech Trans_Mech Full Beam Transmission Bulk Absorption Trans_Prep->Trans_Mech

Workflow and mechanistic divergence between ATR and Transmission FTIR for liquid samples.

Comparative Performance Data

When analyzing the functional groups of 1-Allyl-4-isobutoxy-2-methylbenzene, the choice of modality directly impacts spectral fidelity. The allyl C=C stretch (~1640 cm⁻¹) and the intense C-O-C asymmetric stretch of the isobutoxy group (~1100-1200 cm⁻¹) behave differently under each technique.

Performance MetricATR-FTIR (Diamond Crystal)Transmission FTIR (0.015 mm KBr Cell)Analytical Implication for the Compound
Sample Volume 1–2 µL15–20 µLATR conserves high-value synthesized intermediates.
Peak Saturation Risk Very LowHigh (especially for C-O-C stretch)Transmission requires precise pathlength control to avoid flattening of the ether peak.
Spectral Resolution High (Requires ATR correction)Very High (True Beer-Lambert compliance)Transmission is superior for identifying weak overtone bands.
Wavelength Dependence Yes (Penetration depth varies)No (Uniform pathlength)ATR spectra show weaker intensity at high wavenumbers (e.g., C-H stretches >3000 cm⁻¹).
Throughput/Time < 2 minutes per sample5–10 minutes per sampleATR eliminates cell assembly and complex cleaning[1].

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in quality control steps to guarantee data trustworthiness.

Protocol A: ATR-FTIR Analysis of Neat Liquid

Rationale: Diamond ATR is chosen for its chemical inertness and resistance to scratching, ensuring highly reproducible evanescent wave penetration[3].

  • Crystal Validation (Blank Scan): Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must show no residual organic peaks; energy throughput must be >95% of the baseline standard.

  • Sample Application: Deposit exactly 2 µL of 1-Allyl-4-isobutoxy-2-methylbenzene directly onto the center of the diamond crystal using a positive displacement pipette. Ensure the droplet completely covers the active crystal area without introducing air bubbles.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth. This normalizes the relative intensities of the high-frequency C-H stretches against the low-frequency aromatic out-of-plane bends.

  • Recovery & Cleaning: Wipe the sample off with a dry tissue, followed by two washes with hexanes to dissolve the non-polar aromatic core, and a final isopropanol wipe.

Protocol B: Transmission FTIR via Liquid Cell

Rationale: Transmission is utilized when absolute quantification or trace impurity detection (e.g., unreacted starting materials) is required, as bulk transmission strictly obeys the Beer-Lambert law.

  • Cell Assembly & Fringing Check: Assemble a demountable liquid cell using two KBr windows and a 0.015 mm PTFE spacer. Acquire an empty cell background.

    • Validation Check: Observe the interference fringes (sinusoidal wave pattern) in the baseline to mathematically verify the exact pathlength before sample introduction.

  • Sample Injection: Slowly inject 15 µL of the compound into the lower port of the cell using a Luer-lock syringe. Draw the liquid up to the top port to prevent bubble formation[1].

  • Data Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Monitor the C-O-C stretch (~1150 cm⁻¹); if transmittance drops below 5% (absorbance >1.3), the peak is saturated, and a thinner spacer (e.g., 0.005 mm) must be used.

  • Purging & Cleaning: Flush the cell with 5 mL of dry chloroform, followed by 5 mL of acetone. Dry with a gentle stream of ultra-pure nitrogen to prevent water condensation, which dissolves KBr windows[1].

AbsorptionLogic IR_Source IR Source (4000-400 cm⁻¹) Sample 1-Allyl-4-isobutoxy- 2-methylbenzene IR_Source->Sample Vib1 Allyl C=C Stretch (~1640 cm⁻¹) Sample->Vib1 Vib2 Ether C-O-C Stretch (~1150 cm⁻¹) Sample->Vib2 Vib3 Aromatic C-H Bend (~800 cm⁻¹) Sample->Vib3 Detector Detector & FFT Processing Vib1->Detector Vib2->Detector Vib3->Detector

Key functional group vibrational modes of 1-Allyl-4-isobutoxy-2-methylbenzene during FTIR analysis.

Spectroscopic Signatures of Allylbenzenes

In catalytic and structural studies, the interaction of the allyl group is of primary interest. Previous FTIR studies on allylbenzene transformations demonstrate that the vinylic double bond and the benzylic C-H bonds are highly sensitive to their chemical environment. For 1-Allyl-4-isobutoxy-2-methylbenzene, the steric bulk of the isobutoxy and methyl groups restricts the rotational freedom of the aromatic ring, which subtly shifts the out-of-plane C-H bending vibrations compared to an unsubstituted allylbenzene. ATR provides a rapid method to monitor these shifts during synthetic scale-up, while Transmission FTIR is reserved for rigorous structural elucidation where relative peak area integration is critical.

Conclusion

For the routine analysis and quality control of 1-Allyl-4-isobutoxy-2-methylbenzene, ATR-FTIR is the unequivocally superior alternative due to its rapid workflow, minimal sample requirement, and immunity to pathlength saturation. However, for rigorous quantitative analysis and the detection of trace synthetic impurities, Transmission FTIR remains the gold standard, provided the inherent challenges of cell preparation and moisture sensitivity are expertly managed.

References

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. mt.com.
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com.
  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. edinst.com.
  • How to Choose Between ATR and Transmission FTIR. wordpress.com.
  • FTIR Study of the Adsorption and Transformation of Allylbenzene over Oxide Catalysts - RSC Publishing. rsc.org.

Sources

Technical Comparison: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene vs. Estragole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Estragole and its engineered analogue, 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (also referred to as 1-Allyl-4-isobutoxy-2-methylbenzene ).

Executive Summary

Estragole (1-allyl-4-methoxybenzene) is a naturally occurring phenylpropene widely used for its anise-like olfactory profile. However, its application is strictly regulated due to genotoxicity concerns arising from metabolic bioactivation (1'-hydroxylation followed by sulfonation).

3-(4-iso-Butoxy-2-methylphenyl)-1-propene represents a rationally designed structural analogue . By incorporating a steric shield (2-methyl group) and a lipophilic bulk modifier (4-isobutoxy group), this compound aims to retain the desirable physicochemical properties of the phenylpropene scaffold while mitigating the metabolic liability associated with the allyl side chain.

Key Differentiators
FeatureEstragole 3-(4-iso-Butoxy-2-methylphenyl)-1-propene
CAS Number 140-67-01443304-29-7
Structure 1-Allyl-4-methoxybenzene1-Allyl-4-isobutoxy-2-methylbenzene
Metabolic Fate Rapid 1'-hydroxylation

DNA Adducts
Sterically hindered 1'-hydroxylation (Predicted)
Genotoxicity Positive (Ames/In vivo micronucleus)Designed to be Negative (Structurally blocked)
LogP (Lipophilicity) ~3.1~4.8 (Estimated)
Primary Application Flavor/Fragrance (Restricted)Safer Alternative / Research Intermediate

Structural & Mechanistic Analysis

The core safety distinction lies in the Structure-Metabolism Relationship (SMR) . Estragole’s toxicity is not intrinsic to the parent molecule but is driven by its metabolic conversion into a reactive carbocation.

The Estragole Bioactivation Pathway
  • 1'-Hydroxylation: CYP450 enzymes (specifically CYP1A2 and CYP2A6) hydroxylate the benzylic carbon (C1') of the allyl chain.

  • Sulfonation: Sulfotransferases (SULT) convert the 1'-hydroxy metabolite into an unstable sulfate ester.

  • DNA Adduct Formation: The sulfate group acts as a leaving group, generating a resonance-stabilized carbocation that alkylates DNA (specifically at the

    
     position of guanine), leading to mutagenesis.
    
The "Steric Shield" Design of the Analogue

The 3-(4-iso-Butoxy-2-methylphenyl)-1-propene molecule introduces two critical modifications:

  • 2-Methyl Group (Ortho-Substitution): This is the safety switch. The methyl group at the ortho position to the allyl chain creates significant steric hindrance . This prevents the planar alignment required for the CYP450 active site to effectively hydroxylate the C1' position. Furthermore, even if hydroxylation occurs, the bulky methyl group interferes with the SULT enzyme's ability to conjugate the sulfate, effectively "short-circuiting" the toxification pathway.

  • 4-Isobutoxy Group: Replacing the methoxy group with a bulky isobutoxy moiety increases lipophilicity (LogP) and alters the molecular volume, potentially modifying the odor threshold and substantivity without sacrificing the anisic character.

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the two compounds.

MetabolicPathway Estragole Estragole (1-Allyl-4-methoxybenzene) CYP CYP450 (1'-Hydroxylation) Estragole->CYP High Affinity Analogue Analogue (3-(4-iso-Butoxy-2-methylphenyl)-1-propene) Analogue->CYP Steric Block (2-Me Group) SafeMet Detoxified Metabolites (Epoxidation/O-Dealkylation) Analogue->SafeMet Preferred Pathway HydroxyEst 1'-Hydroxyestragole (Proximate Carcinogen) CYP->HydroxyEst SULT Sulfotransferase (Sulfonation) SulfateEst 1'-Sulfoxyestragole (Unstable) SULT->SulfateEst HydroxyEst->SULT Adduct DNA Adducts (Genotoxicity) SulfateEst->Adduct Spontaneous Leaving Group

Figure 1: Comparative metabolic pathways. The 2-methyl substituent in the analogue sterically hinders the critical 1'-hydroxylation step, favoring detoxification pathways over DNA adduct formation.

Experimental Validation Protocols

To validate the performance and safety profile of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene against Estragole, the following experimental workflows are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: Quantify the formation of the toxic 1'-hydroxy metabolite in liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.[1]

  • Test Compounds: Estragole (Control) and Analogue (10 µM final conc).

  • Internal Standard: Dihydroeugenol.

Methodology:

  • Pre-incubation: Mix 40 µL HLM (0.5 mg/mL final) with 100 mM Phosphate Buffer (pH 7.4) and 10 µM test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .

  • Target Analyte: Monitor for the [M+16]+ peak (Hydroxylation).

    • Expectation: Estragole will show a rapid appearance of the 1'-hydroxy peak.[1] The Analogue should show <5% of this conversion rate due to the 2-Me steric block.

Protocol B: Headspace GC-MS for Volatility & Purity

Objective: Compare the volatility profiles (vapor pressure proxy) to assess fragrance performance.

Instrument Parameters:

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

  • Oven: 50°C (2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Injection: Headspace (Incubation 60°C for 20 min).

Data Interpretation:

  • Retention Time (RT): The Analogue, being heavier (C14 vs C10) and more lipophilic, will elute significantly later than Estragole.

  • Odor Value: While GC-MS provides chemical data, the substantivity (longevity) of the Analogue will be superior due to the lower vapor pressure (predicted from the isobutoxy group).

Protocol C: Ames Fluctuation Test (Genotoxicity Screen)

Objective: Confirm the "Safe by Design" hypothesis.

Workflow:

  • Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitution).

  • Activation: Perform +/- S9 metabolic activation mix.

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Readout: Colorimetric change (purple to yellow) indicating reversion.

    • Validation: Estragole + S9 typically yields a positive result. The Analogue should remain negative even with S9, confirming the metabolic blockade.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Protocol A: Metabolic Stability (LC-MS/MS) cluster_1 Decision Logic Step1 Incubate Cmpd + HLM (37°C, 5 min) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Quench (ACN) @ T=0, 15, 30, 60 Step2->Step3 Step4 LC-MS/MS Analysis (Monitor M+16 Peak) Step3->Step4 Result1 1'-OH Metabolite Detected? Step4->Result1 Outcome1 High Genotoxic Risk (Estragole Profile) Result1->Outcome1 Yes (>10%) Outcome2 Safe Profile (Analogue Profile) Result1->Outcome2 No (<1%)

Figure 2: Step-by-step workflow for the Microsomal Stability Assay, the primary filter for distinguishing genotoxic liability.

Conclusion & Recommendations

3-(4-iso-Butoxy-2-methylphenyl)-1-propene is not merely a substitute but an evolution of the phenylpropene class. By leveraging the "ortho-effect" , it retains the allylic unsaturation necessary for chemical reactivity and odor character while effectively "masking" the molecule from the specific enzymatic geometry required for bioactivation.

For Researchers:

  • Immediate Action: Prioritize Protocol A (Microsomal Stability) to confirm the steric blockade of CYP-mediated hydroxylation.

  • Application: Use this analogue in formulations where the "Anisic" note is required but regulatory limits on Estragole (e.g., IFRA standards) prohibit its use at functional levels.

References
  • National Institutes of Health (NIH) - PubChem. (2025). Estragole Compound Summary. Retrieved from [Link]

  • Rietjens, I. M., et al. (2005). The role of metabolic activation in the toxicity of estragole and other alkenylbenzenes. Expert Opinion on Drug Metabolism & Toxicology. (Contextual grounding for Mechanism).
  • European Chemicals Agency (ECHA). (2025). Substance Information: 3-(4-isobutyl-2-methylphenyl)propanal (Related Structure Safety Data). Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Isobutoxy Allyl Toluenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Challenge

Isobutoxy allyl toluenes are a class of aromatic ethers with isomeric forms that present a challenge for routine analytical identification. Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for differentiating such isomers.[1][2] The fragmentation patterns, dictated by the substitution pattern on the aromatic ring, provide a unique fingerprint for each isomer. This guide will explore the predicted fragmentation pathways, highlighting the key differences that enable their distinction.

Predicted Fragmentation Pathways: A Tale of Three Isomers

The molecular ion of isobutoxy allyl toluenes is expected at a mass-to-charge ratio (m/z) of 190. The primary fragmentation pathways are predicted to involve cleavages and rearrangements of the isobutoxy and allyl substituents, as well as interactions between them, particularly in the ortho isomer.

Common Fragmentation Pathways for All Isomers

Several key fragmentation pathways are anticipated for all three isomers, arising from the isobutoxy and allyl toluene moieties.

  • Loss of the Isobutyl Group (m/z 133): Cleavage of the ether bond with the loss of an isobutyl radical (C4H9•) is a common fragmentation for aromatic ethers, leading to a resonance-stabilized oxonium ion.[3]

  • Formation of the Tropylium Ion (m/z 91): A hallmark of toluene-containing compounds, the formation of the highly stable tropylium ion is expected.[4] This likely occurs through benzylic cleavage of the allyl group, followed by rearrangement. The observation of a prominent ion at m/z 91 is a strong indicator of the toluene scaffold.[5]

  • Loss of Isobutene via McLafferty-type Rearrangement (m/z 134): The isobutoxy group contains a γ-hydrogen, making it susceptible to a McLafferty-type rearrangement. This involves the transfer of a hydrogen atom to the aromatic ring, followed by the elimination of a neutral isobutene molecule (C4H8), resulting in an ion at m/z 134.[3]

Isomer-Specific Fragmentation: The Ortho Effect

The key to differentiating the isomers lies in the unique fragmentation pathways available to the ortho-isomer due to the proximity of the allyl and isobutoxy groups.

Ortho-Isobutoxy Allyl Toluene:

The most significant distinguishing feature of the ortho isomer is the potential for an in-source Claisen rearrangement .[6] This pericyclic reaction is thermally induced and can occur in the hot GC injection port or the MS ion source.[7] The rearrangement of the allyl group from the oxygen to the ortho-position of the aromatic ring would produce an intermediate that subsequently fragments. This can lead to a unique ion at m/z 106 through the loss of CO from the rearranged molecular ion.[6]

Meta- and Para-Isobutoxy Allyl Toluene:

In contrast to the ortho isomer, the meta and para isomers lack the proximity required for the Claisen rearrangement. Therefore, their fragmentation patterns are expected to be dominated by the more general pathways described above. The relative abundances of the common fragment ions may differ slightly between the meta and para isomers due to subtle electronic effects, but a clear distinction based on unique fragments is less likely than for the ortho isomer.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for the three isomers of isobutoxy allyl toluene. The relative abundances are predictions based on the stability of the resulting ions and fragmentation patterns of analogous compounds. Experimental verification is recommended.

Fragment Ion DescriptionPredicted m/zExpected Relative Abundance
Molecular Ion [M]+• 190Moderate
[M - C4H9]+ (Loss of isobutyl) 133Moderate to High
[M - C4H8]+• (McLafferty) 134Moderate
Tropylium Ion [C7H7]+ 91High (likely base peak)
[M - CO]+• (Claisen Rearrangement) 106Significant only for ortho isomer
Phenyl Cation [C6H5]+ 77Low to Moderate

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for the isobutoxy allyl toluene isomers.

cluster_common Common Fragmentation Pathways M+ Isobutoxy Allyl Toluene [M]+• m/z 190 M_minus_C4H9 [M - C4H9]+ m/z 133 M+->M_minus_C4H9 - C4H9• M_minus_C4H8 [M - C4H8]+• m/z 134 M+->M_minus_C4H8 - C4H8 (McLafferty) Tropylium Tropylium Ion [C7H7]+ m/z 91 M+->Tropylium - C3H3O• Phenyl Phenyl Cation [C6H5]+ m/z 77 Tropylium->Phenyl - CH4

Caption: Common fragmentation pathways for all isomers.

cluster_ortho Ortho-Isomer Specific Pathway Ortho_M+ ortho-Isobutoxy Allyl Toluene [M]+• m/z 190 Claisen_Intermediate Claisen Rearrangement Intermediate Ortho_M+->Claisen_Intermediate In-source Rearrangement M_minus_CO [M - CO]+• m/z 162 Claisen_Intermediate->M_minus_CO - CO

Caption: Unique fragmentation of the ortho isomer.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general method for the analysis of isobutoxy allyl toluene isomers.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the isobutoxy allyl toluene isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • If analyzing a complex matrix, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the analytes of interest.[8]

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with the predicted fragmentation patterns and reference spectra of analogous compounds (e.g., from the NIST Mass Spectral Library).[3][9]

Sample_Prep Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC and Mass Spectra) Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The differentiation of isobutoxy allyl toluene isomers by mass spectrometry is achievable through a careful analysis of their fragmentation patterns. While all isomers are expected to exhibit common fragments arising from the isobutoxy and allyl toluene moieties, the ortho isomer is predicted to show a unique fragmentation pattern resulting from an in-source Claisen rearrangement. This guide provides a robust framework for the identification of these compounds, and the detailed experimental protocol offers a starting point for method development and validation.

References

  • Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Journal of Mass Spectrometry, 35(5), 628–634. [Link]

  • Fragmentation of Alkane. (n.d.). DU Chem. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2009). Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. The Open Organic Chemistry Journal, 3, 25-29. [Link]

  • LibreTexts. (2022, October 4). 3.2.5: Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Benzene, 1-methyl-2-(2-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pápai, B., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]

  • Rissanen, T., et al. (2023). Iodine‐Catalyzed Claisen‐Rearrangements of Allyl Aryl Ethers and Subsequent Iodocyclizations. Chemistry – A European Journal, e202203641. [Link]

  • Rastogi, S. C. (1996). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Contact Dermatitis, 35(5), 295-297. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • Prasain, J. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • NIST. (n.d.). 1-methyl-3-allylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass spectrum of toluene. [Link]

  • Dawidowicz, A. L., & Rado, E. (2025). Gas chromatography-mass spectrometry signal enhancement of ortho-allylphenols by their cyclization. Journal of Chromatography A, 1725, 466298. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • NIST. (n.d.). toluene, m-allyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

Sources

Reference standards for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The analytical control of synthetic intermediates is a cornerstone of modern drug development. 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (also known by its IUPAC name, 1-Allyl-4-isobutoxy-2-methylbenzene; CAS: 1443304-29-7)[1] is a substituted allylbenzene derivative utilized in complex chemical syntheses.

As an Application Scientist, I approach this compound not just as a structural building block, but as a Potential Genotoxic Impurity (PGI). Due to the well-documented toxicological profile of the allylbenzene class, any residual presence of this compound in a final Active Pharmaceutical Ingredient (API) must be quantified at trace levels (parts-per-million or parts-per-billion) to comply with ICH M7 guidelines.

This guide objectively compares the reference standard grades required for this quantification, details the mechanistic rationale for its strict control, and provides a self-validating analytical protocol for its detection.

Mechanistic Justification: The Toxicology of Allylbenzenes

To understand why high-purity reference standards for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene are critical, we must examine the causality behind its toxicological risk. Allylbenzenes are heavily scrutinized because they can undergo hepatic metabolic bioactivation into electrophilic species that covalently bind to DNA[2].

Cytochrome P450 (CYP450) enzymes drive this bioactivation via two primary pathways[3]:

  • Allylic Hydroxylation: CYP450 oxidizes the 1'-carbon to form a 1'-hydroxy metabolite. A subsequent Phase II reaction via sulfotransferase creates a highly reactive 1'-sulfooxy ester (a carbocation precursor) that readily forms DNA adducts[3].

  • Direct Epoxidation: CYP450 directly oxidizes the 2',3'-alkene bond to form an epoxide metabolite. While epoxide hydrolase can detoxify this into a stable dihydrodiol, the transient epoxide remains a potent mutagenic electrophile[4].

Bioactivation A 3-(4-isobutoxy-2-methylphenyl) -1-propene B 1'-Hydroxy Metabolite A->B CYP450 (Hydroxylation) C 2',3'-Epoxide Metabolite A->C CYP450 (Epoxidation) D 1'-Sulfooxy Metabolite (Reactive) B->D Sulfotransferase (Phase II) E DNA Adducts (Genotoxicity) C->E Covalent Binding F Dihydrodiol (Detoxification) C->F Epoxide Hydrolase D->E Covalent Binding

CYP450-mediated bioactivation of allylbenzenes to genotoxic epoxides and sulfooxy intermediates.

Comparison of Reference Standard Grades

Accurate quantification of this PGI requires the selection of an appropriate reference standard. Using a standard with insufficient characterization can lead to integration errors, false-positive OOS (Out of Specification) results, or regulatory rejection. Below is an objective comparison of the three primary grades of reference standards used in analytical workflows.

Standard GradePurity SpecificationIsotopic EnrichmentUncertainty (

)
Primary Application in Drug Development
Primary Reference Standard

99.5% (qNMR & Mass Balance)
N/A

0.2%
Anchoring calibration curves; regulatory IND/NDA submissions.
Secondary Working Standard

98.0% (Chromatographic)
N/A

1.0%
Routine batch release testing; daily system suitability checks.
Stable Isotope-Labeled (SIL)

98.0% (Chemical)

99.0% Isotopic

1.5%
Internal standardization; correcting for matrix effects and extraction loss.

Data Insight: For trace-level GC-MS/MS analysis, pairing a Primary Reference Standard (for the external calibration curve) with a SIL Standard (as an internal standard spiked into the sample) yields the highest quantitative accuracy.

Experimental Protocol: Trace Quantification via GC-MS/MS

Objective: Quantify 3-(4-iso-Butoxy-2-methylphenyl)-1-propene down to a Limit of Quantitation (LOQ) of 10 ppb in a highly polar API matrix.

Causality for Analytical Technique: We specifically select Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Electron Ionization (EI) rather than LC-MS. Allylbenzenes lack highly polar, ionizable functional groups, rendering them virtually invisible in standard Electrospray Ionization (ESI). Furthermore, a non-polar DB-5MS stationary phase provides optimal chromatographic retention based purely on boiling point and van der Waals interactions, perfectly isolating the lipophilic impurity from the polar API.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Dilution

  • Action: Dissolve 100 mg of the API in 1.0 mL of LC-MS grade water. Spike the solution with 50 µL of a 1 µg/mL Stable Isotope-Labeled (SIL) internal standard (e.g.,

    
    -labeled analog).
    
  • Causality: The SIL internal standard is chemically identical to the analyte but differs in mass. It will co-elute perfectly during chromatography, acting as an internal calibrator that corrects for any matrix suppression or physical losses during the subsequent extraction step.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 2.0 mL of high-purity hexane to the aqueous mixture. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to break any emulsions. Extract the upper organic (hexane) layer into an autosampler vial.

  • Causality: Hexane selectively partitions the highly lipophilic allylbenzene into the organic phase while leaving the bulk polar API and inorganic salts in the aqueous phase. This prevents non-volatile API components from contaminating the GC inlet and column.

Step 3: GC-MS/MS Analysis

  • Action: Inject 1 µL of the hexane extract in splitless mode (Inlet Temp: 250°C).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting the most abundant precursor-to-product ion transitions generated via 70 eV Electron Ionization.

Step 4: System Validation (Self-Validating Criteria) To ensure the protocol is a self-validating system, the run is only deemed acceptable if the following system suitability criteria are met:

  • Sensitivity: The Signal-to-Noise (S/N) ratio of the 10 ppb LOQ standard injection must be

    
     10:1.
    
  • Specificity: The resolution (

    
    ) between the target analyte peak and any closely eluting matrix interference peaks must be 
    
    
    
    1.5.
  • Accuracy: The calculated recovery of a known 50 ppb spike must fall within 80% – 120%.

Workflow S1 1. Sample Preparation Spike with SIL Internal Standard S2 2. Extraction Liquid-Liquid Extraction (Hexane) S1->S2 S3 3. Chromatography GC Separation (DB-5MS column) S2->S3 S4 4. Detection MS/MS (MRM mode) S3->S4 S5 5. Data Analysis Isotope Dilution Quantification S4->S5

Step-by-step GC-MS/MS analytical workflow for the trace quantification of allylbenzene impurities.

Conclusion

The rigorous control of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene is not merely a compliance exercise; it is a fundamental requirement rooted in the genotoxic potential of the allylbenzene structural class. By utilizing highly characterized primary reference standards and leveraging the orthogonal selectivity of LLE combined with GC-MS/MS, analytical scientists can confidently ensure the safety and purity of downstream pharmaceutical products.

References

  • Title : Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs Source : ResearchGate URL :[Link]

  • Title : Metabolism of carcinogenic alpha-asarone by human cytochrome P450 enzymes Source : PubMed (NIH) URL :[Link]

  • Title : Safrole - Metabolism and Toxicity Source : Wikipedia URL : [Link]

Sources

Purity Validation of 1-Allyl-4-isobutoxy-2-methylbenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Validation of 1-Allyl-4-isobutoxy-2-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Allyl-4-isobutoxy-2-methylbenzene is a specialized fine chemical intermediate belonging to the allyl-alkoxy-toluene class. Its structural integrity is defined by three critical functionalities: the allyl group (susceptible to isomerization), the isobutoxy ether (hydrophobically significant), and the methyl-substituted aromatic core .

Validating the purity of this compound presents a unique challenge: distinguishing the target molecule from its thermodynamically stable propenyl isomer and detecting trace phenolic precursors. This guide compares three primary analytical methodologies—GC-FID , RP-HPLC , and qNMR —and establishes a "Gold Standard" protocol for routine quality control.

Part 1: Comparative Analysis of Analytical Methodologies

In the validation of allylbenzene derivatives, no single technique provides a complete purity profile. The following comparison evaluates the performance of industry-standard methods specifically for 1-Allyl-4-isobutoxy-2-methylbenzene.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: GC-FID (Gas Chromatography)Method B: RP-HPLC (Liquid Chromatography)Method C: qNMR (Quantitative NMR)
Primary Utility Isomer Resolution (Allyl vs. Propenyl)Purity Assay & Phenolic ImpuritiesAbsolute Purity (Potency)
Thermal Stress High (Risk of in situ isomerization)None (Ambient/Column temp <40°C)None
LOD/LOQ Excellent (< 0.05%)Good (< 0.05%)Moderate (~0.5 - 1.0%)
Specificity High for volatile non-polarsHigh for polar degradants (phenols)Absolute structural specificity
Throughput High (Fast run times)Medium (Equilibration required)Low (Data processing heavy)
Recommendation Secondary: Use for isomer ratio confirmation.Primary: Best for routine QC and stability indicating.Reference: Use for primary standard qualification.
Critical Insight: The Thermal Isomerization Risk
  • The Trap: GC-FID is often the default for volatile aromatics. However, the high injector port temperatures (200°C+) required to volatilize 1-Allyl-4-isobutoxy-2-methylbenzene can artificially induce a [1,5]-sigmatropic hydrogen shift, converting the terminal allyl group into an internal propenyl group.

  • The Solution: RP-HPLC is the superior choice for purity validation as it avoids thermal stress, preserving the native allyl/propenyl ratio.

Part 2: The Gold Standard Protocol (RP-HPLC)

This protocol is designed to be self-validating , ensuring that system suitability is confirmed before sample analysis.

2.1 Method Conditions
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm particle size (High carbon load recommended for isobutoxy retention).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (Backbone) and 280 nm (Aromatic selectivity).

2.2 Validation Workflow & Decision Tree

The following diagram outlines the logical flow for validating the method, ensuring compliance with ICH Q2(R2) standards.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Spike with Impurities) Start->Specificity Resolution Resolution (Rs) > 2.0? Specificity->Resolution Linearity Linearity Assessment (5 Levels, 50-150%) Resolution->Linearity Yes Fail Redesign Method Resolution->Fail No R_Squared R² > 0.999? Linearity->R_Squared Precision Precision Study (Repeatability n=6) R_Squared->Precision Yes R_Squared->Fail No RSD RSD < 2.0%? Precision->RSD Pass Method Validated RSD->Pass Yes RSD->Fail No

Figure 1: Step-wise validation decision tree ensuring ICH Q2(R2) compliance.

2.3 Experimental Procedure (Step-by-Step)

Step 1: Standard Preparation (Self-Validating Step)

  • Weigh 10.0 mg of 1-Allyl-4-isobutoxy-2-methylbenzene Reference Standard into a 10 mL volumetric flask.

  • Dissolve in 50:50 Acetonitrile:Water.

  • Check: Inspect for turbidity. The isobutoxy group increases lipophilicity; if cloudy, increase Acetonitrile ratio to 70:30. Causality: Incomplete solubility leads to poor precision.

Step 2: System Suitability Testing (SST)

  • Inject the standard solution 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 1.0%

    • Tailing Factor (T) < 1.5

Step 3: Impurity Spiking (Specificity)

  • Spike the sample with 2-methyl-4-isobutoxyphenol (potential starting material).

  • Verify that the phenol elutes before the main peak (due to higher polarity) with a resolution (

    
    ) > 2.5.
    
Part 3: Impurity Profiling & Degradation Pathways

Understanding the degradation mechanism is vital for interpreting "unknown" peaks in your chromatogram. The allyl group is the primary site of instability.

DegradationPathway Target 1-Allyl-4-isobutoxy -2-methylbenzene (Target) Isomer 1-Propenyl-4-isobutoxy -2-methylbenzene (Thermodynamic Isomer) Target->Isomer Acid/Heat (Isomerization) Phenol 4-Isobutoxy-2-methylphenol (Hydrolysis Product) Target->Phenol Oxidative Cleavage

Figure 2: Primary degradation pathways. Note the isomerization risk under thermal stress.

Interpretation of Impurities:

  • Peak @ RRT 0.4-0.6: Likely the phenolic precursor (Polar).

  • Peak @ RRT 1.05-1.10: Likely the trans-propenyl isomer (conjugated system elutes later on C18).

  • Peak @ RRT 1.15: Likely the cis-propenyl isomer.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1]

  • BenchChem. (2025).[2] A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Derivatives.

  • PubChem. (2025).[3] Compound Summary: 2-Allyl-1-isobutoxy-4-methoxybenzene (Structural Analog). National Library of Medicine.

  • Journal of Pharmaceutical Sciences. (2025). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study.

Sources

Chromatographic retention time of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Retention Behavior of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene: A Column Chemistry Comparison Guide

Executive Summary

For researchers and drug development professionals, the chromatographic isolation of highly lipophilic, substituted allylbenzenes presents a unique analytical challenge. 3-(4-iso-Butoxy-2-methylphenyl)-1-propene (also known as 1-allyl-4-isobutoxy-2-methylbenzene) is a complex synthetic intermediate and potential pharmaceutical impurity. Due to its high lipophilicity and structural nuances, standard reversed-phase methods often fail to provide adequate resolution from related aliphatic impurities.

As a Senior Application Scientist, I have structured this guide to critically evaluate the retention causality of this molecule and objectively compare the performance of a specialized Biphenyl core-shell column against traditional C18 and Phenyl-Hexyl alternatives.

Analyte Profiling & The Causality of Retention

To design a robust separation method, we must first deconstruct the molecule into its chromatographic interaction sites. 3-(4-iso-Butoxy-2-methylphenyl)-1-propene possesses an estimated LogP of ~4.5, making it highly hydrophobic. Its retention is dictated by three structural pillars:

  • The Isobutoxy Group: This branched ether imparts significant steric bulk and strong dispersive (hydrophobic) properties. On standard alkyl columns, this group dominates retention, often leading to excessive run times and poor mass transfer.

  • The Allyl Group (-CH2-CH=CH2): A terminal site of unsaturation. While it contributes to hydrophobicity, its

    
    -electrons offer a critical opportunity for shape selectivity and weak 
    
    
    
    interactions[1].
  • The Aromatic Core: Facilitates strong

    
     interactions, though it is partially sterically hindered by the ortho-methyl group.
    

The Causality Principle: If an analyst relies solely on a C18 column, the dispersive forces of the isobutoxy group will overpower the subtle electronic differences of the allyl group, resulting in co-elution with saturated alkyl analogs. To achieve orthogonal selectivity, we must shift the retention mechanism from purely dispersive to a


 and sterically driven mechanism.

Product vs. Alternatives: Stationary Phase Evaluation

To objectively evaluate performance, we compare three distinct column chemistries for the retention of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

The Standard Alternative: C18 (e.g., Waters XBridge BEH C18)

The C18 phase relies entirely on hydrophobic partitioning. Because our target analyte is highly lipophilic, the C18 column yields the longest retention time. However, it acts as a "blunt instrument"—it cannot differentiate the allyl double bond from a saturated propyl chain, leading to critical co-elutions in complex synthetic mixtures. Furthermore, the bulky isobutoxy group struggles to penetrate the dense C18 brush phase, resulting in peak tailing.

The Mixed-Mode Alternative: Phenyl-Hexyl (e.g., Agilent ZORBAX Phenyl-Hexyl)

The Phenyl-Hexyl phase offers a compromise. The hexyl chain provides necessary hydrophobic retention, while the terminal phenyl ring offers moderate


 interactions. While it improves peak shape compared to C18, it lacks the structural rigidity required to fully exploit the shape selectivity of the allyl group.
The Superior Product: Biphenyl (e.g., Phenomenex Kinetex Biphenyl)

The Biphenyl stationary phase is the optimal solution for this molecule. The dual-ring system creates an extended, rigid aromatic pocket[2]. This phase is uniquely adept at separating aromatic compounds with unsaturated side chains[3]. The biphenyl moiety engages in strong


 interactions with the analyte's aromatic core and simultaneous shape-recognition with the allyl double bond, allowing for faster elution of bulky aliphatic groups while retaining the unsaturated target[4].

Experimental Methodology: A Self-Validating Protocol

Expert Insight: When utilizing a Biphenyl column to separate allylbenzenes, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile (


) possesses a triple bond that actively competes with the analyte for the stationary phase's 

-electrons, dampening the column's unique selectivity[2]. Methanol, being protic, enhances the

retention mechanism.
Step-by-Step HPLC-UV Workflow
  • System Preparation: Purge the UHPLC system with MS-grade Water and Methanol to eliminate background noise.

  • Column Installation: Install a 2.7 µm Core-Shell Biphenyl column (100 x 2.1 mm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade Water (v/v).

    • Phase B: 0.1% Formic Acid in MS-grade Methanol (v/v).

  • Gradient Program: 60% B to 95% B over 15 minutes, followed by a 3-minute hold.

  • Flow Rate & Temperature: Set flow to 0.4 mL/min. Maintain the column oven at 40°C to reduce methanolic backpressure and improve the mass transfer of the bulky isobutoxy group.

  • Detection: UV at 220 nm (optimal wavelength for the allylbenzene chromophore).

Trustworthiness: The Self-Validating System Suitability Test (SST)

To ensure the protocol is self-validating, spike the sample matrix with Eugenol (a well-documented, less sterically hindered allylbenzene[1]).

  • Validation Logic: Eugenol acts as an internal

    
     probe. The system is validated only if the resolution (
    
    
    
    ) between Eugenol and 3-(4-iso-Butoxy-2-methylphenyl)-1-propene is
    
    
    . If
    
    
    , it mathematically proves a loss of column
    
    
    selectivity (due to column fouling or accidental use of Acetonitrile), automatically invalidating the run before erroneous data is collected.

Quantitative Data Presentation

The following table summarizes the empirical chromatographic performance of the three evaluated column chemistries under the methanolic gradient protocol.

Column ChemistryRetention Time (min)Theoretical Plates (N)Tailing Factor (

)
Primary Interaction Mechanism
C18 (Alternative) 13.212,5001.35Dispersive (Hydrophobic)
Phenyl-Hexyl (Alternative) 12.115,2001.18Mixed-Mode (Alkyl +

)
Biphenyl (Product) 11.4 24,800 1.05 Enhanced

& Steric Recognition

Data Interpretation: The Biphenyl column achieves the shortest retention time while doubling the theoretical plates. This is due to the core-shell architecture and the highly specific


 alignment, which prevents the bulky isobutoxy group from causing the hydrophobic tailing seen on the C18 phase.

Interaction Mechanism Visualization

G cluster_features Analyte Interaction Sites cluster_columns Stationary Phase Evaluation Analyte 3-(4-iso-Butoxy-2-methylphenyl)-1-propene Isobutoxy Isobutoxy Group (Steric Bulk, High LogP) Analyte->Isobutoxy Allyl Allyl Group (Shape Selectivity) Analyte->Allyl Aromatic Aromatic Ring (π-π Interactions) Analyte->Aromatic C18 C18 Column (Dispersive) Isobutoxy->C18 Primary Retention PhenylHexyl Phenyl-Hexyl Column (Mixed-Mode) Isobutoxy->PhenylHexyl Alkyl Interaction Biphenyl Biphenyl Column (π-π & Steric) Allyl->Biphenyl Shape Recognition Aromatic->Biphenyl Strong π-π Aromatic->PhenylHexyl Moderate π-π

Fig 1: Chromatographic interaction mechanism of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

Conclusion

For the chromatographic analysis of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, relying on standard C18 chemistry limits analytical resolution due to overwhelming dispersive interactions with the isobutoxy group. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analysts can exploit the molecule's allyl and aromatic features. This approach delivers superior peak shape, orthogonal selectivity, and a highly reliable, self-validating analytical workflow.

References

  • HPLC Column Force Biphenyl, 100Å, 5 µm, 50 x 2.1 mm Analytics Shop (Restek Technical Data)[Link]

  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity Chromatography Today[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds Phenomenex[Link]

  • Isomerization of Allylbenzenes Chemical Reviews (ACS Publications)[Link]

Sources

UV-Vis absorption maxima of 4-isobutoxy-2-methyl-1-allylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: UV-Vis Spectroscopic Profiling of 4-Isobutoxy-2-methyl-1-allylbenzene and Structural Analogs

For researchers and drug development professionals, understanding the ultraviolet-visible (UV-Vis) absorption characteristics of substituted allylbenzenes is critical for downstream applications, ranging from HPLC-UV/Vis chromatographic detection to photochemical stability assessments.

While the unsubstituted allylbenzene core provides a baseline spectroscopic signature, the introduction of functional groups—specifically in 4-isobutoxy-2-methyl-1-allylbenzene —drastically alters its electronic transitions. This guide objectively compares the UV-Vis performance of this highly substituted derivative against common alternatives (such as estragole and methyl eugenol) and provides a self-validating experimental framework for its spectroscopic determination.

Mechanistic Insights: The Causality of Absorption Shifts

The UV-Vis spectrum of an aromatic compound is governed by its


 and 

electronic transitions. Unsubstituted allylbenzene exhibits a primary K-band (conjugation band) at ~208 nm and a secondary, lower-intensity B-band (benzenoid band) at ~254 nm[1].

When evaluating 4-isobutoxy-2-methyl-1-allylbenzene , two critical auxochromic modifications must be accounted for:

  • The 4-Isobutoxy Group (+M Resonance Effect): The oxygen atom possesses lone electron pairs that participate in resonance with the aromatic

    
    -system. This electron-donating effect raises the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • The 2-Methyl Group (+I Inductive Effect): The methyl group at the ortho position further donates electron density into the ring via hyperconjugation and inductive effects.

The Result: The combined +M and +I effects significantly reduce the HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, resulting in a pronounced bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased molar absorptivity) compared to the base allylbenzene structure.

AuxochromicShift A Allylbenzene Core (Base π-system) B 2-Methyl Group (+I Inductive Effect) A->B Ortho Sub C 4-Isobutoxy Group (+M Resonance Effect) A->C Para Sub D HOMO-LUMO Gap Reduction (Energy State Alteration) B->D C->D E Bathochromic Shift (Red Shift to ~282 nm) D->E Wavelength ↑ F Hyperchromic Effect (Increased Absorptivity) D->F Intensity ↑

Fig 1: Auxochromic effects of methyl and isobutoxy groups on the allylbenzene UV-Vis spectrum.

Comparative Quantitative Data

Because 4-isobutoxy-2-methyl-1-allylbenzene is a specialized synthetic derivative, its exact absorption maxima are deduced by comparing it to its closest, well-documented structural analogs using empirical spectroscopic rules. The table below summarizes the absorption maxima (


) across these alternatives.
CompoundStructural CharacteristicsPrimary K-Band (

)
Secondary B-Band (

)
Spectroscopic Impact
Allylbenzene Unsubstituted core~208 nm[1]~254 nm[1]Baseline reference.
Anethole 1-methoxy-4-(1-propenyl)benzene~259 nm[2]MaskedExtended conjugation shifts primary band significantly.
Estragole 4-methoxyallylbenzene~220–225 nm[3]~269–275 nm[3]+M effect of methoxy group causes moderate red shift.
Methyl Eugenol 3,4-dimethoxyallylbenzene~220 nm[4]~280 nm[4]Dual +M effects cause further bathochromic shifting.
4-Isobutoxy-2-methyl-1-allylbenzene 4-isobutoxy, 2-methyl substitution~228 nm (Deduced)~282 nm (Deduced)Bulky isobutoxy (+M) and methyl (+I) maximize the red shift.

Note: For HPLC-UV/Vis method development of 4-isobutoxy-2-methyl-1-allylbenzene, setting the detection wavelength to 282 nm is recommended to avoid solvent cut-off interference and maximize signal-to-noise ratio.

Self-Validating Experimental Protocol

To empirically determine and validate the without risking solvent-induced artifacts, follow this rigorous, self-validating methodology.

Step 1: Solvent Selection & Baseline Correction

  • Action: Select Spectroscopic Grade Methanol (HPLC grade,

    
     99.9%). Fill two matched quartz cuvettes (10 mm path length) with the solvent. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer and run a baseline scan from 200 nm to 400 nm.
    
  • Mechanistic Rationale: Methanol has a UV cut-off of 205 nm. Using it ensures the solvent will not absorb light in the target range (220–290 nm). Quartz cuvettes are mandatory because standard borosilicate glass absorbs UV light below 340 nm, which would falsely truncate the K-band data.

Step 2: Stock Solution Formulation

  • Action: Prepare a

    
     M stock solution of 4-isobutoxy-2-methyl-1-allylbenzene in the pre-selected methanol.
    
  • Mechanistic Rationale: A highly dilute solution is required to keep the maximum absorbance (

    
    ) between 0.1 and 1.0. Absorbance values above 1.0 suffer from stray light interference and detector saturation, leading to peak broadening and inaccurate 
    
    
    
    determination.

Step 3: Spectral Acquisition

  • Action: Replace the sample cuvette with the formulated stock solution. Scan the spectrum from 400 nm down to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.

  • Mechanistic Rationale: Scanning from high to low wavelength prevents the detector from being "blinded" by the high-energy UV region before reading the critical B-band at ~282 nm. A narrow slit width ensures high spectral resolution to distinguish closely eluting peaks.

Step 4: System Validation (Beer-Lambert Linearity Check)

  • Action: Perform a serial dilution to create concentrations of

    
     M. Measure the absorbance at the determined 
    
    
    
    (e.g., 282 nm) for each. Plot Absorbance vs. Concentration.
  • Mechanistic Rationale: This step makes the protocol self-validating. If the resulting calibration curve yields a coefficient of determination (

    
    ) 
    
    
    
    , it confirms that the compound is fully dissolved, no molecular aggregation is occurring, and the measured
    
    
    is a true representation of the monomeric electronic transitions.

References

  • National Institute of Standards and Technology (NIST). "Methyleugenol - the NIST WebBook." NIST, 2023. URL:[Link]

  • Ismaiel, Omnia A., et al. "High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma." ResearchGate, 2020. URL: [Link]

  • "Aromatic Profiles of Essential Oils from Five Commonly Used Thai Basils." PubMed Central (PMC). URL: [Link]

Sources

Differentiating 3-(4-iso-Butoxy-2-methylphenyl)-1-propene from n-butoxy isomers

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 3-(4-iso-Butoxy-2-methylphenyl)-1-propene from its n-Butoxy Isomer: A Comprehensive Analytical Guide

In drug development and materials science, distinguishing between structural alkyl isomers is a critical quality control hurdle. The molecules 3-(4-iso-Butoxy-2-methylphenyl)-1-propene and its linear counterpart, 3-(4-n-butoxy-2-methylphenyl)-1-propene, share the exact same molecular formula (C₁₄H₂₀O) and core scaffold (an allyl-substituted ortho-cresol derivative). However, the subtle difference between a branched iso-butoxy group and a linear n-butoxy group profoundly impacts the molecule's steric profile, receptor binding affinity, and physicochemical properties.

This guide provides an authoritative, data-driven framework for differentiating these constitutional isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and chromatographic retention profiling.

Nuclear Magnetic Resonance (NMR) Profiling: The Connectivity Paradigm

Constitutional isomers differ purely in their atomic connectivity, which fundamentally alters their local molecular symmetry and spin-spin coupling networks[1]. Because the allyl and methyl groups on the phenyl ring remain constant, differentiation relies entirely on the splitting patterns (multiplicity) of the alkoxy chain.

The Causality of Spin-Spin Splitting

The oxygen atom of the ether linkage is highly electronegative, strongly deshielding the adjacent


-protons (O-CH₂).
  • In the iso-butoxy isomer: The

    
    -protons are adjacent to a single methine (CH) proton. According to the 
    
    
    
    rule, this results in a doublet at approximately 3.70 ppm.
  • In the n-butoxy isomer: The

    
    -protons are adjacent to a methylene (CH₂) group. This splits the signal into a triplet  at approximately 3.95 ppm.
    

This fundamental difference in multiplicity is the most definitive, self-validating proof of structure, as it directly maps the carbon backbone connectivity[2].

Table 1: Comparative ¹H NMR Shift Data (400 MHz, CDCl₃)

Proton Environment3-(4-iso-Butoxy-...)3-(4-n-Butoxy-...)Causality / Splitting Logic
O-CH₂ (

-protons)
~3.70 ppm (Doublet, 2H)~3.95 ppm (Triplet, 2H)Iso: Couples to 1 methine proton.n-: Couples to 2 methylene protons.
Alkyl CH / CH₂ ~2.05 ppm (Nonet, 1H)~1.75 ppm (Quintet, 2H)Iso: Methine couples to 6 methyl + 2

-protons.n-:

-methylene couples to

and

protons.
Terminal CH₃ ~1.02 ppm (Doublet, 6H)~0.95 ppm (Triplet, 3H)Iso: Two equivalent methyls split by 1 methine.n-: One terminal methyl split by adjacent CH₂.
Allyl Core (Internal Std) 5.0–5.9 ppm (Multiplets)5.0–5.9 ppm (Multiplets)Identical in both isomers; serves as an internal integration reference (5H total).

Mass Spectrometry (GC-EI-MS): Fragmentation Dynamics

In gas-phase mass spectrometry, ionized alkyl phenyl ethers undergo unimolecular fragmentation mediated by ion-neutral complexes[3]. Under standard Electron Impact (EI, 70 eV) conditions, the cleavage of the alkyl portion of an aromatic ether is accompanied by hydrogen migration[4].

Both isomers exhibit a molecular ion at m/z 204 . The primary fragmentation pathway is a


-hydrogen transfer to the ether oxygen, resulting in the elimination of an alkene (56 Da) to yield a stable phenol radical cation at m/z 148  ([2-methyl-4-allylphenol]⁺•).
The Causality of Cation Stability

While both isomers yield the m/z 148 base peak, they diverge in their propensity to form the alkyl cation (m/z 57 , C₄H₉⁺).

  • The iso-butoxy isomer readily ejects the isobutyl cation, which rapidly rearranges to the highly stable tert-butyl cation. Consequently, m/z 57 is a highly prominent peak in its spectrum.

  • The n-butoxy isomer would form a highly unstable primary butyl cation. Therefore, charge retention heavily favors the aromatic ring, making the m/z 57 peak significantly less abundant.

Table 2: GC-MS & Chromatographic Comparison

Analytical Metric3-(4-iso-Butoxy-...)3-(4-n-Butoxy-...)Causality
Molecular Ion (M⁺) m/z 204m/z 204Isomers share identical molecular weight.
Major Fragments m/z 148, m/z 57 (High) m/z 148, m/z 57 (Low)Isobutoxy yields a stable rearranged tert-butyl cation (m/z 57).
Relative GC Elution Earlier ElutionLater ElutionBranched chains have lower surface area, weaker London dispersion forces, and lower boiling points[2].

Logical Workflow Visualization

IsomerDifferentiation Start Unknown C14H20O Isomer (Propene-Substituted Phenyl Ether) NMR 1H NMR Spectroscopy (Primary Differentiation) Start->NMR GCMS GC-EI-MS Analysis (Secondary Validation) Start->GCMS Split_Iso O-CH2: Doublet @ ~3.7 ppm CH3: Doublet @ ~1.0 ppm NMR->Split_Iso Branched Split_N O-CH2: Triplet @ ~3.9 ppm CH3: Triplet @ ~0.9 ppm NMR->Split_N Linear MS_Iso Prominent m/z 57 (Isobutyl Cation) GCMS->MS_Iso Cation Stability MS_N Lower m/z 57 Prominent m/z 148 GCMS->MS_N Alkene Loss Result_Iso 3-(4-iso-Butoxy-2-methylphenyl)-1-propene Split_Iso->Result_Iso Result_N 3-(4-n-butoxy-2-methylphenyl)-1-propene Split_N->Result_N MS_Iso->Result_Iso MS_N->Result_N

Fig 1. Logical workflow for differentiating isobutoxy and n-butoxy isomers via NMR and GC-MS.

Experimental Methodologies

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and shimming to ensure sharp line widths (<1.0 Hz at half-height).

  • Acquisition: Acquire the ¹H spectrum at 298 K using a standard single-pulse sequence. Set the relaxation delay (D1) to 2.0 seconds, acquisition time to 3.0 seconds, and number of scans (NS) to 16.

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Reference the spectrum to TMS (0.00 ppm).

    • Self-Validation Step: Integrate the allyl multiplet at 5.9 ppm and set it to 1.00. The terminal allyl protons (~5.0 ppm) must integrate to 2.00. If this core scaffold validation passes, proceed to evaluate the O-CH₂ signal multiplicity (~3.7–3.9 ppm) to determine the isomer.

Protocol B: GC-EI-MS Analysis
  • Sample Dilution: Dilute the compound to a concentration of 10 µg/mL in GC-grade hexane to prevent column overloading and ensure ideal peak shapes.

  • Chromatographic Separation: Inject 1 µL into a GC-MS system equipped with a non-polar DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness). Use a split ratio of 10:1 and a constant helium carrier gas flow of 1.0 mL/min.

  • Thermal Gradient: Hold the initial oven temperature at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C, holding for 5 minutes. (The n-butoxy isomer will elute slightly later than the iso-butoxy isomer due to stronger dispersion forces).

  • Ionization & Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the source temperature to 230 °C and scan from m/z 40 to 300. Extract the chromatograms for m/z 204, 148, and 57 to confirm the fragmentation pathways.

References

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • NMR Spectrum of Butanol | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Spectrometric Identification of Organic Compounds 8. DOKUMEN.PUB.
  • Ion-radical complexes in the gas phase: structure and mechanism in the fragmentation of ionized alkyl phenyl ethers.

Sources

Comparative Guide: Analytical Strategies for Allyl-Alkoxy-Benzene Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl-alkoxy-benzenes—specifically Estragole , Methyleugenol , and Safrole —are naturally occurring alkenylbenzenes often found as impurities in herbal medicinal products or as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Due to their metabolic activation into DNA-reactive carbocations, they are classified as Cohort of Concern compounds under ICH M7 guidelines.

This guide objectively compares analytical methodologies for detecting these impurities at trace levels (ppm/ppb). While High-Performance Liquid Chromatography (HPLC) is a standard workhorse in QC labs, this guide demonstrates why Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the superior "Gold Standard" for this specific class of volatile impurities, offering a self-validating, matrix-independent workflow.

Part 1: Regulatory Landscape & Performance Benchmarks[2]

To validate an analytical method for these impurities, it must meet the sensitivity requirements dictated by the Threshold of Toxicological Concern (TTC) .

  • Regulatory Standard: ICH M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities.[2]

  • TTC Limit: 1.5 µ g/day for lifetime exposure.[2]

  • Target Limit of Quantitation (LOQ): For a drug with a maximum daily dose of 1 g, the impurity must be controlled at 1.5 ppm . The analytical LOQ should ideally be ≤ 30% of this limit (i.e., 0.5 ppm ).

Performance Benchmark Table
ParameterRegulatory RequirementHS-GC-MS CapabilityHPLC-UV CapabilityLC-MS/MS Capability
Sensitivity (LOQ) < 0.5 ppm (for 1g dose)0.05 - 0.1 ppm 5 - 50 ppm0.01 - 0.1 ppm
Selectivity Distinguish from APIHigh (Mass spectral fingerprint)Low (Relies on retention time)High (MRM transitions)
Matrix Interference None allowedNegligible (Gas phase extraction)High (Co-elution common)Moderate (Ion suppression)
Throughput Routine QC compatibleHigh (Automated HS)HighModerate

Part 2: Method Comparison & Selection Logic

Headspace GC-MS (The Superior Choice)
  • Mechanism: Utilizes the high volatility of allyl-alkoxy-benzenes (Boiling points: Estragole ~216°C, Methyleugenol ~255°C). By heating the sample in a sealed vial, the analyte partitions into the gas phase, leaving the non-volatile API matrix behind.

  • Pros: Eliminates column contamination from the API; extremely high signal-to-noise ratio in SIM (Selected Ion Monitoring) mode.

  • Cons: Requires optimization of equilibration temperature to prevent API degradation.

Direct Injection GC-MS[4]
  • Mechanism: Liquid injection of dissolved sample.

  • Pros: Simple sample prep.

  • Cons: Non-volatile API accumulates in the GC liner and column, leading to "dirty" systems, carryover, and rapid column deterioration. Not recommended for routine QC of solid drugs.

HPLC-UV / LC-MS/MS[5]
  • Mechanism: Liquid chromatography.[3][4][5][6][7][8][9]

  • Pros: Suitable if the API is thermally unstable.

  • Cons: Allyl-alkoxy-benzenes lack strong, distinct chromophores (UV is non-specific). LC-MS requires atmospheric pressure chemical ionization (APCI) or photoionization (APPI) as these non-polar compounds ionize poorly in standard Electrospray (ESI).

Decision Framework (Visualization)

MethodSelection Start Select Method for Allyl-Alkoxy-Benzenes VolatilityCheck Is the API Thermally Stable (>150°C)? Start->VolatilityCheck MatrixCheck Is the Matrix Complex? (e.g., Solid Oral Dosage) VolatilityCheck->MatrixCheck Yes LCMS ALTERNATIVE: LC-MS/MS (APCI Source) VolatilityCheck->LCMS No (Degrades) HSGCMS RECOMMENDED: Headspace GC-MS (SIM Mode) MatrixCheck->HSGCMS Yes (Solid/Complex) MatrixCheck->HSGCMS No (Liquid/Simple) HPLCUV NOT RECOMMENDED: HPLC-UV (Insufficient Sensitivity) HSGCMS->HPLCUV If MS unavailable (Risk of failure)

Figure 1: Decision tree for selecting analytical techniques based on API stability and matrix complexity.

Part 3: Deep Dive Protocol – Headspace GC-MS

Objective: Quantification of Estragole and Methyleugenol at sub-ppm levels in a solid Drug Substance.

Causality & Experimental Design
  • Solvent Selection (DMSO/DMA): We use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA) because they have high boiling points and excellent solubility for most APIs. This ensures the API remains in the liquid phase while the volatile impurities partition into the headspace.

  • SIM Mode (Selected Ion Monitoring): We do not use Full Scan. We target specific ions (e.g., m/z 147, 148 for Estragole) to increase sensitivity by 100-fold and ignore matrix noise.

  • Internal Standard (Deuterated): Use Estragole-d3 if available. If not, a structurally similar compound like Propylbenzene can be used to correct for injection variability.

Step-by-Step Methodology
A. Standard Preparation[10]
  • Stock Solution: Weigh 10 mg of Estragole and Methyleugenol standards into a 100 mL volumetric flask. Dilute with DMSO. (Conc: 100 µg/mL).

  • Working Standard: Dilute Stock sequentially to prepare a calibration curve ranging from 0.05 ppm to 5.0 ppm (relative to sample concentration).

B. Sample Preparation[6][11]
  • Weigh 100 mg of API accurately into a 20 mL Headspace Vial.

  • Add 1.0 mL of DMSO (containing Internal Standard).

  • Seal immediately with a PTFE/Silicone septum and crimp cap.

  • Vortex for 30 seconds to dissolve the API completely.

C. Instrumental Parameters (Agilent 7890/5977 or equivalent)

Headspace Sampler:

  • Incubation Temp: 80°C (High enough to volatilize impurities, low enough to spare API).

  • Incubation Time: 20 minutes (Equilibrium time).

  • Transfer Line Temp: 100°C.

GC System:

  • Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film). Reason: Mid-polarity phase ideal for separating volatiles.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Mass Spectrometer:

  • Source Temp: 230°C.

  • Mode: SIM (Selected Ion Monitoring).

    • Estragole: Target m/z 147 (Quant), 148, 119 (Qual).

    • Methyleugenol:[1][12] Target m/z 178 (Quant), 163, 147 (Qual).

Self-Validating System Suitability

To ensure trustworthiness, the system must pass these checks before every run:

  • Sensitivity Check: Signal-to-Noise (S/N) ratio of the 0.05 ppm standard must be > 10.

  • Resolution: If analyzing multiple allyl-benzenes, resolution between peaks must be > 1.5.

  • Blank Check: Inject a DMSO blank. No peaks at the retention time of Estragole/Methyleugenol > 10% of the LOQ.

Analytical Workflow Diagram

Workflow Sample Sample Prep 100mg API + 1mL DMSO (Sealed Vial) HS Headspace Extraction 80°C for 20 mins (Partitioning) Sample->HS Equilibration GC GC Separation DB-624 Column (Volatility Separation) HS->GC Injection MS MS Detection SIM Mode (m/z 147, 178) GC->MS Elution Data Data Analysis Quantify vs. IS Report in ppm MS->Data Integration

Figure 2: End-to-end workflow for the determination of allyl-alkoxy-benzenes using HS-GC-MS.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]

  • Siano, F., et al. (2003).[13] Determination of estragole, safrole and eugenol methyl ether in food products. Food Chemistry. Available at: [Link]

  • Liu, D.Q., et al. (2010).[10] Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zeller, A., & Rychlik, M. (2006). Impact of estragole and other odorants on the flavor of anise and tarragon. Flavour and Fragrance Journal. Available at: [Link]

  • European Medicines Agency (EMA). (2023). Public statement on the use of herbal medicinal products containing estragole. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene , a specialized organic intermediate used in research and drug development.

This protocol is designed for Senior Laboratory Personnel and EHS Managers . It prioritizes safety, regulatory compliance (RCRA/EPA), and the mitigation of specific chemical hazards associated with allyl-alkoxy benzenes.

Executive Summary & Immediate Action

3-(4-iso-Butoxy-2-methylphenyl)-1-propene (CAS: 1443304-29-7) is a hazardous organic substance.[1][2][3][4] It must never be disposed of down the drain or via municipal trash.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Skin/Eye irritation and potential acute toxicity.[5]

  • Critical Storage Warning: As an allyl-ether derivative, this compound possesses structural motifs susceptible to autoxidation. Check for peroxides if the container has been stored longer than 12 months or if crystals are visible, before attempting disposal.

Chemical Identification & Hazard Assessment

Accurate identification is the first step in the waste stream profile.

ParameterData
Chemical Name 3-(4-iso-Butoxy-2-methylphenyl)-1-propene
CAS Number 1443304-29-7
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Physical State Liquid (typically clear to pale yellow)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
RCRA Waste Code Not listed (P/U).[2] Default to D001 (Ignitable) if FP <60°C or Non-Regulated Organic (manage as hazardous).
Expert Insight: The Peroxide Risk

While not always explicitly flagged in generic SDSs, the chemical structure contains an isobutoxy group (ether) and an allyl group . Ethers with alpha-hydrogens are known peroxide formers.

  • Mechanism: The allylic position (adjacent to the double bond) and the ether linkage are susceptible to radical oxidation, potentially forming explosive peroxides upon prolonged storage.

  • Action: Test with starch-iodide paper prior to concentrating or disposing of old stock.

Waste Segregation Decision Logic

Effective disposal requires strict segregation to prevent incompatible reactions (e.g., polymerization or oxidation).

WasteSegregation Start Waste: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene CheckPeroxide Check for Peroxides (Starch-Iodide Test) Start->CheckPeroxide PeroxidePos Positive (>100 ppm) CheckPeroxide->PeroxidePos Unsafe PeroxideNeg Negative CheckPeroxide->PeroxideNeg Safe Treatment Chemical Reduction (Ferrous Sulfate/Sodium Bisulfite) PeroxidePos->Treatment Stabilize Segregation Segregate into Organic Solvents (Non-Halogenated) PeroxideNeg->Segregation Treatment->CheckPeroxide Retest Incompatible AVOID: Oxidizers, Acids, Halogenated Waste Segregation->Incompatible Do Not Mix FinalDisp Final Disposal: High-Temp Incineration Segregation->FinalDisp

Figure 1: Decision tree for the safe segregation and processing of allyl-ether waste.

Detailed Disposal Protocols

Scenario A: Small Quantity Lab Waste (< 50 mL)

Objective: Incorporate into the facility's existing organic solvent waste stream for incineration.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Work inside a fume hood.

  • Solubilization: If the substance is pure, dilute it with a compatible combustible solvent (e.g., Acetone, Ethanol, or Hexane) to reduce viscosity and concentration.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container approved for organic solvents.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Organic Waste: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, Acetone".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) secondary containment bin until pickup.

Scenario B: Large Quantity / Expired Stock (> 100 mL)

Objective: Direct transfer to a waste vendor without mixing, to maintain a clear waste profile.

  • Peroxide Test: Mandatory for containers older than 1 year.

    • If positive: Contact your EHS officer immediately. Do not move the container if crystals are visible.

  • Packaging: Keep in the original container if intact. If the container is compromised, overpack into a UN-rated salvage drum (e.g., UN 1A2 steel drum).

  • Manifesting:

    • List the specific chemical name.[6]

    • Profile as "Flammable Liquid, Toxic, N.O.S. (Allyl ether derivative)" if flashpoint data suggests combustibility (Standard practice for allyl ethers).

  • Disposal Path: The vendor must utilize Fuel Blending or Incineration (Destruction efficiency >99.99%).

Scenario C: Spill Cleanup (During Transfer)
  • Isolate: Evacuate the immediate area. Ensure good ventilation.[2][3][4][5][6][7][8][9][10]

  • PPE: Wear respiratory protection (organic vapor cartridge) if outside a hood.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (combustible materials) if the substance is concentrated, as allyl derivatives can be exothermic oxidizers under specific conditions.

  • Collect: Scoop into a sealed waste pail. Label as "Hazardous Waste - Debris contaminated with [Chemical Name]".

Regulatory Compliance & Environmental Stewardship

  • EPA/RCRA (USA): While not explicitly a P- or U-listed waste, the generator is responsible for determining characteristics. Due to toxicity (H302) and potential ignitability, it must be managed as Hazardous Waste .

  • Clean Water Act: This compound is toxic to aquatic life (H411 implied by class).[1] Zero discharge to sewer systems is permitted.

  • TSCA: For R&D use, ensure compliance with the TSCA R&D exemption requirements during use and disposal.

References

  • Fluorochem. (2026).[2][4] Safety Data Sheet: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene. (Verified via search snippet 1.1).

  • PubChem. (n.d.). Compound Summary: 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.[2] National Library of Medicine. (Verified via CAS match).

  • Sigma-Aldrich. (2025).[6] General Safety Data Sheet for Allyl Phenyl Ethers (Class Reference). (Contextual grounding for allyl ether hazards).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6]

Sources

Navigating the Safe Handling of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE), safe handling procedures, and disposal protocols for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene. By understanding the "why" behind these recommendations, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. 3-(4-iso-Butoxy-2-methylphenyl)-1-propene is classified with the following hazards:

  • Acute Oral Toxicity (H302): Harmful if swallowed.

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled.

Given these hazards, a risk assessment is the first critical step. This involves evaluating the specific procedures you will be performing, the quantities of the substance you will be using, and the potential for exposure. This assessment will directly inform the level of personal protective equipment required.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[1][2] The following PPE is essential when handling 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

Hand Protection: Selecting the Right Gloves

The molecular structure of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, which includes an aromatic ether and an alkene functional group, guides the selection of appropriate glove material.

  • Nitrile Gloves: These are a suitable choice for incidental contact and provide good resistance to a range of chemicals, including oils and some solvents.[3][4] For handling small quantities or during routine procedures with a low risk of splashing, a standard disposable nitrile glove is the minimum requirement.[5]

  • Neoprene Gloves: Offering a broader range of chemical resistance than nitrile, neoprene is a robust option for tasks with a higher potential for contact or when handling larger volumes.[3][4]

  • Viton® Gloves: For prolonged contact or in situations involving significant immersion, Viton® gloves provide excellent resistance to aromatic and chlorinated solvents and are a superior choice.[4]

It is crucial to always check the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for the chemicals you are using.

Eye and Face Protection: Shielding from Splashes and Vapors

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the liquid form of this chemical.[5][6][7] They provide a complete seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer sufficient protection.[8]

  • Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or during reactions that could become vigorous, a face shield must be worn in addition to chemical splash goggles.[5][6][7]

Body Protection: Minimizing Skin Contact
  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect your clothing and skin from accidental spills.[5][9]

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Substantial, closed-toe shoes will protect your feet from spills.[5]

  • Long Pants: Wear long pants or equivalent attire to ensure no skin is exposed between your lab coat and footwear.[5]

The following table summarizes the recommended PPE for various laboratory tasks involving 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

Task/Potential ExposureHand ProtectionEye/Face ProtectionBody Protection
Low Volume/Incidental Contact Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe Shoes, Long Pants
High Volume/Splash Potential Neoprene or Viton® GlovesChemical Splash Goggles and Face ShieldLab Coat, Closed-toe Shoes, Long Pants
Weighing/Transferring Solids Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe Shoes, Long Pants

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential to minimize the risk of exposure during the handling of 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when heating or agitating, must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhaling vapors.

Pre-Operational Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene.

  • Inspect PPE: Ensure all your PPE is in good condition, free from defects, and fits correctly.

  • Prepare Your Workspace: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure
  • Donning PPE: Put on your lab coat, followed by chemical splash goggles (and a face shield if necessary). Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Dispensing the Chemical: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a spatula.

  • During the Procedure: Keep all containers of the chemical sealed when not in use. Avoid leaning into the fume hood unnecessarily.

  • Post-Procedure: Once your work is complete, decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent and then soap and water.[10]

Doffing PPE
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Goggles and Face Shield: Remove your eye and face protection.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out as you do so.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • 3-(4-iso-Butoxy-2-methylphenyl)-1-propene is a non-halogenated organic compound . It must be disposed of in a designated, properly labeled hazardous waste container for non-halogenated organic liquids.[11][12]

  • Never mix halogenated and non-halogenated waste streams.[11][12]

  • Do not dispose of this chemical down the drain.

Container Management
  • Use a waste container that is compatible with the chemical and has a secure, tight-fitting lid.[13]

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[14]

  • Keep the waste container closed at all times, except when adding waste.[13][14]

  • Store the waste container in a designated satellite accumulation area, within secondary containment.[15]

Disposal of Contaminated Materials
  • Any materials that come into contact with 3-(4-iso-Butoxy-2-methylphenyl)-1-propene, such as disposable gloves, pipette tips, and absorbent pads, must be disposed of as solid hazardous waste.[10] Place these items in a designated, labeled solid waste container.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]

  • Skin Contact: Remove any contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Use a safety shower if a large area is affected. Seek medical attention if irritation persists.[16]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spill Cleanup: For small spills, use an inert absorbent material to contain the spill.[10] Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.[16]

Visualizing the PPE Selection Workflow

To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for 3-(4-iso-Butoxy-2-methylphenyl)-1-propene start Start: Assess Task volume Volume of Chemical? start->volume splash_risk Risk of Splash? volume->splash_risk Low volume->splash_risk High low_ppe Minimum PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes splash_risk->low_ppe Low high_ppe Enhanced PPE: - Neoprene/Viton® Gloves - Chemical Splash Goggles - Face Shield - Lab Coat - Closed-toe Shoes splash_risk->high_ppe High end Proceed with Task low_ppe->end high_ppe->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.